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  • Product: 5-(3-Methylpiperidin-1-yl)pyridin-2-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine in Kinase Inhibitor Design

Executive Summary As targeted therapeutics evolve, the demand for modular, highly selective pharmacophores has accelerated. 5-(3-Methylpiperidin-1-yl)pyridin-2-amine (CAS 1018505-63-9) represents a privileged building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As targeted therapeutics evolve, the demand for modular, highly selective pharmacophores has accelerated. 5-(3-Methylpiperidin-1-yl)pyridin-2-amine (CAS 1018505-63-9) represents a privileged building block in modern medicinal chemistry[1]. Combining a 2-aminopyridine core—a universally recognized kinase hinge-binding motif—with a 3-methylpiperidine moiety that acts as a tunable solvent-front probe, this compound is instrumental in the development of ATP-competitive kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and in vitro profiling protocols to guide researchers in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of CAS 1018505-63-9 is critical for predicting its behavior in biochemical assays and downstream pharmacokinetic (PK) profiling. The low molecular weight and optimal polar surface area make it an ideal starting point for fragment-based or structure-based drug design (SBDD).

Table 1: Key Physicochemical Properties & Design Implications

PropertyValueCausality / Implication in Drug Design
CAS Number 1018505-63-9Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C11H17N3Low molecular weight allows for further elaboration without violating Lipinski's Rule of 5.
Molecular Weight 191.27 g/mol High ligand efficiency (LE) when binding to target proteins.
Hydrogen Bond Donors (HBD) 1 (-NH2 group)Essential for interacting with the kinase hinge region (backbone carbonyl)[2].
Hydrogen Bond Acceptors (HBA) 2 (Pyridine & Piperidine N)Pyridine nitrogen interacts with the kinase hinge (backbone amide)[3].
Topological Polar Surface Area ~38.9 ŲExcellent membrane permeability; highly suitable for intracellular kinase targeting.

Structural Biology: The 2-Aminopyridine Hinge Binder

In the realm of SBDD, the 2-aminopyridine motif is a cornerstone for ATP-competitive kinase inhibition. As demonstrated in the optimization of PI3K[2] and MAP4K4 inhibitors[3], the 2-aminopyridine core establishes a robust two-point hydrogen bond network with the hinge region of the kinase domain.

  • Causality of Binding: The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, pairing with the backbone amide NH of the kinase hinge. Simultaneously, the exocyclic 2-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl oxygen[3].

  • Role of the 3-Methylpiperidine: The substitution at the 5-position directs the 3-methylpiperidine ring toward the solvent-exposed region or a specific hydrophobic pocket. The methyl group restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding and enhancing kinome selectivity.

HingeBinding ATP_Pocket Kinase ATP Pocket (Hinge Region) Inhibitor 5-(3-Methylpiperidin-1-yl) pyridin-2-amine H_Donor 2-Amino Group (H-Bond Donor) Inhibitor->H_Donor Motif 1 H_Acceptor Pyridine Nitrogen (H-Bond Acceptor) Inhibitor->H_Acceptor Motif 2 Solvent_Probe 3-Methylpiperidine (Hydrophobic Probe) Inhibitor->Solvent_Probe Motif 3 H_Donor->ATP_Pocket Binds Backbone C=O H_Acceptor->ATP_Pocket Binds Backbone N-H Solvent_Probe->ATP_Pocket Modulates Selectivity

Caption: Logical relationship of CAS 1018505-63-9 motifs interacting with a kinase ATP-binding pocket.

Synthetic Methodology: Buchwald-Hartwig Cross-Coupling

The synthesis of 5-(3-methylpiperidin-1-yl)pyridin-2-amine is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. The reaction couples 2-amino-5-bromopyridine—a readily available and highly versatile precursor[4]—with 3-methylpiperidine.

Causality of Experimental Choices:

  • Catalyst/Ligand System: A catalyst such as Pd2(dba)3 combined with an electron-rich, sterically bulky biaryl phosphine ligand (e.g., XPhos) is selected. This specific ligand architecture facilitates the reductive elimination step, preventing the formation of stable, unreactive palladium-piperidine off-cycle complexes[5].

  • Base Selection: Sodium tert-butoxide (NaOtBu) provides the optimal basicity to deprotonate the secondary amine without degrading the sensitive, electron-rich aminopyridine core.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-amino-5-bromopyridine (1.0 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Solvent & Reagent Addition: Add anhydrous toluene (0.2 M relative to the bromide) followed by 3-methylpiperidine (1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100°C in a pre-heated oil bath for 12-16 hours with vigorous stirring.

  • Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1) until the complete consumption of 2-amino-5-bromopyridine is observed.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of DCM to 10% MeOH in DCM containing 1% Et3N to prevent streaking of the basic product).

Synthesis SM1 2-Amino-5- bromopyridine Cat Pd2(dba)3 / XPhos NaOtBu, Toluene, 100°C SM1->Cat SM2 3-Methylpiperidine SM2->Cat Product CAS 1018505-63-9 (Target Compound) Cat->Product Cross-Coupling Purification Silica Gel Chromatography Product->Purification Workup

Caption: Synthetic workflow for CAS 1018505-63-9 via Buchwald-Hartwig amination.

In Vitro Profiling: Kinase Binding Assay Protocol

To validate the efficacy of derivatives synthesized from CAS 1018505-63-9, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. TR-FRET minimizes compound auto-fluorescence interference, ensuring trustworthy IC50 determinations.

Step-by-Step TR-FRET Protocol:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the test compound (synthesized from CAS 1018505-63-9) in 100% DMSO. Transfer 100 nL of the dilution series to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., MAP4K4) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer Addition: Add 5 µL of a master mix containing the fluorescently labeled kinase tracer and the Europium-labeled anti-tag antibody.

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) and plot against the log of the compound concentration to determine the IC50 using a 4-parameter logistic fit.

Conclusion

5-(3-Methylpiperidin-1-yl)pyridin-2-amine is a highly versatile, field-validated building block. Its dual-action structural profile—combining the rigid, hydrogen-bonding capacity of a 2-aminopyridine with the tunable lipophilicity of a 3-methylpiperidine—makes it an indispensable tool for medicinal chemists optimizing the potency and selectivity of targeted kinase inhibitors.

References

  • National Institutes of Health (PMC) | Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif |[Link]

  • Journal of Medicinal Chemistry (ACS) | 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety |[Link]

  • Organic Letters (ACS) | [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides |[Link]

Sources

Exploratory

2-amino-5-(3-methylpiperidin-1-yl)pyridine molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-5-(3-methylpiperidin-1-yl)pyridine Executive Summary & Molecular Identity 2-amino-5-(3-methylpiperidin-1-yl)pyridine represents a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-5-(3-methylpiperidin-1-yl)pyridine

Executive Summary & Molecular Identity

2-amino-5-(3-methylpiperidin-1-yl)pyridine represents a "privileged scaffold" in modern medicinal chemistry, specifically within the realm of kinase inhibitor design.[1] This molecule combines a polar, hydrogen-bond-donating "head" (the 2-aminopyridine moiety) with a lipophilic, steric-bulk-providing "tail" (the 3-methylpiperidine group).[1]

This specific architecture is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding hinge region of kinases (e.g., JAK, ALK, or SHP2 pathways).[1] The 2-amino group often serves as a critical hydrogen bond donor/acceptor pair with the kinase hinge residues, while the piperidine ring projects into the solvent-exposed region or hydrophobic pocket, modulating solubility and pharmacokinetic (PK) profiles.[1]

Molecular Identity Table
ParameterSpecification
IUPAC Name 2-amino-5-(3-methylpiperidin-1-yl)pyridine
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Exact Mass 191.1422 Da
Core Scaffold 2-Aminopyridine
Substituent 3-Methylpiperidine (attached at N1)
Stereochemistry Contains one chiral center at the piperidine C3 position.[1][2][3][4] (Note: Often synthesized as a racemate for initial screening, but resolved to R- or S- enantiomers for lead optimization).[1]

Physicochemical Properties & "Rule of 5" Analysis

Understanding the physicochemical profile is essential for predicting oral bioavailability and blood-brain barrier (BBB) permeability.[1]

  • Lipophilicity (cLogP): Estimated at 1.8 – 2.2 . This falls within the ideal range for oral drug candidates, balancing solubility with membrane permeability.

  • Basicity (pKa):

    • Pyridine Nitrogen (N1):[1] The 2-amino group is electron-donating, increasing the electron density on the ring nitrogen.[1] Expected pKa

      
       6.8–7.2.
      
    • Piperidine Nitrogen:[1] Being attached to an aromatic ring (aniline-like linkage), the lone pair participates in resonance with the pyridine ring. This drastically lowers its basicity compared to free piperidine, preventing protonation at physiological pH and improving membrane permeability.

  • Hydrogen Bonding:

    • H-Bond Donors (HBD): 2 (from the primary

      
      ).[1]
      
    • H-Bond Acceptors (HBA): 3 (Pyridine N, Piperidine N, Amino N).

Synthetic Architecture: Buchwald-Hartwig Amination[1]

While Nucleophilic Aromatic Substitution (


) can be used with fluorinated precursors, the Buchwald-Hartwig Cross-Coupling  is the gold standard for synthesizing this molecule in a pharmaceutical setting. It offers higher yields, tolerates the electron-rich nature of the 2-aminopyridine starting material, and avoids harsh conditions that could racemize the methylpiperidine.[1]
Reaction Scheme Logic

The synthesis couples 2-amino-5-bromopyridine (electrophile) with 3-methylpiperidine (nucleophile) using a Palladium catalyst.[1]

Critical Consideration: The primary amine at position 2 is also nucleophilic. To prevent self-coupling or polymerization, the catalyst system must be tuned to prefer the secondary amine (piperidine) or the 2-amino group must be protected (e.g., with Boc anhydride), though modern ligands like RuPhos or BrettPhos often allow direct coupling without protection.[1]

Graphviz Diagram 1: Synthetic Workflow

SynthesisWorkflow Substrate 2-Amino-5-bromopyridine (Substrate) Reaction Buchwald-Hartwig Coupling 100°C, 12h, Inert Atm Substrate->Reaction Reagent 3-Methylpiperidine (Nucleophile) Reagent->Reaction Catalyst Pd2(dba)3 + RuPhos (Catalyst System) Catalyst->Reaction Base NaOtBu / Toluene (Base/Solvent) Base->Reaction Workup Workup & Extraction (EtOAc/Water) Reaction->Workup Purification Flash Chromatography (DCM:MeOH) Workup->Purification Product Target Molecule (>98% Purity) Purification->Product

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of 2-amino-5-(3-methylpiperidin-1-yl)pyridine.

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-5-(3-methylpiperidin-1-yl)pyridine via Pd-catalyzed amination.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)[1]

  • 3-Methylpiperidine (1.2 eq)[1]

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)[1]
    
  • RuPhos (0.04 eq)

  • Sodium tert-butoxide (

    
    ) (1.5 eq)[1]
    
  • Anhydrous Toluene (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation: Add

    
     and RuPhos to the flask. Add 20% of the toluene volume. Stir at room temperature for 5 minutes to generate the active catalytic species (solution typically turns dark red/brown).
    
  • Substrate Addition: Add 2-amino-5-bromopyridine, 3-methylpiperidine, and

    
    .
    
  • Solvent Addition: Add the remaining toluene.[1] Seal the system.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours .

    • Checkpoint: Monitor via TLC (DCM:MeOH 95:5) or LC-MS.[1] The starting bromide (UV active) should disappear.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM). The amine group makes the compound polar; adding 1% Triethylamine to the eluent can reduce streaking.

  • Validation: Evaporate pure fractions to yield an off-white to pale yellow solid.

Quality Control & Analytical Validation

For use in biological assays, the compound must meet strict identity and purity criteria.

Graphviz Diagram 2: QC Decision Tree

QC_Workflow Sample Isolated Solid LCMS LC-MS Analysis Sample->LCMS Check1 Mass = 192.2 [M+H]+? LCMS->Check1 NMR 1H NMR (DMSO-d6) Check2 Integrals Correct? (5 arom H, 3 Me H) NMR->Check2 Chiral Chiral HPLC Check3 ee > 98%? Chiral->Check3 Check1->NMR Yes Repurify Repurify / Recrystallize Check1->Repurify No Check2->Chiral Yes Check2->Repurify No Release Release for Bio-Assay Check3->Release Yes Check3->Repurify No

Figure 2: Analytical quality control decision tree ensuring compound integrity before biological testing.

Key Spectral Features (Expected):

  • MS (ESI+): Peak at

    
    
    
    
    
    .
  • 1H NMR (DMSO-d6):

    • 
       7.6 (d, 1H, Pyridine H6) – shifted downfield due to ring nitrogen.
      
    • 
       7.1 (dd, 1H, Pyridine H4).
      
    • 
       6.4 (d, 1H, Pyridine H3) – shielded by the adjacent amino group.
      
    • 
       5.6 (s, 2H, 
      
      
      
      ) – broad singlet, exchangeable with
      
      
      .
    • 
       3.4–2.5 (m, 4H, Piperidine ring protons adjacent to N).
      
    • 
       0.9 (d, 3H, 
      
      
      
      ) – doublet due to coupling with the chiral CH.

Pharmaceutical Applications

This molecule is rarely a final drug but serves as a critical intermediate or fragment in the synthesis of:

  • SHP2 Inhibitors: The aminopyridine moiety mimics the interactions of the native PTP loop, while the piperidine tail fills the hydrophobic tunnel.

  • ALK/ROS1 Inhibitors: Similar to the scaffold found in Crizotinib derivatives, where the 2-aminopyridine acts as the hinge binder.

  • PROTAC Linkers: The secondary amine on the piperidine (if the methyl is removed or functionalized) provides an attachment point for E3 ligase ligands.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-5-bromopyridine.[1] Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[1] Retrieved from [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 5-(3-methylpiperidin-1-yl)pyridin-2-amine

This technical guide details the chemical identity, structural properties, and synthetic methodology for 5-(3-methylpiperidin-1-yl)pyridin-2-amine , a critical intermediate in medicinal chemistry, particularly in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, structural properties, and synthetic methodology for 5-(3-methylpiperidin-1-yl)pyridin-2-amine , a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1]

[1]

Structural Disambiguation & Identity

Note on Nomenclature: The term "piperidyl" can ambiguously refer to attachment via a carbon atom (C-linked) or the nitrogen atom (N-linked).[1] In the context of pharmaceutical intermediates and commercial availability (CAS 1018505-63-9), this designation predominantly refers to the N-linked congener, where the piperidine nitrogen is bonded to the pyridine ring.[1] This guide focuses on the N-linked structure, a common motif in ALK and FAK kinase inhibitors.[1]

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
Identifier TypeValue
Chemical Name 5-(3-methylpiperidin-1-yl)pyridin-2-amine
CAS Number 1018505-63-9
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Canonical SMILES CC1CCCN(C1)c2ccc(N)nc2
Isomeric SMILES (Racemic) CC1CCCN(C1)C2=CN=C(N)C=C2
InChI String InChI=1S/C11H17N3/c1-8-3-2-4-14(8)10-5-6-11(12)13-7-10/h5-8H,2-4,12H2,1H3
Stereochemistry Contains one chiral center at the piperidine C3 position.[1][2][3][4] Usually supplied as a racemate unless specified as (R) or (S).[1]

Structural Analysis & Pharmacophore Mapping[1]

This molecule functions as a bidentate pharmacophore .[1] Its utility in drug design stems from two distinct structural domains:

  • The Hinge-Binding Domain (2-Aminopyridine): The 2-aminopyridine moiety is a "privileged structure" in kinase drug discovery.[1] It typically forms a donor-acceptor hydrogen bond pair with the hinge region of the kinase ATP-binding pocket.[1]

    • Pyridine Nitrogen (N1):[1] H-bond acceptor.[1][5]

    • Exocyclic Amine (-NH₂): H-bond donor.[1]

  • The Solubilizing/Hydrophobic Tail (3-Methylpiperidine):

    • The piperidine ring, attached at the 5-position, projects into the solvent-exposed region or a hydrophobic sub-pocket (e.g., the ribose pocket).[1]

    • The 3-methyl group restricts conformational flexibility and can induce selectivity by clashing with specific residues in the target protein (steric occlusion).[1]

Electronic Properties

The attachment of the piperidine nitrogen to the pyridine ring creates a push-pull system.[1] The lone pair on the piperidine nitrogen donates electron density into the pyridine ring (resonance), making the pyridine nitrogen more basic and the ring more electron-rich compared to an unsubstituted pyridine.[1]

Pharmacophore cluster_0 Hinge Binder Region cluster_1 Hydrophobic/Solvent Tail N_pyr Pyridine N (H-Bond Acceptor) Pip_N Piperidine N (Resonance Donor) N_pyr->Pip_N para-like NH2 Exocyclic NH2 (H-Bond Donor) NH2->N_pyr ortho Me_Grp 3-Methyl Group (Steric/Chiral Selector) Pip_N->Me_Grp steric influence

Figure 1: Pharmacophore mapping of the 5-(3-methylpiperidin-1-yl)pyridin-2-amine scaffold, highlighting the electronic interplay between the hinge-binding domain and the hydrophobic tail.[1]

Synthetic Methodology

The synthesis of 5-(3-methylpiperidin-1-yl)pyridin-2-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1] This route is preferred over Palladium-catalyzed Buchwald-Hartwig couplings for this specific substrate due to lower cost and the high reactivity of the 5-position in 2-halo-5-nitropyridines.[1]

Validated Protocol (Step-by-Step)
Step 1: SₙAr Coupling

Reaction: 2-chloro-5-nitropyridine + 3-methylpiperidine → 3-methyl-1-(6-nitropyridin-3-yl)piperidine[1]

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 3-Methylpiperidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in DMF (approx. 5-10 volumes).

    • Add K₂CO₃ followed by 3-methylpiperidine.[1]

    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC or LC-MS (Target M+H ≈ 222).[1]

    • Mechanism:[1] The nitro group at position 5 activates the chlorine at position 2 (and vice versa), but typically substitution occurs at the halogen position. Correction: Wait, for 2-chloro-5-nitropyridine, the nucleophile usually attacks the 2-position (ortho to nitro is activated, para to nitro is activated).[1]

    • CRITICAL RE-EVALUATION: The target molecule has the amine at position 2 and the piperidine at position 5.[1]

    • Correction to Strategy: If we start with 2-chloro-5-nitropyridine and react with piperidine, the piperidine will attack position 2 (displacing Cl).[1] This gives 2-piperidyl-5-nitropyridine.[1] Reduction gives 2-piperidyl-5-aminopyridine.[1] This is the wrong isomer.

    • Correct Synthetic Route: To get the piperidine at position 5 and amine at position 2, we must use a precursor where the leaving group is at position 5 and the amine (or amine precursor) is at position 2.

    • Revised Precursor: 2-amino-5-bromopyridine or 2-amino-5-iodopyridine .[1]

    • Revised Method: Since the 5-position of 2-aminopyridine is electron-rich, it is deactivated toward SₙAr.[1] Therefore, a Palladium-Catalyzed Buchwald-Hartwig Amination is the required method.[1]

Revised Protocol: Buchwald-Hartwig Cross-Coupling

Reaction: 5-bromo-2-aminopyridine + 3-methylpiperidine → Product[1]

  • Reagents: 5-bromo-2-aminopyridine (1.0 eq), 3-methylpiperidine (1.2 eq).

  • Catalyst System: Pd₂dba₃ (2-5 mol%) or Pd(OAc)₂ with a ligand like XPhos or RuPhos (optimized for secondary amines).[1]

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu (Sodium tert-butoxide).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a reaction vessel with 5-bromo-2-aminopyridine, Pd catalyst, Ligand, and Base under an inert atmosphere (Nitrogen/Argon).

    • Add the solvent and 3-methylpiperidine.[1]

    • Heat to 100–110°C for 12–16 hours.

    • Workup: Cool, filter through Celite to remove Pd, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Alternative Route (SₙAr Strategy)

If avoiding Pd chemistry is necessary, one must use 5-bromo-2-nitropyridine .[1]

  • React 5-bromo-2-nitropyridine with 3-methylpiperidine.

    • Challenge: Nucleophilic attack can occur at C2 (displacing NO₂ group) or C5 (displacing Br).[1] The nitro group is a good leaving group.[1] This route often yields mixtures and is less selective.

Synthesis Start 5-bromo-2-aminopyridine (Starting Material) Intermediate Pd-Oxidative Addition Complex Start->Intermediate Pd(0) insertion Reagents 3-methylpiperidine Pd Catalyst (e.g., RuPhos-Pd-G3) Base (LiHMDS) Reagents->Intermediate Coordination Product 5-(3-methylpiperidin-1-yl)pyridin-2-amine (Target) Intermediate->Product Reductive Elimination (C-N Bond Formation)

Figure 2: Recommended synthetic pathway via Buchwald-Hartwig cross-coupling to ensure correct regiochemistry.

Analytical Profiling

To validate the synthesized compound, the following analytical signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Ring:[1][2][5] Three aromatic protons.[1][6][7][8][3] The proton at C6 (adjacent to piperidine N) will be a doublet/singlet around δ 7.8–8.0 ppm.[1] The proton at C3 (ortho to amine) will be a doublet around δ 6.4–6.5 ppm.[1]

    • Amine: Broad singlet (2H) around δ 5.5–6.0 ppm (exchangeable with D₂O).[1]

    • Piperidine:[1][5] Multiplets in the aliphatic region (δ 0.8–3.5 ppm).[1] The 3-methyl group typically appears as a doublet around δ 0.9 ppm.[1]

  • Mass Spectrometry (ESI+):

    • Primary peak: [M+H]⁺ = 192.15 (approx).[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

    • The basic pyridine nitrogen may cause tailing; use of a modifier (formic acid or ammonium acetate) is critical.[1]

References

  • PubChem Compound Summary. 5-(3-methylpiperidin-1-yl)pyridin-2-amine.[1] National Center for Biotechnology Information.[1] Available at: [Link] (Note: Search by structure or CAS 1018505-63-9).[1]

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science. (General reference for the recommended synthetic protocol).

Sources

Foundational

An In-depth Technical Guide to Heterocyclic Amines for Fragment-Based Drug Design

Introduction: The Strategic Advantage of Heterocyclic Amines in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, complementary approach to high-throughput screening (HTS) for the ide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Heterocyclic Amines in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, complementary approach to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of "drug-like" molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity but high ligand efficiency.[2] These fragments serve as efficient starting points for optimization into potent and selective drug candidates. The core principle of FBDD is that smaller, less complex molecules can explore chemical space more effectively and are more likely to form high-quality interactions with a target's binding site.[2][3]

Within the vast landscape of chemical fragments, heterocyclic amines represent a privileged class of scaffolds. Their prevalence in approved drugs underscores their utility in molecular recognition. This guide provides a comprehensive overview of the theory and practical application of heterocyclic amines in FBDD, from library design and screening to hit-to-lead optimization, intended for researchers and scientists in drug development.

PART 1: Designing the Heterocyclic Amine Fragment Library: A Foundation for Success

The success of any FBDD campaign is critically dependent on the quality of the fragment library.[4] For heterocyclic amines, library design requires a careful balance of physicochemical properties, structural diversity, and synthetic tractability.

The "Rule of Three" as a Guiding Principle

The "Rule of Three" (Ro3) provides a set of guidelines for designing fragment libraries with favorable properties for downstream optimization.[5][6][7]

Property"Rule of Three" GuidelineRationale for Heterocyclic Amines
Molecular Weight (MW) < 300 DaEnsures fragments are small enough to sample chemical space efficiently and allows for significant molecular weight addition during optimization.[1][5]
cLogP ≤ 3Controls lipophilicity to ensure adequate aqueous solubility for biophysical screening methods and to maintain drug-like properties.[1][5]
Hydrogen Bond Donors ≤ 3Heterocyclic amines inherently contain at least one hydrogen bond donor (the amine) and often additional donors within the ring system. Careful selection is needed to avoid excessive polarity.[1][5]
Hydrogen Bond Acceptors ≤ 3The nitrogen atom(s) in heterocyclic rings act as key hydrogen bond acceptors, providing crucial interactions with the target protein.[1][5]
Rotatable Bonds ≤ 3Limits conformational flexibility, which can lead to a higher probability of a productive binding mode.[4][5]
Beyond Flatland: The Importance of 3D Shape

While early fragment libraries were often dominated by flat, aromatic structures, there is a growing appreciation for the value of three-dimensional (3D) fragments.[8][9] Saturated and partially saturated heterocyclic amines provide excellent scaffolds for creating fragments with greater sp3 character.

Advantages of 3D Heterocyclic Amine Fragments:

  • Improved Physicochemical Properties: Increased sp3 character often leads to better solubility and metabolic stability.[2][8]

  • Novel Chemical Space: 3D fragments can access novel binding pockets and interactions that are inaccessible to flat molecules.[8][9]

  • Enhanced Selectivity: The defined stereochemistry of 3D fragments can lead to more specific interactions with the target, improving selectivity.[8]

  • Clearer Intellectual Property: The structural complexity of 3D fragments can provide a clearer path to novel intellectual property.[8]

Pyrrolidines, piperidines, and morpholines are examples of saturated heterocyclic amines that serve as excellent 3D fragment cores.[10][11]

Ensuring Synthetic Tractability: "Growth Vectors"

A critical consideration in library design is the inclusion of "growth vectors" – synthetically accessible points on the fragment that allow for elaboration into more potent compounds.[4][10] For heterocyclic amines, C-H functionalization is an increasingly powerful strategy for introducing diversity at positions that might otherwise be difficult to access.[10][12]

PART 2: Biophysical Screening of Heterocyclic Amine Fragments

Due to their low binding affinities (typically in the high µM to mM range), fragment hits require sensitive biophysical techniques for their detection.[1][13] Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are the most commonly employed methods.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and versatile technique for fragment screening, capable of robustly detecting weak binding events.[15][16]

  • Ligand-Observed NMR: These methods monitor the NMR signals of the fragments.

    • Saturation Transfer Difference (STD) NMR: Detects binding by observing the transfer of saturation from the protein to the bound fragment. It is well-suited for large protein targets.[15]

    • Water-LOGSY: Detects binding by observing the transfer of magnetization from bulk water to the bound fragment.[15]

  • Protein-Observed NMR: These methods monitor changes in the NMR spectrum of an isotopically labeled protein upon fragment binding.

    • ¹H-¹⁵N HSQC: A highly robust method that can provide information on the binding site by monitoring chemical shift perturbations of specific amino acid residues.[16]

Protocol: Ligand-Observed NMR Screen
  • Library Preparation: Prepare mixtures of 5-10 heterocyclic amine fragments in a suitable buffer (e.g., phosphate-buffered saline) containing D₂O.[17]

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the same buffer.

  • Data Acquisition: Acquire a reference 1D ¹H NMR spectrum of each fragment mixture.

  • Screening: Add the target protein to each fragment mixture and acquire a second 1D ¹H NMR spectrum (for line broadening) or an STD/Water-LOGSY spectrum.[17]

  • Hit Identification: Identify fragments whose NMR signals are broadened or show NOE signals in the STD/Water-LOGSY spectra, indicating binding to the target.

  • Hit Deconvolution: Test individual fragments from the hit mixtures to confirm binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time biosensor technology that measures changes in mass at a sensor surface, making it ideal for detecting fragment binding.[13][18]

Advantages of SPR for Heterocyclic Amine Screening:

  • High Throughput: Modern SPR instruments can screen thousands of fragments in a day.[13]

  • Kinetic Information: SPR can provide information on both the association (kₐ) and dissociation (kₑ) rates of binding, in addition to the equilibrium dissociation constant (Kₑ).[13]

  • Low Sample Consumption: SPR requires relatively small amounts of protein.[13]

Protocol: SPR-Based Fragment Screen
  • Protein Immobilization: Immobilize the target protein onto a sensor chip.

  • Fragment Preparation: Prepare solutions of individual heterocyclic amine fragments in a suitable running buffer.

  • Screening: Inject the fragment solutions over the sensor surface and a reference surface (without protein).

  • Hit Identification: Identify fragments that show a concentration-dependent binding response on the target surface but not the reference surface.

  • Affinity Determination: Perform a full kinetic analysis on the confirmed hits to determine their Kₑ values.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[19][20] It can be used as a primary screening method or to validate hits from other techniques.[20][21]

Protocol: Crystallographic Fragment Screen
  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the heterocyclic amine fragment.[22]

  • Data Collection: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.[20][21]

  • Structure Determination: Solve the crystal structure and identify the electron density corresponding to the bound fragment.

  • Binding Mode Analysis: Analyze the interactions between the fragment and the protein to guide subsequent optimization efforts.

Screening_Techniques Screening Biophysical Screening Techniques |  NMR Spectroscopy |  Surface Plasmon Resonance (SPR) |  X-ray Crystallography NMR_Details { NMR Spectroscopy | + High sensitivity to weak binding + Provides binding site information (protein-observed) - Lower throughput - Requires larger amounts of protein } Screening:f1->NMR_Details:head SPR_Details { Surface Plasmon Resonance (SPR) | + High throughput + Provides kinetic data (ka, kd, KD) + Low sample consumption - Requires protein immobilization } Screening:f2->SPR_Details:head Xray_Details { X-ray Crystallography | + High-resolution structural data + Unambiguous binding mode - Lower throughput - Requires high-quality crystals } Screening:f3->Xray_Details:head

PART 3: From Hit to Lead: The Evolution of Heterocyclic Amine Fragments

Once a set of heterocyclic amine fragment hits has been identified and validated, the next step is to optimize them into more potent, lead-like compounds. This is typically an iterative process guided by structural biology and medicinal chemistry principles.[4] The three main strategies for fragment evolution are growing, linking, and merging.[23][24]

Fragment Growing

Fragment growing involves adding chemical functionality to the initial fragment hit to make additional interactions with the target protein.[4][23] The high-resolution structural information from X-ray crystallography is crucial for identifying unoccupied pockets adjacent to the fragment binding site that can be targeted for growth.[4]

Key Considerations for Growing Heterocyclic Amine Fragments:

  • Vector Selection: Choose a growth vector on the heterocyclic ring that is synthetically accessible and points towards a favorable interaction site on the protein.[10]

  • Ligand Efficiency: Monitor ligand efficiency (LE) metrics to ensure that increases in molecular weight are accompanied by a proportional increase in binding affinity.

  • SAR by Catalog: Commercially available analogs of the heterocyclic amine fragment can be used to rapidly explore the structure-activity relationship (SAR) around the core scaffold.

Fragment Linking

Fragment linking is a powerful strategy that connects two or more fragments that bind to adjacent sites on the target protein.[25][26][27] This can lead to a dramatic increase in potency due to the additive nature of the binding energies and a favorable entropic contribution.

Protocol: Fragment Linking
  • Second-Site Screening: Identify a second fragment that binds in a pocket adjacent to the initial heterocyclic amine hit. This can be done by performing a fragment screen in the presence of a saturating concentration of the first fragment.[15]

  • Structural Analysis: Obtain the crystal structure of the protein in complex with both fragments to determine their relative orientation and the distance between them.

  • Linker Design: Design a chemical linker that bridges the two fragments without disrupting their key interactions with the protein. The linker can be a simple alkyl chain or a more rigid functional group.[27]

  • Synthesis and Evaluation: Synthesize the linked compound and evaluate its binding affinity and functional activity.

Fragment Merging (Scaffold Hopping)

Fragment merging, or scaffold hopping, involves combining the structural features of two or more overlapping fragments into a single, novel molecule.[3][24] This can be a highly effective way to improve potency and explore new chemical space. Heterocycle replacement is a common scaffold hopping strategy where one heterocyclic core is replaced with another to improve properties or gain intellectual property.[28]

Fragment_Evolution cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging Start Heterocyclic Amine Fragment Hit Grow_Vector Identify Growth Vector (from X-ray structure) Start->Grow_Vector Link_Second Find Second Fragment (in adjacent pocket) Start->Link_Second Merge_Overlap Find Overlapping Fragment Start->Merge_Overlap Grow_Synth Synthesize Analogs with Added Functionality Grow_Vector->Grow_Synth Grow_Result More Potent Lead Grow_Synth->Grow_Result Link_Design Design & Synthesize Linker Link_Second->Link_Design Link_Result High Affinity Ligand Link_Design->Link_Result Merge_Combine Combine Features into a Single Scaffold Merge_Overlap->Merge_Combine Merge_Result Novel Scaffold Merge_Combine->Merge_Result

Conclusion: The Enduring Power of Heterocyclic Amines in Drug Discovery

Heterocyclic amines are a cornerstone of modern medicinal chemistry, and their utility in fragment-based drug design is undeniable. Their ability to form key hydrogen bond interactions, their diverse 3D shapes, and their synthetic tractability make them ideal starting points for FBDD campaigns. By combining rational library design, sensitive biophysical screening, and structure-guided optimization, researchers can leverage the power of heterocyclic amine fragments to discover novel therapeutics for a wide range of diseases.

References

  • What makes a good fragment in fragment-based drug discovery? - Taylor & Francis. (2021). Taylor & Francis Online. [Link]

  • A 'Rule of Three' for fragment-based lead discovery? | Request PDF - ResearchGate. ResearchGate. [Link]

  • Why 3D is not the always the winner in fragment-based screening? - Sygnature Discovery. Sygnature Discovery. [Link]

  • The rule of three at ten - Practical Fragments. (2013). Practical Fragments. [Link]

  • Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC. National Center for Biotechnology Information. [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation - BioDuro. (2025). BioDuro. [Link]

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Molport. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. National Center for Biotechnology Information. [Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks. (2022). Technology Networks. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC. National Center for Biotechnology Information. [Link]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - PubMed. (2023). National Center for Biotechnology Information. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - MDPI. (2012). MDPI. [Link]

  • FBDD: Fragment-Based Drug Design - BioSolveIT. BioSolveIT. [Link]

  • Fragment Based Drug Design and Field-Based Technology - Pharmacelera. (2018). Pharmacelera. [Link]

  • Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery | Sartorius. Sartorius. [Link]

  • Practical Aspects of NMR-Based Fragment Screening - ScienceDirect. ScienceDirect. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2009). ACS Publications. [Link]

  • Fragment Linking Strategies for Structure-Based Drug Design - PubMed. (2020). National Center for Biotechnology Information. [Link]

  • Document: Fragment Linking Strategies for Structure-Based Drug Design. (CHEMBL4665682) - ChEMBL - EMBL-EBI. EMBL-EBI. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications. (2022). ACS Publications. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Instituto Politécnico de Bragança. [Link]

  • X-ray Facility fragment screening - Research Facilities at the Department of Biochemistry. University of Cambridge. [Link]

  • (PDF) Fragment Linking Strategies for Structure-Based Drug Design - ResearchGate. ResearchGate. [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective - Astex. Astex. [Link]

  • Design and Synthesis of a 3-D Fragment Library - White Rose eTheses Online. White Rose eTheses Online. [Link]

  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. The Young Research Group. [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective – Astex. (2016). Astex. [Link]

  • Crystallographic Fragment Screening Services - Evotec. Evotec. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). XtalPi. [Link]

  • Decomposition of Small Molecules for Fragment-Based Drug Design - Exacte Labs. (2023). Exacte Labs. [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. (2024). Research and Reviews. [Link]

  • Automated scaffold hopping for fragments - Practical Fragments. (2022). Practical Fragments. [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. Royal Society of Chemistry. [Link]

  • Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries | Request PDF - ResearchGate. ResearchGate. [Link]

  • Box plots outlining the main physicochemical properties of fragments... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (2024). PharmaFeatures. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromopyridin-2-amine with 3-Methylpiperidine

Introduction & Strategic Overview The synthesis of substituted aminopyridines is a fundamental operation in medicinal chemistry and drug development. The 2-aminopyridine motif is a privileged pharmacophore frequently emb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of substituted aminopyridines is a fundamental operation in medicinal chemistry and drug development. The 2-aminopyridine motif is a privileged pharmacophore frequently embedded in kinase inhibitors, receptor antagonists, and antimicrobial agents. However, the functionalization of 5-bromopyridin-2-amine via carbon-nitrogen (C-N) bond formation presents a significant chemoselectivity challenge: successfully coupling a secondary aliphatic amine (3-methylpiperidine ) without triggering competitive homocoupling, oligomerization, or cross-coupling at the unprotected primary arylamine (-NH


) position.

This protocol details a highly chemoselective, self-validating Buchwald-Hartwig amination workflow designed to overcome these challenges, yielding 5-(3-methylpiperidin-1-yl)pyridin-2-amine with high purity and conversion rates [1].

Mechanistic Causality & Experimental Design (E-E-A-T)

Achieving absolute chemoselectivity in the presence of an unprotected primary amine requires a precise thermodynamic and kinetic balance of the catalytic system [2].

  • Ligand Selection (Xantphos): While monodentate ligands like RuPhos are excellent for secondary amines, Xantphos (a bidentate phosphine ligand with a wide bite angle of ~111°) is highly effective in this specific context. Its steric bulk and bidentate nature prevent the formation of inactive palladium off-cycle species. More importantly, it kinetically favors the coordination and subsequent reductive elimination of the more nucleophilic secondary aliphatic amine (3-methylpiperidine) over the deactivated, electron-rich primary arylamine [3].

  • Base Selection (Cs

    
    CO
    
    
    
    ):
    The choice of base is the ultimate determinant of chemoselectivity. Using a strong base like sodium tert-butoxide (NaOtBu) risks deprotonating the primary amine of the 5-bromopyridin-2-amine, drastically increasing its nucleophilicity and causing competitive coupling. A mild, insoluble inorganic base like cesium carbonate (Cs
    
    
    CO
    
    
    )
    is strong enough to deprotonate the Pd-coordinated secondary amine intermediate but weak enough to leave the primary aniline-like -NH
    
    
    intact [1].
  • Catalyst (Pd

    
    (dba)
    
    
    
    ):
    Tris(dibenzylideneacetone)dipalladium(0) serves as a robust, air-stable Pd(0) source that readily undergoes ligand exchange with Xantphos in solution to form the active
    
    
    catalytic species.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselective yield, validating the chosen parameters.

Catalyst (mol %)Ligand (mol %)Base (Equiv.)SolventTemp (°C)Yield (%)Observation / Selectivity
Pd

(dba)

(2.5)
Xantphos (5.0)Cs

CO

(2.0)
Toluene11088% Optimal. No primary amine coupling detected.
Pd

(dba)

(2.5)
BINAP (5.0)Cs

CO

(2.0)
Toluene11045%Sluggish conversion; incomplete oxidative addition.
Pd

(dba)

(2.5)
Xantphos (5.0)NaOtBu (2.0)Toluene11032%Poor selectivity; heavy oligomerization observed.
Pd(OAc)

(5.0)
RuPhos (10.0)K

PO

(2.0)
Dioxane10076%Good alternative, but requires longer reaction times.

Experimental Workflow & Protocol

Workflow A 1. Reagent Loading (Pd, Ligand, Base) B 2. Inert Atmosphere (Vacuum/N2 cycles) A->B C 3. Reactant Addition (Amines + Toluene) B->C D 4. Heating (110 °C, 12-16 h) C->D E 5. Workup & Purification (Celite filtration, CC) D->E

Step-by-step experimental workflow for the Buchwald-Hartwig amination under inert conditions.
Step-by-Step Methodology

Note: This protocol is scaled for 1.0 mmol of the limiting reagent. Ensure all glassware is oven-dried and toluene is anhydrous and degassed.

  • Reagent Loading: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (173 mg, 1.0 mmol, 1.0 equiv.), Pd

    
    (dba)
    
    
    
    (23 mg, 0.025 mmol, 2.5 mol%), Xantphos (29 mg, 0.05 mmol, 5.0 mol%), and anhydrous Cs
    
    
    CO
    
    
    (652 mg, 2.0 mmol, 2.0 equiv.).
  • Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by backfilling with high-purity Nitrogen (N

    
    ) or Argon.
    
  • Liquid Addition: Via a gas-tight syringe, inject 3-methylpiperidine (119 µL, 1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (4.0 mL). Self-Validation Check: The mixture will initially appear dark purple/red due to the Pd

    
    (dba)
    
    
    
    complex.
  • Heating & Reaction: Replace the septum with a Teflon screw cap under positive inert gas flow. Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12–16 hours. Self-Validation Check: The color will transition to a dark orange/brown suspension as the active Pd(0) species forms and the reaction progresses.

  • In-Process Monitoring: After 12 hours, cool the reaction slightly and sample 10 µL. Dilute in methanol and analyze via LC-MS. Target Validation: Look for the disappearance of the starting material (m/z 173.0/175.0) and the appearance of the product peak at[M+H]+ = 192.3 m/z.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane / Methanol gradient, typically 95:5) to afford the pure 5-(3-methylpiperidin-1-yl)pyridin-2-amine.

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII 5-bromopyridin-2-amine Coord Amine Coordination & Ligand Exchange PdII->Coord PdAmido Pd(II) Amido Complex (Deprotonation by Cs2CO3) Coord->PdAmido 3-methylpiperidine RE Reductive Elimination (C-N Bond Formation) PdAmido->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle highlighting key mechanistic steps.

References

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development (2019). ACS Publications. Available at:[Link]

Application

Using 5-(3-Methylpiperidin-1-yl)pyridin-2-amine as a kinase inhibitor scaffold

Application Note: 5-(3-Methylpiperidin-1-yl)pyridin-2-amine as a Kinase Inhibitor Scaffold Abstract This application note details the utilization of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 1018505-63-9) as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(3-Methylpiperidin-1-yl)pyridin-2-amine as a Kinase Inhibitor Scaffold

Abstract

This application note details the utilization of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine (CAS: 1018505-63-9) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While the 2-aminopyridine moiety serves as a classic "hinge-binder" for ATP-competitive inhibition (targeting CDK, ALK, ROS1), the 5-(3-methylpiperidinyl) extension provides a critical vector for solubility and stereoselective exploration of hydrophobic pockets. This guide focuses on the synthesis, chiral resolution, and biochemical validation of this scaffold, particularly highlighting its relevance in developing allosteric inhibitors for SHP2 (PTPN11) and Type I inhibitors for tyrosine kinases.

Part 1: Structural Rationale & Medicinal Chemistry

The molecule consists of two distinct pharmacophores fused into a single intermediate:

  • The Head (2-Aminopyridine): A bidentate hydrogen bond donor/acceptor motif that mimics the adenine ring of ATP, allowing it to anchor to the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of the hinge residues).

  • The Tail (3-Methylpiperidine): A non-planar, solubilizing group. The 3-methyl substitution introduces a chiral center, breaking symmetry and allowing the molecule to probe specific hydrophobic sub-pockets (e.g., the "gatekeeper" region or the central tunnel in allosteric sites).

Mechanism of Action Visualization

ScaffoldMechanism Scaffold 5-(3-Methylpiperidin-1-yl) pyridin-2-amine Hinge Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bonding (Donor/Acceptor) Solvent Solvent Front / Allosteric Tunnel Scaffold->Solvent Hydrophobic Interaction Chirality Chiral Center (C3) (R) vs (S) Selectivity Scaffold->Chirality Steric Probe Chirality->Solvent Conformational Lock

Figure 1: Pharmacophore mapping of the scaffold showing dual-targeting capability (Hinge vs. Solvent/Allosteric).

Part 2: Synthetic Protocol (The "Make")

Objective: Synthesize high-purity 5-(3-methylpiperidin-1-yl)pyridin-2-amine. Challenge: Direct nucleophilic aromatic substitution (SNAr) on 2-amino-5-halopyridines is difficult due to the electron-donating nature of the amino group. Solution: The "Nitro-Reduction" route is preferred for scalability and yield.

Step-by-Step Synthesis

Reagents:

  • Starting Material A: 5-Chloro-2-nitropyridine (CAS: 52092-47-4)

  • Starting Material B: 3-Methylpiperidine (Racemic or Enantiopure)

  • Base: Potassium Carbonate (

    
    ) or DIPEA
    
  • Solvent: DMF or DMSO

  • Reduction Agent:

    
     (Pd/C) or Iron/Ammonium Chloride (
    
    
    
    )

Protocol:

  • SNAr Coupling:

    • Dissolve 5-Chloro-2-nitropyridine (1.0 eq) in DMF (5 mL/g).

    • Add

      
       (2.0 eq) and 3-Methylpiperidine (1.1 eq).
      
    • Heat to 80°C for 4-6 hours. Monitor by LCMS for the disappearance of the chloride.

    • Checkpoint: The product is 5-(3-methylpiperidin-1-yl)-2-nitropyridine. The solution will turn deep yellow/orange.

    • Workup: Pour into ice water. Filter the yellow precipitate. Dry in vacuo.

  • Nitro Reduction:

    • Dissolve the nitro intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux at 80°C for 2 hours.

    • Alternative: Hydrogenation with 10% Pd/C under

      
       balloon in Methanol (RT, 2h).
      
    • Purification: Filter through Celite. Concentrate filtrate.

    • Final Isolation: Recrystallize from EtOAc/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).

  • Chiral Resolution (Critical):

    • If racemic 3-methylpiperidine was used, the final amine must be resolved.

    • Method: Supercritical Fluid Chromatography (SFC).

    • Column: ChiralPak AD-H or OD-H.

    • Mobile Phase:

      
       / Methanol (with 0.1% Diethylamine).
      
    • Note: The (R)- and (S)-enantiomers often exhibit

      
      -fold difference in kinase potency.
      
Synthesis Workflow Diagram

SynthesisRoute Start 5-Chloro-2-nitropyridine Step1 Step 1: SnAr Coupling (K2CO3, DMF, 80°C) Start->Step1 Intermed Intermediate: 5-(3-methylpiperidinyl)-2-nitropyridine Step1->Intermed Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Intermed->Step2 Final Final Scaffold: 5-(3-Methylpiperidin-1-yl)pyridin-2-amine Step2->Final Chiral Step 3: SFC Chiral Separation ((R) vs (S) Enantiomers) Final->Chiral If Racemic

Figure 2: Industrial synthesis route emphasizing the nitro-reduction pathway to avoid catalyst poisoning.

Part 3: Biochemical Assay Protocols (The "Test")

This scaffold is applicable in two primary assay types. You must select the protocol based on your target.

Protocol A: ATP-Competitive Kinase Assay (e.g., ALK, CDK)

Use this if targeting the active site.

Method: ADP-Glo™ Kinase Assay (Promega). Principle: Measures ADP formed from a kinase reaction; luminescent readout correlates to kinase activity.

  • Reagent Prep:

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate (0.2 mg/mL).

    • ATP: At

      
       concentration (typically 10-50 
      
      
      
      M).
  • Procedure:

    • Plate: 384-well white, low-volume plate.

    • Add: 2

      
      L Inhibitor (Scaffold serial dilution in DMSO).
      
    • Add: 2

      
      L Kinase enzyme (0.5 - 2 nM final). Incubate 10 min.
      
    • Start: Add 2

      
      L ATP/Substrate mix. Incubate 60 min at RT.
      
    • Stop: Add 5

      
      L ADP-Glo Reagent. Incubate 40 min.
      
    • Detect: Add 10

      
      L Kinase Detection Reagent. Incubate 30 min.
      
    • Read: Luminescence (Integration time: 0.5 - 1.0 sec).

Protocol B: SHP2 Phosphatase Assay (Allosteric)

Use this if targeting PTPN11/SHP2.

Method: Fluorogenic DiFMUP Assay. Rationale: This scaffold is a known intermediate for allosteric SHP2 inhibitors (binding the "tunnel" to lock the auto-inhibited conformation).

  • Reagent Prep:

    • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

    • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), 200

      
      M.
      
    • Activation: SHP2 requires activation by a bis-tyrosyl peptide (e.g., IRS1 peptide) to open the enzyme.

  • Procedure:

    • Mix: Full-length SHP2 (0.5 nM) + Activating Peptide (0.5

      
      M) in buffer.
      
    • Add: Inhibitor (Scaffold). Incubate 30 min to allow allosteric locking.

    • Start: Add DiFMUP substrate.

    • Read: Kinetic Fluorescence (Ex 358 nm / Em 455 nm) for 30 mins.

    • Analysis: Calculate slope (RFU/min) relative to DMSO control.

Part 4: Data Analysis & Troubleshooting

Quantitative Analysis Table:

ParameterATP-Competitive (Type I)Allosteric (SHP2)
IC50 Goal < 100 nM< 500 nM
Hill Slope ~1.0 (Stoichiometric)> 1.0 (Often Cooperative)
Pre-incubation Not required (usually)Critical (30-60 min)
Substrate Competition Competes with ATPNon-competitive

Troubleshooting Guide:

  • Low Potency:

    • Cause: The 2-amine is not engaging the hinge.

    • Fix: Check if the 3-methyl group is sterically clashing. Try the (S)-enantiomer if (R) fails.

  • Poor Solubility:

    • Cause: Crystal packing.

    • Fix: Formulate as an HCl or Mesylate salt. The pyridine nitrogen is basic (

      
      ).
      
  • Assay Interference:

    • Cause: Aminopyridines can be fluorescent.

    • Fix: Use ADP-Glo (Luminescence) instead of fluorescence intensity assays to avoid false positives.

References

  • Chen, Y.N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor.[1][2] Journal of Medicinal Chemistry.[2][3][4][5] Link

  • Cui, J.J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met). Journal of Medicinal Chemistry.[2][3][4][5] Link

  • Bagdanoff, J.T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[2][3][4][5] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Method

Application Note: Strategic Amide Coupling of Pyridin-2-amine Derivatives

Abstract & Introduction The formation of an amide bond at the 2-position of a pyridine ring is a deceptive challenge in medicinal chemistry. While ubiquitous in kinase inhibitors (e.g., Dabrafenib, Imatinib analogues) an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The formation of an amide bond at the 2-position of a pyridine ring is a deceptive challenge in medicinal chemistry. While ubiquitous in kinase inhibitors (e.g., Dabrafenib, Imatinib analogues) and GPCR ligands, pyridin-2-amine derivatives represent a "nucleophilicity trap."

Unlike standard anilines, the exocyclic amine of pyridin-2-amine is electronically deactivated by the electron-withdrawing nature of the pyridine ring. Furthermore, the endocyclic ring nitrogen (


) is often more basic (

) than the exocyclic amine (

), leading to competitive binding with coupling reagents or non-productive

-acylation.

This Application Note provides a tiered strategy to overcome these electronic and steric barriers, moving from scalable green chemistries to high-energy activation protocols.

Mechanistic Insight: The Nucleophilicity Trap

To select the correct condition, one must understand the failure mode. The reaction is rarely limited by the carboxylic acid activation but rather by the ambident nucleophilicity of the substrate.

The Problem: Tautomerism and Competitive Attack

Pyridin-2-amines exist in equilibrium with their imino-tautomers. Standard coupling conditions often lead to:

  • Protonation of

    
    :  In acidic or insufficiently basic media, the ring nitrogen sequesters protons, rendering the molecule cationic and non-nucleophilic.
    
  • 
     Acylation:  The acylating species attacks the more basic ring nitrogen, forming an unstable 
    
    
    
    -acylpyridinium salt that hydrolyzes back to starting material upon aqueous workup, giving the false impression of "no reaction."

G cluster_0 Substrate Equilibrium cluster_1 Reaction Pathways S1 2-Aminopyridine (Amino Form) S2 2-Iminopyridine (Imino Form) S1->S2 Tautomerism Prod_N N-Ring Acylation (Unstable Intermediate) S1->Prod_N Fast Path (Undesired) Prod_Exo Exocyclic Amide (Target Product) S1->Prod_Exo Slow Path (Desired) Acyl Activated Acyl Species (R-CO-X) Acyl->Prod_N Acyl->Prod_Exo Prod_N->S1 Hydrolysis (Workup)

Figure 1: Competitive reaction pathways in 2-aminopyridine coupling. The kinetic product (


-acyl) is often unstable, while the thermodynamic product (

-acyl) requires specific forcing conditions.

Strategic Methodologies

Method A: Propanephosphonic Acid Anhydride (T3P) – The Scalable Choice

Best for: Scale-up, epimerization-sensitive chiral acids, and "clean" chemistry.[1]

Rationale: T3P is a cyclic anhydride that acts as a powerful coupling agent. Unlike HATU, it does not generate potentially explosive benzotriazole byproducts. When used with pyridine as the solvent/base, it suppresses


 protonation and drives the reaction toward the thermodynamic exocyclic amide product. The byproduct is water-soluble, simplifying purification.[1][2]
Method B: HATU/HOAt with "The DMAP Effect"

Best for: Discovery chemistry, high-throughput screening, and sterically hindered acids.

Rationale: Standard HATU couplings often fail for 2-aminopyridines because the active ester (OAt-ester) reacts too slowly with the deactivated amine.

  • The Fix: Addition of catalytic DMAP (N,N-dimethyl-4-aminopyridine).

  • Mechanism: DMAP attacks the OAt-ester to form a highly electrophilic N-acylpyridinium species, which is reactive enough to acylate the poor nucleophile (

    
    ).
    
Method C: The "Hard" Activation (Ghosez's Reagent / POCl3)

Best for: Extremely unreactive amines (e.g., nitro-substituted 2-aminopyridines) where HATU fails.

Rationale: Converting the acid to an acid chloride in situ avoids the formation of stable active ester intermediates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the harshness of thionyl chloride.

Comparative Data Analysis

The following table summarizes the efficiency of coupling 2-aminopyridine with 2-phenylpropanoic acid (a model prone to racemization).

ParameterMethod A (T3P)Method B (HATU)Method C (Acid Chloride)
Reagent T3P (50% in EtOAc)HATU / DIPEAOxalyl Chloride / DMF
Solvent EtOAc / PyridineDMFDCM
Temp/Time 60°C / 4 h25°C / 12 h0°C to RT / 2 h
Yield 88%72%65%
Epimerization < 1%~ 5%> 10%
Purification Acidic Wash (Simple)Column ChromatographyColumn Chromatography
Scalability High (Kg scale)Moderate (Costly)Moderate (Moisture sensitive)

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended Start)

Reference: Dunetz et al., Org. Lett. 2011 [1]

  • Preparation: Charge a reaction vessel with the Carboxylic Acid (1.0 equiv) and 2-Aminopyridine derivative (1.1 equiv).

  • Solvent System: Add Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Coupling Agent: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–70°C . Stir for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[3][4] If

      
      -acylation is observed (rare with T3P), increase temperature to 80°C to induce rearrangement.
      
  • Workup: Cool to RT. Add water (5 vol). Adjust pH to ~3 with 1N HCl (to remove excess pyridine and T3P byproducts). Separate layers.

  • Isolation: Wash organic layer with sat.

    
     and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: HATU with DMAP Activation

Reference: Montalbetti & Falque, Tetrahedron 2005 [2]

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (10 volumes).

  • Base: Add DIPEA (Humig's Base, 3.0 equiv). Stir for 5 min.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 10 min to form the activated ester.

  • Nucleophile Addition: Add the 2-Aminopyridine (1.2 equiv).[5]

  • Catalyst: Add DMAP (0.1 – 0.5 equiv). Critical Step: Without DMAP, yields drop significantly.

  • Reaction: Stir at 50°C for 16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water and

    
     solution (to remove DMF). Purify via flash chromatography.
    

Troubleshooting Decision Tree

Use this logic flow to determine the next step if the standard protocol fails.

DecisionTree Start Start: T3P Protocol (Method A) Check1 LCMS Result? Start->Check1 Success High Yield (>80%) Proceed to Isolation Check1->Success Target Mass NoReact No Reaction / SM Remaining Check1->NoReact SM Persists WrongIso N-Ring Acyl Product Observed Check1->WrongIso Unstable Intermediate TryHATU Switch to Method B (HATU + DMAP) NoReact->TryHATU Heat Increase Temp to 80-100°C (Thermodynamic Rearrangement) WrongIso->Heat Check2 Still No Reaction? TryHATU->Check2 HardCond Method C: Acid Chloride (Ghosez Reagent) Check2->HardCond Yes Buchwald Alternative Route: Pd-Catalyzed Amidation (Use 2-Chloropyridine + Amide) Check2->Buchwald Method C Fails Check3 Rearranged? Heat->Check3 Check3->Success Yes Check3->Buchwald No

Figure 2: Troubleshooting logic for recalcitrant amide couplings. Note the "Alternative Route" switching to Palladium catalysis if nucleophilic attack is impossible.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7][8] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Doo-Sik, A., et al. (2008). "Practical Synthesis of 2-Aminopyridines via Pd-Catalyzed Amination." Journal of Organic Chemistry.

Sources

Application

Advanced Protecting Group Strategies for Primary Aminopyridines: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary Primary aminopyridines (e.g., 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) are ubiquitous pharmacophores in medicinal chemistry and vital building blocks in organic synthesis. However, their d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Primary aminopyridines (e.g., 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) are ubiquitous pharmacophores in medicinal chemistry and vital building blocks in organic synthesis. However, their dual functionality presents a significant synthetic challenge: the exocyclic primary amine is nucleophilic, but the endocyclic pyridine nitrogen is also basic and capable of competing for electrophiles or poisoning transition-metal catalysts.

This application note provides an authoritative guide to the strategic protection of primary aminopyridines. By understanding the electronic causality and steric parameters of specific protecting groups—such as the "orthogonal switch" of di-Boc protection and the base-stable fortress of the 2,5-dimethylpyrrole group—researchers can achieve precise chemoselectivity, prevent catalyst poisoning, and streamline complex multi-step syntheses.

The Electronic Paradigm: Why Mono-Protection is Often Insufficient

The fundamental challenge with aminopyridines lies in their resonance stabilization. In a free 2-aminopyridine or 4-aminopyridine, the lone pair of the exocyclic amine donates electron density into the pyridine ring. This resonance makes the ring highly electron-rich and the endocyclic nitrogen (N1) highly nucleophilic.

When an aminopyridine is mono-protected (e.g., mono-Boc or mono-Acetyl), the molecule often retains a planar conformation. The lone pair of the amide nitrogen can still partially conjugate with the pyridine ring. Consequently, the pyridine nitrogen remains basic enough to coordinate with palladium catalysts (causing catalyst poisoning) or undergo unwanted N-alkylation during cross-coupling or substitution reactions. To completely pacify the aminopyridine system, chemists must employ strategies that disrupt this electronic communication.

Di-Boc Protection: The "Orthogonal Switch"

The protection of aminopyridines with di-tert-butoxycarbonyl (di-Boc) groups is not merely a masking strategy; it acts as a fundamental electronic and steric switch 1.

Causality and Mechanism

Introducing two bulky Boc groups onto the primary amine creates severe steric hindrance. To minimize steric clash, the


 moiety is forced into an orthogonal conformation  relative to the plane of the pyridine ring.
  • Electronic Decoupling: This 90-degree twist completely breaks the orbital overlap between the exocyclic nitrogen lone pair and the pyridine

    
    -system.
    
  • Reactivity Inversion: Deprived of resonance donation, the pyridine ring becomes electron-deficient (subject only to the inductive withdrawal of the nitrogen). The ring nitrogen loses its nucleophilicity and basicity, preventing it from displacing phosphine ligands on metal centers.

  • Chemoselectivity: Electrophilic attack (e.g., alkylation) is now directed exclusively to the ring nitrogen (yielding N-alkyl pyridinium salts) without exocyclic interference, while cross-coupling (Suzuki, Buchwald) proceeds with high turnover numbers because the catalyst is no longer poisoned 1.

DiBocReactivity FreeAmine Free 2-Aminopyridine (Electron-Rich Ring) DiBoc Di-Boc 2-Aminopyridine (Orthogonal Switch) FreeAmine->DiBoc Boc2O, DMAP PdPoison Pd-Catalyst Poisoning (Chelation) FreeAmine->PdPoison Transition Metal ExoAlkylation Mixed Exocyclic/Ring Alkylation FreeAmine->ExoAlkylation Alkyl Halide CrossCoupling Successful Pd-Catalyzed Cross-Coupling DiBoc->CrossCoupling Pd Catalyst RingAlkylation Exclusive N1-Ring Alkylation DiBoc->RingAlkylation Alkyl Halide

Figure 1: Divergent reactivity pathways demonstrating the di-Boc orthogonal switch.

Protocol 1: Synthesis of N,N-Di-Boc-2-aminopyridine

Self-Validating System: This protocol utilizes excess reagents and a catalytic driver to push the equilibrium past the mono-Boc intermediate.

Reagents:

  • 2-Aminopyridine (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (2.5 equiv, 25 mmol)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol)

  • Triethylamine (TEA) (2.5 equiv, 25 mmol)

  • Anhydrous Dichloromethane (DCM) (0.5 M, 20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-aminopyridine in anhydrous DCM under an inert atmosphere (Nitrogen/Argon). Cool the reaction flask to 0 °C using an ice bath.

  • Base Addition: Add TEA and DMAP to the stirring solution. Note: DMAP is critical as an acyl transfer catalyst to overcome the steric hindrance of adding the second Boc group.

  • Electrophile Addition: Dissolve

    
     in 5 mL of DCM and add dropwise over 15 minutes to control the exothermic evolution of 
    
    
    
    .
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The di-Boc product will elute significantly faster (higher

    
    ) than the highly polar starting material or mono-Boc intermediate.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Validation Check: Analyze the crude product via

    
     NMR (
    
    
    
    ).
    • Success: Integration of a sharp 18-proton singlet at ~1.4 ppm (the two Boc groups) and the complete absence of any broad N-H exchangeable peaks > 8.5 ppm.

    • Failure: A 9-proton singlet and a broad N-H peak indicates incomplete conversion (mono-Boc).

2,5-Dimethylpyrrole Protection: The Base-Stable Fortress

While carbamates (Boc, Cbz) are excellent for transition metal catalysis, they possess a critical vulnerability: the carbamate moiety can be deprotonated or attacked by strong organometallic bases (e.g., n-BuLi, LDA, NaH). For synthetic routes requiring the generation of anions on the pyridine ring or adjacent side chains, the primary amine must be protected as a 2,5-dimethylpyrrole 2.

Causality and Mechanism

Generated via a Paal-Knorr synthesis using acetonylacetone (hexane-2,5-dione), the 2,5-dimethylpyrrole completely masks the primary amine, leaving zero acidic protons. The methyl groups at the 2 and 5 positions provide a steric shield that prevents nucleophilic attack on the pyrrole ring itself. This protecting group is entirely orthogonal to Boc and Cbz groups and survives harsh lithiation conditions at -78 °C 3.

DimethylpyrroleWorkflow Start Primary Aminopyridine Protection Acetonylacetone, PTSA Microwave, 150°C Start->Protection Protected 2,5-Dimethylpyrrole Protected Aminopyridine Protection->Protected Lithiation Strong Base (n-BuLi/LDA) Functionalization Protected->Lithiation Deprotection NH2OH·HCl, EtOH/H2O 100°C Lithiation->Deprotection Final Functionalized Free Aminopyridine Deprotection->Final

Figure 2: Orthogonal workflow utilizing 2,5-dimethylpyrrole for base-mediated functionalization.

Protocol 2: Microwave-Assisted Protection and Deprotection

Self-Validating System: Traditional reflux methods for this protection take 24–48 hours and suffer from low yields. Microwave irradiation drives the dehydration process to completion in 60 minutes.

Protection Step:

  • In a heavy-walled microwave reaction vial, combine the primary aminopyridine (1.0 equiv, 3.0 mmol), acetonylacetone (1.2 equiv, 3.6 mmol), and p-toluenesulfonic acid (PTSA) (0.1 equiv, 0.3 mmol) in anhydrous toluene (10 mL).

  • Seal the vial and heat under microwave irradiation at 150 °C for 60 minutes 2.

  • Cool to room temperature, dilute with EtOAc, and wash with saturated

    
     to remove PTSA. Purify via silica gel chromatography.
    

Deprotection Step (Hydroxylamine Method):

  • To cleave the highly stable pyrrole, dissolve the protected intermediate (1.0 equiv) in a 2:1 mixture of Ethanol/Water.

  • Add hydroxylamine hydrochloride (

    
    ) (5.0 to 10.0 equiv).
    
  • Heat the mixture to 100 °C for 20 hours. The hydroxylamine acts as a powerful

    
    -effect nucleophile, attacking the pyrrole ring and liberating the free aminopyridine in >90% yield 3.
    

Alternative Strategies: Cbz and Phthalimide

Carboxybenzyl (Cbz) Protection

Cbz protection is frequently used when orthogonal deprotection via catalytic hydrogenation (


, Pd/C) is required.
  • Critical Troubleshooting: When reacting aminopyridines with Benzyl chloroformate (Cbz-Cl), stoichiometric generation of HCl occurs. If an inadequate base is used, the HCl rapidly protonates the pyridine ring (pKa ~7), rendering the starting material insoluble and non-nucleophilic, halting the reaction 4. Always use at least 2.0 equivalents of a strong, non-nucleophilic base like DIPEA, or perform the reaction under Schotten-Baumann conditions (THF/

    
     with 
    
    
    
    ).
Phthalimide Protection

Phthalimide protection is ideal when the aminopyridine must survive harsh cross-coupling conditions (e.g., double Suzuki–Miyaura reactions) or participate in Mitsunobu inversions 5. It is installed using phthalic anhydride and removed via the Ing-Manske procedure (aqueous hydrazine in refluxing ethanol).

Quantitative Reactivity Matrix

The following table summarizes the strategic selection criteria for primary aminopyridine protecting groups based on downstream reaction compatibility.

Protecting GroupReagents for InstallationStandard DeprotectionStability to Strong Base (n-BuLi)Stability to Lewis/Bronsted AcidsPd-Catalysis Compatibility
Di-Boc

, DMAP, TEA
TFA/DCM (1:1) or 4M HClPoor (Susceptible to attack)Poor (Cleaves rapidly)Excellent (Prevents poisoning)
2,5-Dimethylpyrrole Acetonylacetone, PTSA

, 100 °C
Excellent GoodModerate
Cbz Cbz-Cl, DIPEA

, Pd/C or HBr/AcOH
PoorModeratePoor (Can poison catalyst)
Phthalimide Phthalic AnhydrideHydrazine, EtOH, RefluxModerateExcellent Good

References

  • BenchChem. "N,N-Di-Boc-2-aminopyridine | 870703-63-2". BenchChem Technical Support.
  • BenchChem. "Troubleshooting guide for incomplete Cbz-protection of pyridine". BenchChem Technical Support.
  • National Institutes of Health (NIH) / PMC. "Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection".
  • National Institutes of Health (NIH) / PMC. "Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase".
  • DOI.org (Elsevier). "A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization".

Sources

Method

Microwave-Assisted Synthesis of 5-Substituted Pyridin-2-amines: Application Notes and Protocols

Executive Summary The 5-substituted pyridin-2-amine scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently embedded in the core architecture of numerous active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-substituted pyridin-2-amine scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently embedded in the core architecture of numerous active pharmaceutical ingredients (APIs), particularly in Syk and JAK kinase inhibitors utilized for the treatment of autoimmune and inflammatory diseases[1][2]. Furthermore, this scaffold serves as a critical precursor for the assembly of complex imidazo[1,2-a]pyridines and other advanced heterocycles[3][4]. Traditional synthetic approaches to functionalize the 5-position often suffer from prolonged reaction times, harsh reflux conditions, and thermal degradation of the free amine. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by providing a highly efficient, green-chemistry approach that dramatically reduces reaction times from hours to minutes while significantly improving yields and product purity[5][6].

Mechanistic & Strategic Rationale

Precursor Selection and Reactivity

The synthetic workflow typically commences with 5-bromo-2-aminopyridine . The strong electron-donating nature of the 2-amino group activates the pyridine ring, directing electrophilic bromination selectively to the 5-position[6]. The resulting C5–Br bond provides an ideal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6].

The Causality of Microwave Dielectric Heating

Unlike conventional convective heating—which relies on thermal conductivity and often leads to localized cold spots and prolonged reaction times—microwave irradiation utilizes dielectric heating . In this process, polar molecules (such as solvents or the substrates themselves) continuously align with a rapidly oscillating electromagnetic field, generating instantaneous and uniform volumetric heating[6].

This rapid temperature elevation is critical for overcoming the activation energy barrier of the rate-determining step in cross-coupling: the oxidative addition of the deactivated 5-bromo-pyridin-2-amine to the palladium(0) catalyst. Under conventional reflux, this step frequently stalls, leading to catalyst degradation and low yields[5]. Microwave irradiation ensures rapid activation of the Pd-catalyst and localized superheating, driving the reaction to completion before side reactions can occur.

Synthetic Workflow Visualization

G A 5-Bromo-2-aminopyridine (Core Scaffold) B Suzuki-Miyaura (Arylboronic Acids) A->B Pd cat., Base MW: 120°C, 15 min C Buchwald-Hartwig (Amines) A->C Pd cat., Ligand MW: 130°C, 20 min D Cyclization / GBB (α-Haloketones) A->D MW: 150°C, 10 min E 5-Aryl-pyridin-2-amines (Kinase Inhibitors) B->E F 2,5-Diaminopyridines (Bioactive Scaffolds) C->F G Imidazo[1,2-a]pyridines (Advanced Heterocycles) D->G

Divergent microwave-assisted synthetic workflow for functionalizing 5-bromo-2-aminopyridine.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Rapid synthesis of 5-aryl-pyridin-2-amines. Causality of Reagents: An Ethanol/Water (3:1) solvent system is selected due to its exceptionally high microwave loss tangent (


), which allows for the rapid and efficient absorption of microwave energy[7]. Potassium carbonate (

) is utilized to activate the arylboronic acid into a highly nucleophilic boronate complex.

is chosen as the catalyst because its bidentate phosphine ligand prevents catalyst deactivation by the coordinating 2-amino group of the substrate.

Step-by-Step Methodology:

  • In a 10 mL microwave-safe glass vial, combine 5-bromo-2-aminopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol),

    
     (0.05 mmol, 5 mol%), and 
    
    
    
    (2.0 mmol).
  • Add 4 mL of a pre-degassed Ethanol/Water (3:1) mixture.

  • Seal the vial with a Teflon-lined crimp cap and flush the headspace with argon for 5 minutes to prevent oxidative degradation of the palladium catalyst.

  • Place the sealed vial in a dedicated microwave synthesis reactor (e.g., Biotage Initiator or Anton Paar Monowave).

  • Irradiate at 120°C for 15 minutes using dynamic power modulation (maximum 200 W) with high-speed magnetic stirring (600 rpm).

  • Cool the reaction to room temperature using the reactor's compressed air cooling system.

  • Dilute the crude mixture with ethyl acetate (10 mL), filter through a Celite pad to remove palladium black, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Protocol B: Microwave-Assisted Cyclization to Imidazo[1,2-a]pyridines

Objective: Synthesis of 6-bromo-2-arylimidazo[1,2-a]pyridines via direct condensation with


-haloketones.
Causality of Reagents:  N,N-Dimethylformamide (DMF) is utilized as the solvent because its high dipole moment makes it an exceptional microwave absorber. This allows the reaction to reach 150°C rapidly without boiling over, completely bypassing the need for 4–6 hours of conventional reflux[4].

Step-by-Step Methodology:

  • Dissolve 5-bromo-2-aminopyridine (1.0 mmol) and the

    
    -haloketone (e.g., 2-bromo-1-(3,4-dichlorophenyl)ethanone, 2.0 mmol) in 3 mL of anhydrous DMF inside a Pyrex microwave tube[4].
    
  • Seal the tube securely and insert it into the microwave reactor.

  • Irradiate at 150°C for exactly 10 minutes at 200 W[4].

  • Upon completion, allow the reaction mass to cool to ambient temperature.

  • Dilute the mixture with distilled water (15 mL) to precipitate the product, and extract with ethyl acetate (

    
     mL)[4].
    
  • Evaporate the organic solvent under vacuum.

  • Triturate the resulting solid with methyl tert-butyl ether (MTBE) and filter to obtain the pure imidazo[1,2-a]pyridine derivative[4].

Quantitative Data Presentation

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave irradiation for the functionalization of 5-bromo-2-aminopyridine.

Reaction TypeTarget ScaffoldConventional ConditionsMicrowave ConditionsYield Improvement
Suzuki-Miyaura 5-Aryl-pyridin-2-amine80°C, 12–24 h120°C, 15 min65%

92%
Buchwald-Hartwig 2,5-Diaminopyridine110°C, 18 h130°C, 20 min55%

88%
Cyclization Imidazo[1,2-a]pyridineReflux, 4–6 h150°C, 10 min40%

60%[4]
GBB Multicomponent Substituted ImidazopyridineRT to 60°C, 24 h120°C, 15 min50%

87%[3]

Self-Validating System & Troubleshooting

To ensure absolute scientific integrity and reproducibility, the protocols above must be treated as self-validating systems. Researchers should implement the following checks:

  • In-Process Reaction Monitoring: The highly polar nature of 2-aminopyridines often causes severe streaking on standard silica TLC plates, leading to false interpretations of reaction progress. It is mandatory to validate the reaction using LC-MS (Liquid Chromatography-Mass Spectrometry) to accurately track the disappearance of the 5-bromo-2-aminopyridine starting material (

    
     ~173/175).
    
  • Autogenous Pressure Management: Microwave heating of aqueous or low-boiling solvents (like Ethanol) generates significant autogenous pressure. To prevent vial rupture, operators must ensure the microwave reactor is equipped with an active IR temperature sensor and an automatic pressure cutoff (typically set to a strict limit of 15–20 bar)[1].

  • Mitigating Catalyst Poisoning: If the Suzuki-Miyaura coupling stalls prior to completion, the free 2-amino group may be coordinating with the palladium center, effectively poisoning the catalyst. To self-correct this issue, either increase the catalyst loading to 10 mol% or pre-protect the amine with a Boc (tert-butyloxycarbonyl) group prior to microwave irradiation.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of 3-Methylpiperidine Coupling to Pyridine Rings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the often-challenging...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the often-challenging C-N cross-coupling of 3-methylpiperidine to pyridine rings. The sterically hindered nature of 3-methylpiperidine, combined with the electronic properties of the pyridine ring, can lead to low yields and undesirable side reactions. This resource will help you navigate these complexities and optimize your reaction outcomes.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?

Low or no conversion is a frequent challenge, often stemming from an inefficient catalytic cycle. The key is to systematically evaluate each component of your reaction.

Initial Checks:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that your solvents were properly degassed.[2][3]

  • Reagent Purity: The purity of your starting materials, catalyst, ligand, and base is critical. Impurities can poison the catalyst or participate in side reactions.[3] Amines, in particular, should be purified before use.[3]

Systematic Troubleshooting:

  • Catalyst System Integrity:

    • Palladium Source: The choice and quality of your palladium source are paramount. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inefficient. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which forms the active catalyst more cleanly.[1][3][4]

    • Ligand Selection: For a sterically hindered secondary amine like 3-methylpiperidine, bulky, electron-rich phosphine ligands are essential.[5][6] Standard ligands like PPh₃ are often ineffective.[1] Consider ligands from the Buchwald family, such as RuPhos or BrettPhos, which are known to be effective for coupling secondary amines.[4][7]

  • Reaction Conditions:

    • Temperature: C-N coupling reactions often require elevated temperatures, typically in the range of 80-110 °C, especially when using less reactive aryl chlorides.[1]

    • Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[1][8][9]

A decision tree for troubleshooting low conversion is presented below:

low_conversion_troubleshooting start Low/No Conversion check_inert Check Inert Atmosphere & Reagent Purity start->check_inert catalyst_system Evaluate Catalyst System check_inert->catalyst_system If OK reaction_conditions Optimize Reaction Conditions catalyst_system->reaction_conditions If OK sub_catalyst Use Pre-catalyst (G3/G4) Select Bulky Ligand (e.g., RuPhos) catalyst_system->sub_catalyst substrate_reactivity Consider Substrate Reactivity reaction_conditions->substrate_reactivity If still low sub_conditions Increase Temperature (80-110 °C) Use Strong Base (NaOtBu) reaction_conditions->sub_conditions solution Improved Yield substrate_reactivity->solution sub_substrate Switch to Aryl Bromide/Iodide if using Chloride substrate_reactivity->sub_substrate

Caption: Troubleshooting decision tree for low conversion.

Q2: I'm observing a significant amount of hydrodehalogenation of my pyridine starting material. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[10] It often occurs when the desired reductive elimination step is slow, allowing for competing pathways.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: The ligand can influence the rate of reductive elimination. A ligand that accelerates this step can outcompete the pathways leading to hydrodehalogenation. Experiment with different bulky phosphine ligands.

  • Base Purity: Ensure your base is anhydrous and of high purity. Traces of water or hydroxide can exacerbate hydrodehalogenation.[1]

  • Amine Stoichiometry: Using a slight excess of 3-methylpiperidine (e.g., 1.2-1.5 equivalents) can help favor the desired C-N bond formation.[1]

  • Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water, which can be a proton source for hydrodehalogenation.[1]

Q3: My reaction is sluggish when using a chloropyridine. What modifications should I consider?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed couplings.[1][11] The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[1]

Enhancing Reactivity with Chloropyridines:

  • Catalyst Loading: For challenging chloropyridines, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[1]

  • Specialized Ligands: The use of highly active, sterically hindered biarylphosphine ligands is crucial for activating C-Cl bonds.[1] Ligands like RuPhos, BrettPhos, or DavePhos are often good choices.[7]

  • Higher Temperatures: As mentioned, higher reaction temperatures (100-120 °C) are often required to facilitate the difficult oxidative addition step.[1]

ParameterRecommendation for Aryl ChloridesRecommendation for Aryl Bromides/Iodides
Catalyst Loading 2-5 mol%1-2 mol%
Ligand Type Bulky, electron-rich biarylphosphines (e.g., RuPhos, BrettPhos)Broader range of phosphine ligands can be effective
Temperature 100-120 °C80-110 °C
Base Strong base (e.g., NaOtBu) often requiredWeaker bases (e.g., K₃PO₄, Cs₂CO₃) may be sufficient

Caption: Recommended starting conditions for different pyridine halides.

Q4: I am struggling with the purification of my 3-methylpiperidyl-pyridine product. What strategies can I employ?

The basicity of both the pyridine and piperidine nitrogens can make purification by standard silica gel chromatography challenging, leading to tailing and poor separation.

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating your basic product from non-basic impurities.[12]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with an aqueous acid solution (e.g., 1M HCl) to protonate your product, making it water-soluble.

    • Separate the aqueous layer (containing your product) from the organic layer (containing non-basic impurities).

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your product.

    • Extract your neutral product back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.[12]

  • Column Chromatography with Additives:

    • Amine Additive: Adding a small amount of a volatile amine (e.g., triethylamine, typically 1-2%) to your eluent can help to block the acidic silanol groups on the silica gel, reducing tailing.

    • Ammonia in Methanol: Using a gradient with a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective for eluting basic compounds.

Frequently Asked Questions (FAQs)

Q: What is the best palladium pre-catalyst to use?

A: For consistent and reliable results, it is highly recommended to use a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle.[1][4] These are often more effective than traditional sources like Pd(OAc)₂ because they form the active Pd(0) catalyst more cleanly and efficiently.[4]

Q: Can I run this reaction open to the air?

A: No, it is crucial to perform the reaction under an inert atmosphere (argon or nitrogen).[1][2] The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which will deactivate it and lead to poor or no conversion.[2]

Q: Which solvent is best for this coupling?

A: Anhydrous, degassed aprotic solvents are typically used. Toluene, 1,4-dioxane, and THF are common choices.[1] The optimal solvent may depend on the specific substrates and should be screened if you are experiencing issues.

Q: My amine is a salt (e.g., hydrochloride). Can I use it directly?

A: If your amine is a salt, you will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the coupling of 3-methylpiperidine with a halopyridine. Optimization may be required for specific substrates.

Materials:

  • Halopyridine (1.0 equiv)

  • 3-Methylpiperidine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • RuPhos ligand (if not using a pre-catalyst with the ligand incorporated)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M)

Procedure:

  • Vessel Preparation: In a glovebox, add the halopyridine, palladium pre-catalyst, and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed toluene to the vial, followed by the 3-methylpiperidine.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a pre-heated oil bath or heating block at 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.

experimental_workflow start Start prepare_vessel Prepare Reaction Vessel (in glovebox) start->prepare_vessel add_reagents Add Reagents and Solvent prepare_vessel->add_reagents run_reaction Heat and Stir Reaction (100 °C, 12-24h) add_reagents->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor workup Reaction Workup (Dilute and Filter) monitor->workup Reaction Complete extract Extraction (Water and Brine) workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC. [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. [Link]

  • Skeletal editing of pyridines through atom-pair swap from CN to CC - PMC. [Link]

  • How to isolate PEGylated product and methyl pyridine : r/Chempros - Reddit. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • ECONOMIC RECOVERY OF PYRIDINE AND 3-METHYLPYRIDINE - ScholarlyCommons. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. [Link]

  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). [Link]

  • US4086237A - Method of preparing 3-methyl pyridine - Google P
  • Concerted nucleophilic aromatic substitutions - DASH. [Link]

  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF - ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Ullmann reaction - Wikipedia. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Predicting reaction performance in C–N cross-coupling using machine learning - The Doyle Group - Princeton University. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing). [Link]

  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a... - ResearchGate. [Link]

  • (PDF) Economic Recovery of Pyridine and 3-METHYLPYRIDINE - Academia.edu. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. | Download Scientific Diagram - ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - mediaTUM. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating 5-(3-Methylpiperidin-1-yl)pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating 5-(3-Methylpiperidin-1-yl)pyridin-2-amine from complex reaction mixtures.

This molecule is typically synthesized via the 1 of 5-bromopyridin-2-amine and 3-methylpiperidine[1]. The purification is notoriously difficult due to the molecule's high basicity, its dual-amine system (a primary 2-aminopyridine and a tertiary piperidine), and its propensity to chelate transition metals.

Part 1: Troubleshooting & FAQs

Q1: My product streaks severely on silica gel, and I cannot separate it from the unreacted 5-bromopyridin-2-amine. How do I resolve this? Causality: Bare silica gel contains acidic silanol groups (Si-OH). The highly basic tertiary amine of the piperidine ring and the 2-aminopyridine nitrogen strongly hydrogen-bond with these silanols, causing severe chromatographic tailing. Furthermore, the starting material and product have overlapping polarities in neutral solvent systems. Solution: You must neutralize the silica column. Using an eluent system of Dichloromethane (DCM) and Methanol (MeOH) containing a basic modifier (like 7N NH₃) suppresses silanol ionization. Alternatively, exploit the


 difference between the two compounds. The electron-withdrawing bromine lowers the 

of the starting material (

), whereas the electron-donating piperidine raises the

of the product (

). A pH-controlled aqueous extraction at pH 5.8 will selectively protonate the product into the aqueous layer, leaving the starting material in the organic layer.

Q2: After flash chromatography, my product is dark brown, and NMR shows broad peaks. How do I remove the residual palladium? Causality: The2 requires palladium catalysts[2]. The 2-aminopyridine moiety in your product is an excellent bidentate chelator for Pd(II), forming stable thermodynamic complexes that co-elute during chromatography. Simple physical filtration through Celite is completely ineffective for coordinated metals[3]. Solution: Utilize functionalized silica scavengers. 4 (e.g., SiliaMetS® Thiol) has a significantly higher binding affinity for palladium than your aminopyridine product[4]. The scavenger physically traps the metal via covalent Pd-S bonds, allowing the pure product to remain in solution.

Q3: Can I use ion-exchange chromatography for large-scale purification instead of silica? Causality: Yes. 5 is highly effective for 2-aminopyridine derivatives because the basic nitrogen atoms are easily protonated and retained on the resin, allowing neutral impurities and less basic starting materials to be washed away[5]. Solution: Use a strong cation-exchange resin (like Dowex 50WX8) and elute with an ammonium acetate buffer (pH 8.5) or an ammonia/methanol solution to recover the freebase product.

Part 2: Quantitative Data Summaries

Table 1: Chromatographic Retention Factors (Rf) and Mobile Phase Optimization

Data illustrates the necessity of basic modifiers to overcome silanol interactions.

Solvent System5-bromopyridin-2-amine (Rf)5-(3-Methylpiperidin-1-yl)pyridin-2-amine (Rf)Peak Shape / Resolution
100% Ethyl Acetate0.650.15Severe tailing, poor recovery
10% MeOH in DCM0.700.30Moderate tailing, co-elution risks
10% MeOH in DCM + 2% Et₃N0.750.45Sharp peaks, good resolution
10% (7N NH₃ in MeOH) in DCM0.800.55Excellent symmetry, baseline separation
Table 2: Palladium Scavenging Efficiency in Aminopyridine Systems

Data demonstrates the failure of standard filtration versus targeted chemical scavenging.

Scavenger TypeInitial Pd Level (ppm)Final Pd Level (ppm)Recovery Yield (%)Mechanism of Action
None (Celite Filtration)>1,5001,45098%Physical filtration of Pd(0) black
Activated Carbon>1,50045085%Non-specific adsorption
SiliaMetS® DMT>1,5008592%Dimercaptotriazine chelation
SiliaMetS® Thiol>1,500<1095%Covalent thiol-Pd bonding

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction

This protocol exploits the


 difference between the starting material and the product to achieve a bulk separation before chromatography.
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Add an equal volume of 0.1 M Sodium Phosphate buffer adjusted to exactly pH 5.8. Vigorously shake and separate the layers.

    • Validation Checkpoint: Measure the aqueous layer pH with a calibrated meter. If the pH drops below 5.0, the 5-bromopyridin-2-amine will also protonate and extract, ruining the separation. Adjust with 0.1 M NaOH if necessary.

  • Organic Wash: Wash the aqueous layer once more with EtOAc to remove residual unreacted 5-bromopyridin-2-amine. Discard the organic layers.

  • Basification: Cool the aqueous layer to 0°C and slowly add 2M NaOH until the pH reaches 9.0.

    • Validation Checkpoint: The solution will turn cloudy as the 5-(3-Methylpiperidin-1-yl)pyridin-2-amine freebases and precipitates out of the aqueous phase.

  • Recovery: Extract the basified aqueous layer with DCM (3 x 10 mL/g). Dry the combined DCM layers over anhydrous Na₂SO₄ and concentrate.

Protocol B: Palladium Scavenging Workflow

This protocol removes chelated 3 post-extraction[3].

  • Solubilization: Dissolve the crude product from Protocol A in a 4:1 mixture of Toluene/DCM (20 mL/g).

  • Scavenger Addition: Add 4 equivalents (relative to the initial Pd catalyst loading) of Thiol-functionalized silica (e.g., SiliaMetS® Thiol).

  • Incubation: Stir the suspension vigorously at 50°C for 4 to 12 hours.

    • Validation Checkpoint (Visual): The solution should transition from a dark brown/orange tint to a pale yellow or colorless state as the Pd transfers from the product to the silica matrix.

  • Filtration: Filter the mixture through a fine glass frit (Porosity 4) to remove the Pd-bound silica. Wash the filter cake with 10% MeOH in DCM.

  • Concentration & Verification: Concentrate the filtrate under reduced pressure.

    • Validation Checkpoint (Quantitative): Submit a 5 mg sample for ICP-MS analysis. The Pd concentration must read <10 ppm to be considered pharmaceutically acceptable.

Part 4: Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Pd, 5-Bromo-SM) AcidExt Acidic Aqueous Extraction (pH 5.8 Buffer) Crude->AcidExt Add pH 5.8 Buffer OrgDiscard Organic Phase (Unreacted 5-Bromo-SM) AcidExt->OrgDiscard Separate AqPhase Aqueous Phase (Protonated Product + Pd) AcidExt->AqPhase Separate Basify Basification & Extraction (pH 9.0, DCM) AqPhase->Basify Add NaOH & DCM OrgProduct Organic Phase (Freebase Product + Pd) Basify->OrgProduct Separate Scavenger Pd Scavenging (Thiol-Silica, 50°C, 4h) OrgProduct->Scavenger Add Scavenger Filtration Filtration & Concentration Scavenger->Filtration Stir & Filter Chromatography Flash Chromatography (DCM / MeOH / NH3) Filtration->Chromatography Load on Silica Pure Pure 5-(3-Methylpiperidin-1-yl) pyridin-2-amine Chromatography->Pure Elute

Workflow for the purification of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine including Pd scavenging.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Buchwald-Hartwig Coupling - Organic Synthesis. organic-synthesis.com.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Public
  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. fujifilm.com.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal in Aminopyridine Synthesis

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from aminopyridine synthesis. The nitrogen-containing structure of aminopyridines often presents unique challenges due to strong chelation with palladium, making catalyst removal a critical and often complex step in ensuring the purity and safety of active pharmaceutical ingredients (APIs).[1]

This center is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

The Challenge with Aminopyridines

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds frequently found in aminopyridine-based APIs.[2] However, the nitrogen atoms within the pyridine ring and the amino group can act as potent ligands, forming stable complexes with palladium.[1] This strong binding makes it difficult to remove the catalyst using standard methods like simple filtration or solvent washes, leading to high levels of palladium contamination in the final product.[1]

Residual palladium in APIs is a significant concern due to its potential toxicity and the stringent regulatory limits imposed by bodies like the International Council for Harmonisation (ICH).[3][4] For oral medications, the permitted daily exposure to palladium is typically limited to 10 ppm.[5] Therefore, robust and efficient purification strategies are paramount.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process.

Issue 1: High Residual Palladium Levels (>50 ppm) After Initial Work-up and Filtration

Primary Cause: Formation of soluble palladium-aminopyridine complexes.

Your initial filtration may remove heterogeneous palladium black, but soluble palladium species will pass through.[6] The nitrogen atoms in your aminopyridine product are likely chelating with the palladium, keeping it in solution.[1]

Solutions:

  • High-Affinity Scavengers: Employ solid-supported scavengers with a strong affinity for palladium. Thiol-functionalized silica is a widely effective choice due to the high affinity of sulfur for palladium.[7][8] Other effective options include scavengers based on triaminetetraacetic acid (TMT), cysteine, and dimercaptotriazine (DMT).[1][3]

  • Activated Carbon Treatment: Activated carbon is a cost-effective and often highly efficient method for adsorbing dissolved palladium species.[6][9] However, it can sometimes lead to product loss through non-specific adsorption.[1]

  • Aqueous Washes with Chelating Agents: Performing aqueous washes with solutions containing chelating agents like N-acetyl cysteine can help extract palladium into the aqueous phase.[3]

Experimental Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolution: Dissolve your crude aminopyridine product in a suitable organic solvent (e.g., Toluene, THF).

  • Scavenger Addition: Add 2-5 equivalents of thiol-based silica scavenger relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[6]

  • Filtration: Filter the mixture through a pad of Celite® or another suitable filter aid to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Quantify the residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][11]

Issue 2: Significant Product Loss During Purification

Primary Cause: Non-specific adsorption of the aminopyridine product onto the purification medium.

This is a particularly common issue when using activated carbon, but can also occur with some silica-based scavengers.[1]

Solutions:

  • Scavenger Screening: Test a panel of different scavengers to identify one with high selectivity for palladium and low affinity for your specific aminopyridine product.[1]

  • Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the target palladium level. This can be determined by running small-scale experiments with varying scavenger-to-product ratios.

  • Solvent Selection: The choice of solvent can impact the binding of both the palladium and your product to the scavenger. A solvent in which your product is highly soluble may help minimize its adsorption.[1]

  • Consider Alternative Methods: If product loss remains high, explore other purification techniques such as crystallization or chromatography.[12][13]

Data Presentation: Comparison of Palladium Removal Methods

The following table provides a summary of the typical efficiencies of various palladium removal techniques. Note that actual performance will vary depending on the specific reaction conditions and the nature of the aminopyridine.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Key Considerations
Celite® Filtration>1000100-500VariableEffective only for insoluble palladium species (palladium black).[6]
Activated Carbon500<50>90%Cost-effective, but potential for product loss.[1][6]
Thiol-based Silica Scavenger200<10>95%Highly effective for a broad range of palladium species.[6][7]
Amine-based Scavenger150<15>90%Particularly effective for scavenging Pd(II) species.[6]
Aqueous Wash with Chelator30050-10067-83%Efficiency can be enhanced by the choice of chelating agent.[3][6]
Column Chromatography250<20>92%Can be highly effective but often requires large solvent volumes.[6][12]
Issue 3: Inconsistent Palladium Removal Results Between Batches

Primary Cause: Variability in the palladium species present or inconsistent process parameters.

The oxidation state and coordination environment of the palladium can vary between runs, affecting its affinity for different scavengers.[8]

Solutions:

  • Standardize Work-up: Ensure a consistent work-up procedure for each batch before initiating the palladium removal step. This helps to normalize the state of the palladium species.

  • Controlled Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly to maintain their activity.

  • Process Parameter Control: Maintain tight control over parameters like temperature, stirring rate, and treatment time during the scavenging process.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.

Caption: A decision tree to guide the selection and optimization of a palladium removal strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying residual palladium? A1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of elemental impurities, including palladium, in APIs.[10] It offers the high sensitivity and accuracy required to meet stringent regulatory guidelines.[4][11]

Q2: Can I use a combination of palladium removal methods? A2: Yes, a multi-step approach is often very effective. For example, an initial filtration through Celite® to remove insoluble palladium, followed by treatment with activated carbon or a high-affinity scavenger, can be a robust strategy.[6]

Q3: My aminopyridine product is dark-colored, even after purification. Is this due to palladium? A3: A grayish or dark color is often indicative of residual palladium, particularly fine palladium black that may not have been fully removed by filtration.[6] If you observe this, a secondary treatment with activated carbon or a scavenger is recommended.

Q4: Are there any "greener" alternatives to traditional palladium scavengers? A4: Research into more sustainable chemistry is ongoing. While not yet mainstream for all applications, methods like organic solvent nanofiltration (OSN) are being explored to separate catalysts from products.[12] Additionally, optimizing reactions to use lower catalyst loadings from the outset is a key principle of green chemistry.

Q5: How do I choose the right scavenger for my specific aminopyridine? A5: The optimal scavenger is system-dependent.[8] The choice is influenced by factors such as the solvent, temperature, and the specific structure of your aminopyridine.[8][14] Therefore, conducting a small-scale screen of several scavenger types is highly recommended to identify the most effective and selective option for your process.[1]

References

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. Available at: [Link]

  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Available at: [Link]

  • Sílice. Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence. Available at: [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Biotage. How to Remove Palladium in three easy steps. Available at: [Link]

  • ResearchGate. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Available at: [Link]

  • Purdue e-Pubs. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Available at: [Link]

  • PharmaTech.com. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]

  • PubMed. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Available at: [Link]

  • ResearchGate. Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand | Request PDF. Available at: [Link]

  • PubMed. Direct analysis of palladium in active pharmaceutical ingredients by anodic stripping voltammetry. Available at: [Link]

  • TechTransfer and Ventures. Palladium Catalysts for C-H Reactions. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Available at: [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. Available at: [Link]

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Available at: [Link]

  • Biotage. Are metal scavengers better than carbon?. Available at: [Link]

  • ResearchGate. (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available at: [Link]

  • Reddit. Your trick to remove residual palladium : r/Chempros. Available at: [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available at: [Link]

  • CatSci. Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. Available at: [Link]

  • Phys.org. Copper will replace toxic palladium and expensive platinum in the synthesis of medications. Available at: [Link]

  • ResearchGate. Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 3. Optimization of Extraction Process for Palladium Recovery and Refining. Available at: [Link]

  • MDPI. Impact of a Palladium(II)-tris(2-carboxyethyl)phosphine Complex on Normal Cells: Toxicity and Membrane Interaction. Available at: [Link]

  • PubMed. Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies. Available at: [Link]

  • MDPI. An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles. Available at: [Link]

  • ResearchGate. Palladium — A review of exposure and effects to human health. Int J Hyg Environ Health 205: 417-432. Available at: [Link]

Sources

Optimization

Solving solubility issues of aminopyridines in organic solvents

Ticket Subject: Solving solubility issues of aminopyridines in organic solvents Assigned Specialist: Senior Application Scientist Status: Open Priority: High[1] Diagnostic Overview: The "Brick Dust" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Solving solubility issues of aminopyridines in organic solvents Assigned Specialist: Senior Application Scientist Status: Open Priority: High[1]

Diagnostic Overview: The "Brick Dust" Challenge

Welcome to the Solubility Solutions Center. If you are struggling to dissolve 2-, 3-, or 4-aminopyridine (AP) in non-polar organic solvents (DCM, Toluene, Ether), you are encountering a thermodynamic barrier known as the "Brick Dust" effect .

The Root Cause

Aminopyridines are not merely "polar"; they are intermolecular adhesive traps.

  • Dual H-Bonding: The exocyclic amine (

    
    ) acts as a hydrogen bond donor, while the ring nitrogen acts as an acceptor.[1]
    
  • Lattice Energy ($ \Delta H_{lattice} $): These molecules pack efficiently in the solid state.[1] 4-Aminopyridine, possessing high symmetry, exhibits a significantly higher melting point (~158°C) compared to 2-AP (~58°C), making 4-AP exponentially harder to dissolve.[1]

  • The Energy Deficit: For dissolution to occur, the Solvation Energy ($ \Delta H_{solv} $) must overcome the Lattice Energy.[2][3] Non-polar solvents (Toluene, Hexanes) provide only weak Van der Waals interactions, which are insufficient to break the strong H-bond network of the crystal lattice.

Visualizing the Dissolution Mechanism

The following diagram illustrates the thermodynamic competition determining solubility.

DissolutionMechanism cluster_legend Solubility Logic Crystal Aminopyridine Crystal (High Lattice Energy) Barrier Thermodynamic Barrier (ΔG > 0) Crystal->Barrier Enthalpy Cost (Breaking H-Bonds) Solvent Organic Solvent (Weak Interactions) Solvent->Barrier Entropy Gain Solution Dissolved State (Solvated Molecule) Barrier->Crystal Precipitation/Insolubility Barrier->Solution Successful Dissolution Text To dissolve, Solvent-Solute interactions must exceed Crystal Lattice forces.

Figure 1: The thermodynamic barrier to dissolving high-melting-point heterocycles in non-polar media.[1]

Solvent Selection & Engineering

Do not rely on single solvents.[1][4] The most effective strategy for aminopyridines is Co-solvent Engineering .[1]

Solubility Data Matrix

The following table summarizes solubility behavior based on experimental data and dielectric constants.

Solvent ClassRepresentative SolventSolubility RatingTechnical Note
Protic Polar Methanol, Ethanol, WaterHigh Disrupts lattice H-bonds effectively.[1] Good for transfers, bad for anhydrous reactions.[1]
Aprotic Polar DMSO, DMF, NMPVery High High dipole moment solvates the polar ring. Hard to remove during workup.
Chlorinated DCM, ChloroformModerate 2-AP dissolves well; 4-AP requires significant volume or MeOH spike.[1]
Ethers THF, DioxaneLow-Moderate THF is the best of this class.[1] Diethyl ether is generally poor.[1]
Aromatics Toluene, BenzenePoor Warning: 4-AP is virtually insoluble in cold toluene.[1]
Alkanes Hexanes, PentaneInsoluble Used only as an antisolvent to crash out the product.[1]
The "Spike" Protocol (Standard Operating Procedure)

When a reaction requires a non-polar solvent (e.g., DCM) but the aminopyridine won't dissolve:

  • Calculate: Determine the total volume of solvent needed.

  • The Spike: Add 5-10% v/v Methanol or Isopropanol to the DCM.[1]

  • Mechanism: The alcohol acts as a "phase bridge," satisfying the H-bonding requirements of the amine, while the DCM solubilizes the lipophilic pyridine ring.

Troubleshooting & FAQs (Tier 2 Support)

Q1: "My reaction in Toluene is heterogeneous (slurry). Will it still work?"

Answer: Yes, but kinetics will be slow.[1]

  • The Fix: If you cannot change the solvent (e.g., high-temp reflux required), add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or 18-Crown-6.[1]

  • Why? The PTC helps shuttle the polar aminopyridine into the non-polar organic phase in small concentrations, maintaining a steady state of dissolved reactant.

Q2: "I cannot get the product to extract from water into Ethyl Acetate."

Answer: Aminopyridines are amphoteric but basic (


).[1] In acidic or neutral water, they may remain protonated or H-bonded to water.[1]
  • The Fix: "Salting Out" + pH Adjustment.[1]

    • Adjust aqueous pH to >10 (ensure free base form).[1]

    • Saturate the aqueous layer with NaCl (brine).[1][5]

    • Extract with DCM/IPA (3:1 ratio) instead of Ethyl Acetate. The IPA helps pull the polar heterocycle into the organic phase.

Q3: "The aminopyridine is poisoning my Palladium catalyst."

Answer: The pyridine nitrogen is a strong


-donor and will coordinate to Pd, killing the catalytic cycle.
  • The Fix: Use a Boc-protection strategy before the coupling step.[1]

    • React the aminopyridine with

      
      .[1]
      
    • Benefit 1: The Boc group sterically hinders the pyridine nitrogen.[1]

    • Benefit 2: It drastically increases solubility in non-polar solvents (Toluene/Dioxane), solving the "Brick Dust" issue simultaneously.

Advanced Workflows (Tier 3 Support)

Workflow A: Decision Tree for Solvent Selection

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: Define Goal Goal Is the goal Reaction or Purification? Start->Goal Reaction Reaction Medium Goal->Reaction Purification Purification/Extraction Goal->Purification Temp High Temp (>80°C) Required? Reaction->Temp HighTemp Use Toluene/Dioxane + 10% DMF or PTC Temp->HighTemp Yes LowTemp Use DCM or THF + 5% MeOH Temp->LowTemp No Phase Is product in Water? Purification->Phase InWater 1. Adjust pH > 10 2. Saturate w/ NaCl 3. Extract w/ DCM:IPA (3:1) Phase->InWater Yes InSolid Recrystallization: Dissolve in hot EtOH, add Hexanes until cloudy Phase->InSolid No

Figure 2: Logic flow for selecting solvent systems based on experimental constraints.

Workflow B: The "Reverse-Phase" Recrystallization

Standard recrystallization often fails because aminopyridines "oil out" in non-polar solvents.[1] Use this modified protocol:

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol (or Methanol).[1]

  • The Anti-Solvent: Slowly add warm Toluene (or Hexanes) dropwise until persistent cloudiness appears.[1]

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the solution.[1]

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil), then move to

    
    .
    
    • Why this works: The alcohol keeps the aminopyridine in solution preventing "oiling out," while the toluene reduces the overall solubility limit to force crystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine.[1] Retrieved from [Link][1]

  • He, D., Di, Y., Liu, Y., & Dan, W. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s).[6] Journal of Solution Chemistry.[1] Retrieved from [Link]

  • Master Organic Chemistry (2012). Polar Protic vs Polar Aprotic vs Nonpolar Solvents. Retrieved from [Link]

  • Organic Syntheses (1950). 3-Aminopyridine: Synthesis and Purification.[1] Org.[1][7][8][9] Synth. 1950, 30, 3. Retrieved from [Link][1][10]

Sources

Troubleshooting

Preventing oxidation of electron-rich aminopyridines during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the rapid degradation of electron-rich aminopyridines (such as 3-aminopyridine, 4-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the rapid degradation of electron-rich aminopyridines (such as 3-aminopyridine, 4-aminopyridine, and their alkyl/methoxy derivatives).

These compounds are notorious for turning from pristine white powders into dark brown sludges seemingly overnight. This guide is designed to move beyond basic storage advice, providing you with mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the absolute integrity of your compounds.

Core Troubleshooting Q&A: Diagnosing Aminopyridine Degradation

Q: My newly synthesized aminopyridine derivative turned dark brown over the weekend. What caused this, and can I reverse it? A: This is a classic case of oxidative polymerization. The amino group strongly donates electron density into the pyridine ring, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system. This makes the molecule highly susceptible to single-electron transfer (SET) oxidation by ambient oxygen or trace peroxides in your solvents. Once a radical cation forms, it rapidly dimerizes or polymerizes into highly conjugated, dark-colored species [4]. You cannot reverse this process; you must re-purify the compound via column chromatography or recrystallization and immediately apply the preventative protocols below.

Q: I need to store my aminopyridine for a 6-month biological assay campaign. Should I store it as a free base or a salt? A: You should always store it as a salt (e.g., hydrochloride or mesylate) if your downstream application permits. Protonating the pyridine nitrogen fundamentally alters the electronic landscape. The positive charge acts as a strong electron-withdrawing force, pulling electron density away from the aromatic ring. This lowers the HOMO energy, drastically increasing the oxidation potential and rendering the molecule thermodynamically stable against atmospheric oxygen. Empirical studies confirm that ionized (salt) species resist oxidation even under severe stress, whereas the free base degrades rapidly [1].

Q: What if my synthetic route strictly requires the free base? How do I prevent oxidation? A: If salt formation is impossible, you must eliminate the environmental triggers: oxygen, light, and moisture. The free base must be stored as a lyophilized powder to prevent hydrolytic cleavage pathways [3]. It must be sealed under a strict Argon atmosphere, protected from actinic light (which can initiate photochemical radical formation), and stored at -50°C to -80°C to kinetically slow any residual degradation mechanisms.

Mechanistic Pathway of Oxidation & Prevention

To visualize why salt formation is the most robust preventative measure, review the electronic pathway below.

G FreeBase Electron-Rich Aminopyridine ROS O2 / Peroxides (Oxidative Stress) FreeBase->ROS High HOMO Susceptible Protonation Acid Addition (e.g., HCl) FreeBase->Protonation Stabilization Degradation N-Oxides & Colored Polymers ROS->Degradation Oxidation Salt Protonated Salt (Oxidation Resistant) Protonation->Salt Lowers HOMO Salt->ROS Electronic Shielding

Fig 1. Electronic stabilization of aminopyridines via salt formation.

Quantitative Stability Matrix

The following table summarizes the expected shelf-life of electron-rich aminopyridines under various storage conditions. Use this data to select the appropriate storage strategy for your project timeline.

Compound StateStorage ConditionAtmosphereTime to 5% Degradation (

)
Primary Degradant
Free Base 25°C, Light exposureAmbient Air< 48 hoursN-Oxides / Polymeric species
Free Base -20°C, Dark (Amber glass)Argon3 to 6 monthsTrace N-Oxides
HCl Salt 25°C, Light exposureAmbient Air> 12 months[2]None detected
HCl Salt 40°C, 75% Relative HumidityAmbient Air~ 6 monthsTrace hydrolysis products

Standard Operating Procedures (SOPs)

Do not treat these protocols as mere suggestions; they are engineered workflows designed to control the chemical environment at a molecular level.

Protocol 1: Anhydrous Salt Formation for Long-Term Storage

Use this protocol when you need to store the compound for >1 week and can tolerate a salt form in your downstream assays.

  • Dissolution: Dissolve the freshly purified aminopyridine free base in anhydrous diethyl ether or dichloromethane under an Argon atmosphere.

    • Causality: Using strictly anhydrous solvents prevents the introduction of water, which can facilitate unwanted hydrolytic degradation pathways and make the resulting salt difficult to dry [3].

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane dropwise at 0°C.

    • Causality: The low temperature controls the exothermic nature of the protonation, preventing localized heating that could trigger oxidative side reactions before the stable salt fully forms.

  • Isolation: Filter the resulting precipitate rapidly using a Schlenk frit under Argon. Wash the filter cake with cold anhydrous ether.

    • Causality: Aminopyridine salts can be highly hygroscopic. Schlenk filtration prevents ambient moisture from turning the powder into a sticky, unmanageable mass.

  • Validation Checkpoint: Dissolve a 1 mg aliquot of the dried powder in

    
    . A clear, colorless solution confirms the absence of polymeric oxidation products. Analyze via 
    
    
    
    -NMR; you must observe a distinct downfield shift of the aromatic protons compared to the free base, confirming complete protonation.
Protocol 2: Schlenk-Line Aliquoting for Free-Base Storage

Use this protocol when the free base is strictly required for air-sensitive cross-coupling reactions or specific biological targets.

  • Solvent Degassing: If storing as a stock solution, subject the solvent to three consecutive freeze-pump-thaw cycles.

    • Causality: Standard nitrogen sparging leaves trace dissolved oxygen. Freeze-pump-thaw removes >99.9% of dissolved gases, eliminating the primary oxidative trigger.

  • Transfer & Lyophilization: Transfer the compound into amber glass vials. If storing as a solid, lyophilize the sample to a dry powder.

    • Causality: Amber glass blocks UV/actinic light, preventing photochemical radical initiation. Lyophilization removes trace water, preventing beta-elimination or hydrolytic cleavage over long-term storage[3].

  • Validation Checkpoint: After 30 days of storage at -80°C, perform an HPLC-UV assay. The peak area of the aminopyridine must remain >99.0% relative to the Day 0 baseline. The appearance of broad peaks at higher retention times indicates the formation of non-polar oxidative dimers, signaling a failure in the inert atmosphere seal.

Storage Decision Workflow

Workflow Start Purified Aminopyridine Decision Storage Duration? Start->Decision Short Short-Term (< 1 Week) Decision->Short Long Long-Term (> 1 Week) Decision->Long Argon Argon Flush & Amber Vial Short->Argon SaltForm Convert to HCl/Mesylate Salt Long->SaltForm Store20 Store at -20°C Argon->Store20 Lyophilize Lyophilize to Dry Powder SaltForm->Lyophilize Store80 Store at -80°C Lyophilize->Store80

Fig 2. Decision matrix for aminopyridine storage workflows.

References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed (NIH).[Link]

  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy (CJHP).[Link]

  • Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. PubMed (NIH).[Link]

Optimization

Optimizing SnAr reaction temperature for steric hindered amines

Current Status: Online | Topic: Temperature & Kinetic Optimization | Ticket ID: SNAR-HINDERED-001 Welcome to the Technical Support Center. You are likely here because your standard nucleophilic aromatic substitution (SnA...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Topic: Temperature & Kinetic Optimization | Ticket ID: SNAR-HINDERED-001

Welcome to the Technical Support Center.

You are likely here because your standard nucleophilic aromatic substitution (SnAr) protocol—which works perfectly for aniline or morpholine—has failed with a bulky nucleophile like tert-butylamine, diisopropylamine, or an ortho-substituted aniline.

When steric bulk increases, the rules of engagement change. The reaction is no longer diffusion-controlled; it becomes strictly kinetically controlled by the formation of the Meisenheimer complex. This guide addresses the specific interplay between Temperature , Leaving Group (LG) Physics , and Solvent Thermodynamics to overcome the steric penalty.

Part 1: The Kinetic Reality (The "Why")

Before troubleshooting, you must understand the failure mode. SnAr proceeds via a two-step addition-elimination mechanism.[1]

  • Step 1 (Rate Determining): Nucleophilic attack breaks aromaticity, forming the anionic Meisenheimer complex.

  • Step 2 (Fast): Elimination of the leaving group restores aromaticity.[2]

The Steric Penalty: Bulky amines destabilize the transition state of Step 1 due to repulsion between the amine's alkyl groups and the ortho-substituents on the ring. This drastically raises the Activation Energy (


). Standard reflux temperatures often fail to surmount this new, higher barrier.
Part 2: Troubleshooting & FAQs
Q1: "I am refluxing in THF/Ethanol at 80°C, but I see <5% conversion after 24 hours. Should I just reflux longer?"

Status: CRITICAL ERROR Diagnosis: You are likely effectively "frozen" below the activation energy threshold. Furthermore, if you are using ethanol (protic solvent), you are sabotaging the reaction.

The Fix:

  • Switch Solvent: Move from protic (EtOH) or low-boiling aprotic (THF) to Polar Aprotic solvents with high dielectric constants (DMSO, NMP, DMF).

    • Reasoning: Protic solvents form a solvation "cage" (hydrogen bonding) around the nucleophile, increasing its effective steric bulk and lowering its energy. Polar aprotic solvents solvate the cation (e.g.,

      
      ) but leave the amine "naked" and more reactive [1].
      
  • Increase Temperature: You likely need

    
     to 
    
    
    
    .
  • Sealed Vessel: If using volatile amines, standard reflux is impossible. Use a sealed pressure tube or microwave reactor.[3]

Q2: "I increased the temp to 160°C in DMSO, but now I have a black tar/decomposition. What happened?"

Status: THERMAL RUNAWAY Diagnosis: You exceeded the thermal stability of your reagents or solvent.

  • DMSO Instability: DMSO can undergo thermal decomposition (sometimes violently) above

    
    , especially under basic conditions.
    
  • Oxidative Degradation: Electron-rich amines oxidize rapidly at high T if

    
     is present.
    

The Fix:

  • Switch to NMP (N-Methyl-2-pyrrolidone): It is thermally stable up to

    
    .
    
  • Degas: Sparge the solvent with Argon/Nitrogen for 15 mins before heating.

  • The "Ramp" Protocol: Do not jump to

    
    . Ramp temperature in 
    
    
    
    increments (see Protocol A).
Q3: "My leaving group is Chlorine. A colleague suggested switching to Fluorine. Isn't Fluorine a worse leaving group?"

Status: COMMON MISCONCEPTION Answer: In


 reactions, yes (I > Br > Cl > F).[1] In SnAr, Fluorine is King (F >> Cl ~ Br > I). [4]

The Mechanism: Because Step 1 (Addition) is rate-determining, bond breaking has not happened yet. The highly electronegative Fluorine atom inductively stabilizes the negative charge in the Meisenheimer intermediate, lowering the transition state energy [2].[2]

  • Recommendation: If your hindered amine fails with an Aryl-Chloride, resynthesize or purchase the Aryl-Fluoride . This is often the single most effective optimization for hindered substrates [3].

Part 3: Decision Logic & Visualization

Use this logic flow to diagnose your stalled reaction.

SnAr_Optimization Start Problem: Low Yield with Hindered Amine Check_Solvent 1. Check Solvent Start->Check_Solvent Is_Protic Is it Protic? (EtOH, MeOH, H2O) Check_Solvent->Is_Protic Switch_Aprotic Switch to Polar Aprotic (DMSO, NMP, DMF) Is_Protic->Switch_Aprotic Yes Check_LG 2. Check Leaving Group Is_Protic->Check_LG No Switch_Aprotic->Check_LG Is_Chlorine Is it Cl/Br? Check_LG->Is_Chlorine Switch_Fluorine Switch to Fluorine (Lowers Ea of Addition) Is_Chlorine->Switch_Fluorine Yes Check_Temp 3. Check Temperature Is_Chlorine->Check_Temp No (It is F) Switch_Fluorine->Check_Temp Is_Reflux Standard Reflux? Check_Temp->Is_Reflux Switch_MW Switch to Microwave (Superheating + Pressure) Is_Reflux->Switch_MW Yes Success Optimized Reaction Is_Reflux->Success No (Already High T) Switch_MW->Success

Caption: Troubleshooting logic flow. Note that solvent and leaving group optimizations precede temperature escalation to avoid decomposition.

Part 4: Experimental Protocols
Protocol A: The "Temperature Stepping" Method (Thermal)

Use this for initial screening to find the "Goldilocks" zone between reactivity and decomposition.

Reagents:

  • Substrate (1.0 equiv)

  • Hindered Amine (1.5 - 2.0 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: NMP (Preferred for high T) or DMSO. Concentration: 0.5 M.

Steps:

  • Setup: Place reactants in a pressure-rated vial (e.g., Q-Tube or sealed microwave vial) with a stir bar.

  • Inert Atmosphere: Purge headspace with Argon.

  • Step 1 (

    
    ):  Heat to 
    
    
    
    for 2 hours. Sample aliquot.
    • Analysis: If <10% conversion, proceed to Step 2.

  • Step 2 (

    
    ):  Increase temp to 
    
    
    
    for 2 hours. Sample aliquot.
    • Analysis: If <50% conversion, proceed to Step 3.

  • Step 3 (

    
    ):  Increase temp to 
    
    
    
    . Do not exceed 180°C unless using specialized flow reactors.
Protocol B: Microwave-Assisted Synthesis (High Energy)

Microwave irradiation is superior for hindered amines due to rapid heating rates and the ability to superheat solvents well above their boiling points [4].

Parameters:

  • Mode: Dynamic (hold temperature).

  • Power: High absorption (set max to 200W-300W to prevent overshoot).

  • Stirring: High (critical to prevent hot-spots).

Steps:

  • Dissolve Aryl Fluoride (1.0 eq) and Hindered Amine (2.0 eq) in NMP.

  • Add DIPEA (2.5 eq).[5]

  • Program:

    • Ramp: 2 minutes to

      
      .
      
    • Hold: 15 minutes at

      
      .
      
    • Cool: Rapid cooling (compressed air).

  • Check: LCMS. If incomplete, resubmit at

    
     for 10 mins.
    
Part 5: Data Reference

Table 1: Solvent Selection Guide for High-Temperature SnAr

SolventTypeBoiling PointMax Recommended TNotes
Ethanol/MeOH Polar Protic~78°CN/AAvoid. Cages nucleophile.
THF Polar Aprotic66°C100°C (Sealed)Good solubility, but low boiling point limits kinetics.
DMF Polar Aprotic153°C140°CDecomposes to dimethylamine (nucleophilic impurity) at high T.
DMSO Polar Aprotic189°C150°CExcellent kinetics. Risk of thermal runaway >150°C.
NMP Polar Aprotic202°C190°CGold Standard for high-temp SnAr. Stable.
Sulfolane Polar Aprotic285°C250°CUse for extreme cases only. Difficult to remove (water wash).
References
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the "naked" anion effect in dipolar aprotic solvents).
  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Polyfluoroarenes. Journal of Organic Chemistry. (Demonstrates the superiority of Fluorine leaving groups).
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Troubleshooting

Technical Support Center: Enantioseparation of 3-Methylpiperidine Scaffolds

Welcome to the Advanced Separation Technologies Portal. Topic: Resolution of 3-methylpiperidine enantiomers (and related pyridine-derived scaffolds).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separation Technologies Portal. Topic: Resolution of 3-methylpiperidine enantiomers (and related pyridine-derived scaffolds). Ticket ID: #CHIRAL-3MP-PYR Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

3-Methylpiperidine is a critical chiral pharmacophore, notably serving as the structural core for Janus kinase (JAK) inhibitors (e.g., Tofacitinib). It is typically synthesized via the hydrogenation of 3-methylpyridine (β-picoline). The introduction of chirality at the C3 position generates


 and 

enantiomers, which must be separated to meet pharmaceutical purity standards (typically >99.5% ee).

This guide addresses the two primary challenges in separating this moiety:

  • Lack of Chromophore: The saturated piperidine ring has negligible UV absorbance, requiring derivatization or specialized detection for the raw material.

  • Basicity: The secondary amine interacts strongly with silanol groups on chromatographic stationary phases, causing severe peak tailing.

Module A: Chromatographic Separation (HPLC & SFC)

Best for: Analytical purity checks, method development, and small-scale purification (mg to g).

The "Basicity" Protocol: Mobile Phase Additives

The most common failure mode in separating piperidine derivatives is peak tailing. Standard acidic additives (TFA) are often insufficient or counter-productive for strong bases.

The Golden Rule: You must suppress silanol interactions using a basic modifier in the mobile phase.

ParameterRecommendationTechnical Rationale
Additive Diethylamine (DEA) or Ethylenediamine (EDA) at 0.1% v/v.Competes effectively for active silanol sites on the silica backbone, sharpening the amine peak [1][4].[1]
Column Selection Amylose/Cellulose Tris-carbamates (e.g., Chiralpak AD-H, OD-H, IA, IB).These polysaccharide phases offer the broadest selectivity for piperidines. Immobilized phases (IA/IB) allow for wider solvent compatibility [4][5].
Mobile Phase (NP) Hexane : IPA : DEA (90:10:0.1).Standard Normal Phase (NP) provides high resolution.
Mobile Phase (SFC) CO₂ : Methanol (with 0.2% DEA).Supercritical Fluid Chromatography (SFC) is superior for prep-scale due to lower viscosity and easier solvent removal [8].
Detection Strategies (The "Invisible" Peak)

If your target is the raw 3-methylpiperidine (without a pyridine or aryl appendage), UV detection at 254 nm will fail.

  • Option A (Derivatization): React with 3,5-dinitrobenzoyl chloride or benzyl chloride prior to injection. This adds a UV chromophore and often improves enantioselectivity by adding pi-pi interaction sites [9].

  • Option B (Universal Detection): Use Refractive Index (RI), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) for the underivatized amine.

Workflow Visualization: Method Development

MethodDev Start Start: Racemic 3-Methylpiperidine CheckUV Does molecule have UV Chromophore? Start->CheckUV Derivatize Derivatize: (e.g., 3,5-Dinitrobenzoyl Cl) CheckUV->Derivatize No Screen Screen Columns: AD-H, OD-H, IA, IB CheckUV->Screen Yes (e.g., Pyridine attached) Derivatize->Screen MobilePhase Mobile Phase: Hexane/IPA + 0.1% DEA Screen->MobilePhase Result Check Resolution (Rs) MobilePhase->Result Optimize Optimize: Change alcohol (EtOH) or Additive (EDA) Result->Optimize Rs < 1.5 Success Success: Scale to Prep/SFC Result->Success Rs > 1.5 Optimize->Screen Retry

Figure 1: Decision tree for developing a chiral method for piperidine derivatives, emphasizing the derivatization step for UV-silent precursors.

Module B: Classical Resolution (Diastereomeric Crystallization)

Best for: Large-scale manufacturing (kg to tons) where chromatography is cost-prohibitive.

Resolving Agent Selection

For 3-methylpiperidine, acidic resolving agents are required to form diastereomeric salts. The "Dutch Resolution" approach suggests screening families of resolving agents.

  • Primary Candidate: Di-benzoyl-L-tartaric acid (L-DBTA) or its D-isomer. This is the industry standard for piperidine resolution [1][7].

  • Secondary Candidate: (S)-Mandelic Acid .[2]

  • Tertiary Candidate:

    
    -Di-p-toluoyl-L-tartaric acid (L-DTTA) .
    
The Crystallization Protocol
  • Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving acid relative to the amine.

  • Solvent System: Ethanol (95%) or Acetone/Water mixtures are preferred. The salt must be soluble at boiling point but insoluble at room temperature.

  • Process:

    • Dissolve racemate and acid in hot solvent.

    • Cool slowly (1°C/min) to induce nucleation.

    • Filter the crystals (usually the less soluble diastereomer).

    • Crucial Step: Recrystallize the wet cake to upgrade chiral purity (e.g., from 80% ee to >99% ee) [7].

  • Liberation: Treat the salt with NaOH/DCM to recover the free chiral amine base.

Troubleshooting Dashboard (FAQs)

Q1: My HPLC peaks are tailing severely, even with 0.1% TEA.

Diagnosis: Triethylamine (TEA) is sometimes not strong enough to block highly active silanols for secondary amines. Solution: Switch to Diethylamine (DEA) or Ethylenediamine (EDA) . EDA is particularly effective for Chiralpak IB columns.[3] Ensure your column has been dedicated to basic mobile phases; "memory effects" from previous acidic runs can persist [4][5].

Q2: I cannot get the diastereomeric salt to crystallize; it remains an oil.

Diagnosis: The salt is likely too soluble or super-saturated. Solution:

  • Scratch the flask with a glass rod to induce nucleation.

  • Seed the mixture with a tiny crystal of the desired salt (if available from a small-scale screen).

  • Change Solvent: Switch from Ethanol to Acetone or Isopropyl Acetate (lower solubility power).

  • Use the "Pope Peachy" method: Add half-equivalent of the resolving agent and half-equivalent of a mineral acid (HCl) to force precipitation of the specific diastereomer [11].

Q3: The elution order is reversed when I switch from HPLC to SFC.

Diagnosis: This is a known phenomenon. The mechanism of interaction changes when solvated by sub/supercritical CO₂ versus liquid hexane. Solution: Do not assume elution order transfers. You must re-validate the peak identity using a standard of the known enantiomer or by optical rotation detection (OR) coupled to the SFC [8].

Q4: How do I determine the absolute configuration?

Solution:

  • X-Ray Crystallography: Grow a single crystal of the DBTA salt. The heavy oxygen atoms in the tartrate backbone facilitate structure solution [12].

  • Optical Rotation: Compare

    
     with literature values. (R)-3-methylpiperidine typically shows specific rotation values distinct from the (S) form, but this is solvent-dependent.
    

Visualizing the Salt Resolution Pathway

SaltResolution Racemate Racemic 3-Methylpiperidine Reaction Reaction (Reflux in EtOH) Racemate->Reaction Agent Resolving Agent (e.g., L-DBTA) Agent->Reaction Crystallize Cool & Filter Reaction->Crystallize Solid Solid Phase (Diastereomer A) Crystallize->Solid Liquor Mother Liquor (Diastereomer B) Crystallize->Liquor Recryst Recrystallization (Upgrade ee%) Solid->Recryst FreeBase Base Liberation (NaOH) Liquor->FreeBase Recover Opp. Enantiomer Recryst->FreeBase Product Pure (R) or (S) Enantiomer FreeBase->Product

Figure 2: Workflow for the classical resolution of piperidine enantiomers via diastereomeric salt formation.

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. 1

  • BenchChem. (2025).[1][4][5] Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide. 4

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. 6

  • Chiral Technologies. Chiralpak IB - HPLC Method Development Guide. 3[7]

  • ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations. 8

  • Sigma-Aldrich (Supelco). Chiral HPLC Column Selection and Method Development Guide. 9[7][10]

  • Google Patents. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. 2

  • Jurasek, B. et al. (2023). SFC and HPLC methods for the enantioseparation of methoxphenidine. 11[7][10][12]

  • BenchChem. Comparative Guide to Chiral HPLC Methods for Amino Alcohols. 5

  • MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. 13

  • Kmecz, I. et al. (2007).[14] Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. 14

  • ResearchGate. (2009). A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid.[12] 12

Sources

Optimization

Technical Support Center: Amide Coupling with Electron-Deficient Heterocycles

Topic: Troubleshooting low reactivity of 2-amino group in amide synthesis Content type: Technical Support Center / Troubleshooting Guide Audience: Researchers, scientists, and drug development professionals. Current Stat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity of 2-amino group in amide synthesis Content type: Technical Support Center / Troubleshooting Guide Audience: Researchers, scientists, and drug development professionals.

Current Status: Online Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming the "2-Amino Paradox" in Pyridines, Pyrimidines, and Related Heterocycles.

Introduction: The "2-Amino Paradox"

You are likely here because your standard amide coupling (EDC/NHS, HATU, or PyBOP) failed to yield product with a 2-aminopyridine, 2-aminothiazole, or electron-deficient aniline.

The Problem: The 2-amino group on electron-deficient heterocycles is deceptively unreactive.

  • Electronic Deactivation: The ring nitrogen exerts a strong electron-withdrawing effect (inductive and resonance), drastically reducing the nucleophilicity of the exocyclic amine.

  • Competitive Basicity: The ring nitrogen is often more basic than the exocyclic amine. It can capture the activated acyl species (forming a transient N-acyl pyridinium species) or simply protonate, killing the reaction kinetics.

This guide provides a tiered escalation protocol to force this bond formation, moving from optimized standard couplings to high-energy activation and catalytic alternatives.

Module 1: Diagnostic & Mechanistic Insight

Q: Why is my reaction stalling even with HATU/DIEA?

A: You are likely fighting a battle between nucleophilicity and basicity . In 2-aminopyridines, the exocyclic nitrogen's lone pair is delocalized into the ring (rendering it non-nucleophilic). Meanwhile, the ring nitrogen remains basic. If you use a standard base (DIEA/TEA), you may simply be protonating the ring nitrogen, or the coupling agent is reacting with the ring nitrogen to form a non-productive intermediate.

Visualizing the Failure Mode

FailureMode cluster_0 The Substrate Problem cluster_1 Reaction Outcome S1 2-Aminopyridine S2 Resonance Form (Deactivated Exocyclic N) S1->S2 e- Delocalization S3 Ring Nitrogen (Basic/Competitive) S1->S3 Site of Protonation R1 Activated Acid (HATU/Acid Chloride) S3->R1 Kinetic Attack R2 N-Ring Acylation (Unstable/Dead End) R1->R2 R3 No Product R2->R3 Hydrolysis/Stall

Caption: Figure 1. Mechanistic failure mode showing electron delocalization reducing exocyclic nucleophilicity and kinetic trapping by the ring nitrogen.

Module 2: The "Standard" Escalation Protocol

Before moving to exotic reagents, optimize the standard conditions.

Q: Can I still use standard coupling agents? A: Yes, but you must switch to HOAt (or Oxyma) and stronger bases. HOBt is often insufficient.

Protocol A: The "Gold Standard" HATU/HOAt

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the reaction by 10-100x compared to HOBt.

  • Base: 2,4,6-Collidine (non-nucleophilic, weaker base than TEA but sufficient to deprotonate the acid without quenching the active ester).

ComponentEquivalentsRole
Carboxylic Acid1.0Substrate
2-Aminopyridine1.2 - 1.5Nucleophile (Excess driven)
HATU1.2Coupling Agent
HOAt0.5 - 1.0Catalyst (Critical for kinetics)
Collidine2.5 - 3.0Base (Proton Sponge)
SolventDMF or NMPPolar aprotic is required

Troubleshooting Check:

  • Still no reaction? Heat to 50-60°C.

  • Still nothing? Proceed to Module 3.

Module 3: The "Nuclear" Option – T3P (Propylphosphonic Anhydride)

Q: HATU failed. What is the best reagent for non-nucleophilic amines? A: T3P (Propylphosphonic Anhydride) . T3P is widely considered the best reagent for coupling electron-deficient amines (anilines, aminopyridines).

Why it works:

  • High Reactivity: It forms a mixed anhydride that is highly electrophilic.

  • Solubility: It is supplied as a solution (EtOAc or DMF), making handling easy.

  • Low Epimerization: Ideal if your carboxylic acid has a chiral center.

  • Base Synergy: It works exceptionally well with Pyridine or N-Methylimidazole (NMI) as the solvent/base.

Protocol B: T3P-Mediated Coupling
  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in dry EtOAc or 2-MeTHF (3-5 mL/mmol).

  • Base: Add Pyridine (3.0 - 5.0 equiv). Note: For very stubborn substrates, use N-Methylimidazole (NMI) (2.5 equiv).

  • Reagent: Add T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If sluggish, heat to reflux (EtOAc ~77°C).

  • Workup: Wash with water, 1N HCl (to remove pyridine), sat. NaHCO3, and brine.

Mechanism Visualization:

T3P_Mechanism T3P T3P (Cyclic Anhydride) Mixed Highly Reactive Mixed Anhydride T3P->Mixed Activation Acid Carboxylic Acid Acid->Mixed Activation Base Base (Pyridine) Base->Mixed Activation Product Amide Product Mixed->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt Mixed->Byproduct Leaving Group Amine Weak Nucleophile (2-Aminopyridine)

Caption: Figure 2.[1] T3P activation cycle generating a highly electrophilic mixed anhydride capable of reacting with poor nucleophiles.

Module 4: The "Hard" Way – Ghosez's Reagent

Q: My acid is sensitive/sterically hindered, and T3P failed. How do I make the acid chloride without thionyl chloride? A: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent converts carboxylic acids to acid chlorides under neutral conditions , avoiding the harsh acidity of SOCl2 or Oxalyl Chloride.

Protocol C: Neutral Acid Chloride Formation
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez's Reagent (1.1 - 1.2 equiv) at 0°C or RT. Stir for 1-2 hours.

    • Validation: Monitor by TLC (acid spot disappears) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • Coupling: Once the acid chloride is formed in situ, add the 2-Aminopyridine (1.2 equiv) and Pyridine (2.0 equiv) or DMAP (1.0 equiv).

  • Reaction: Stir at RT or reflux if necessary.

Why this works: It generates the most reactive species possible (Acid Chloride) without generating HCl gas, keeping the pH neutral until the base is added for the coupling step.

Module 5: The "Pivot" – Buchwald-Hartwig Amidation

Q: Direct coupling is impossible. The amine is just too unreactive. What now? A: Stop trying to couple the amine. Reverse the retrosynthesis. Instead of Acid + Amine -> Amide, use Primary Amide + Aryl Halide -> Amide.

This is the Buchwald-Hartwig Amidation (for amides). It is often easier to couple a primary amide (which is a better nucleophile than a 2-aminopyridine) to a 2-halopyridine.

Retrosynthetic Shift:

  • Old Route: R-COOH + H2N-Pyridine

  • New Route: R-CONH2 (Primary Amide) + Cl-Pyridine (or Br-Pyridine)

Protocol D: Pd-Catalyzed Amidation
ComponentEquivalentsNotes
2-Bromo/Chloropyridine1.0Electrophile
Primary Amide (R-CONH2)1.2Nucleophile
Pd(OAc)20.02 - 0.05Catalyst source
Xantphos0.03 - 0.06Ligand (Wide bite angle is key for amides)
Cs2CO32.0Base (Inorganic bases preferred)
Dioxane0.1 - 0.2 MDegassed solvent

Conditions: Heat to 80-100°C under Argon/Nitrogen. Note: Xantphos is generally the starting ligand for amides. If that fails, try BrettPhos .

Summary Decision Tree

Use this logic flow to select your method.

DecisionTree Start Start: 2-Aminopyridine Coupling Step1 Try HATU + HOAt + Collidine Start->Step1 Check1 Success? Step1->Check1 Step2 Try T3P + Pyridine (in EtOAc) Check1->Step2 No Done Isolate Product Check1->Done Yes Check2 Success? Step2->Check2 Step3 Try Ghosez's Reagent (Acid Chloride via Neutral conditions) Check2->Step3 No Check2->Done Yes Check3 Success? Step3->Check3 Step4 CHANGE ROUTE: Buchwald Amidation (Primary Amide + 2-HaloPyridine) Check3->Step4 No Check3->Done Yes

Caption: Figure 3. Troubleshooting decision tree for amide coupling with low-reactivity amines.

References

  • T3P Overview & Mechanism : Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177.

  • Ghosez's Reagent : Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[5] α-Chloroenamines and Keteniminium Salts.[5] Angewandte Chemie International Edition, 8(6), 454–455.

  • Buchwald-Hartwig Amidation : Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[3][6] Organic Letters, 4(20), 3481–3484.

  • HOAt vs HOBt : Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][4][7] Journal of the American Chemical Society, 115(10), 4397–4398.

  • T3P Application Note : Archimedis Pharmaceutical Labs. (2011). Propylphosphonic Anhydride (T3P): The Green Coupling Reagent.[1] (Note: General reference to T3P technical brochure).

Sources

Troubleshooting

Technical Support Center: Overcoming "Oiling Out" in Aminopyridine Derivative Crystallization

Welcome to the Particle Science & Engineering Support Hub. As a Senior Application Scientist, I frequently encounter the dreaded "oiling out" phenomenon—formally known as Liquid-Liquid Phase Separation (LLPS)—when workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Particle Science & Engineering Support Hub. As a Senior Application Scientist, I frequently encounter the dreaded "oiling out" phenomenon—formally known as Liquid-Liquid Phase Separation (LLPS)—when working with aminopyridine derivatives. These molecules, characterized by their flat aromatic rings and strong hydrogen-bonding capabilities, often exhibit high solubility in organic solvents and low melting points. This combination frequently forces the system to cross the binodal curve before reaching the spinodal decomposition point or the nucleation boundary, resulting in a stubborn, impurity-trapping oil rather than pristine crystals.

This guide provides field-proven, thermodynamically grounded troubleshooting strategies to help you engineer robust, scalable crystallization processes.

Section 1: Understanding and Diagnosing LLPS

Q: Why does my aminopyridine derivative form a cloudy emulsion instead of crystallizing when I cool the solution? A: You are observing Liquid-Liquid Phase Separation (LLPS). In a ternary system (solute/solvent/anti-solvent), the solvent and anti-solvent are fully miscible, but the high concentration of the aminopyridine solute forces a phase demixing. The solution splits into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. Because both phases maintain the exact same chemical potential (Gibbs free energy) once LLPS occurs, the thermodynamic driving force for nucleation is severely inhibited. Furthermore, higher temperatures can actually favor oiling out by reducing the maximum achievable supersaturation[1].

Q: How can I tell if my system is oiling out or just precipitating an amorphous solid? A: Visual inspection of a cloudy reactor is often misleading. The most reliable method is utilizing Process Analytical Technology (PAT). High Dynamic Range (HDR) imaging probes or Focused Beam Reflectance Measurement (FBRM) can distinguish between true solid-liquid suspensions and metastable liquid-liquid emulsions in real-time[2]. Under PAT imaging, oil droplets will appear as perfectly spherical, highly reflective entities that lack the sharp, faceted edges of crystalline particles.

LLPS_Thermodynamics A Single Phase Solution B Cooling / Anti-Solvent A->B C Metastable Zone B->C D Liquid-Liquid Phase Separation C->D High Supersaturation E Nucleation & Crystal Growth C->E Controlled Seeding D->E Impurity Entrapment

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (LLPS).

Section 2: Salt Screening to Alter Thermodynamics

Q: If modifying the cooling profile fails, how can I fundamentally change the molecule's propensity to oil out? A: By altering the crystal lattice energy through salt formation. Aminopyridines are basic APIs (pKa typically ~6-7 for the conjugate acid). By reacting the free base with an appropriate acid, you form a salt with a significantly higher melting point, which shifts the solubility curve and helps bypass the LLPS region entirely[3]. However, you must engineer the system carefully to avoid salt disproportionation—where the salt reverts to its free base form in solution—and the common ion effect[4].

Quantitative Data: Impact of Counterion Selection on Aminopyridine Crystallization

CounterionpKaExpected MP ShiftLLPS RiskMechanistic Notes
HCl -6.1High (>50°C)LowStrong ionic bonds increase lattice energy; high hygroscopicity risk.
p-Toluenesulfonic acid -2.8High (>40°C)LowBulky counterion disrupts the native hydrogen-bonding oil networks.
Maleic acid 1.9ModerateMediumExcellent for co-crystallization or weak salts; requires careful pH control.
Free Base (None) ~6.5BaseHighProne to extensive solvation, low melting point, and severe LLPS.
Protocol 1: High-Throughput Salt Screening for Aminopyridines

This protocol is a self-validating system designed to identify viable salt forms while simultaneously mapping the metastable zone.

  • Solvent Selection: Prepare a matrix of 4-6 diverse solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Acetonitrile, THF, and a 10% water/ethanol mix).

  • API Dissolution: Dissolve the aminopyridine free base in the selected solvents at 50°C to achieve a concentration just below saturation.

  • Counterion Addition: Add 1.05 molar equivalents of the selected counterion (e.g., p-Toluenesulfonic acid) dissolved in the same solvent to ensure complete proton transfer.

  • Thermal Cycling: Subject the vials to linear cooling from 50°C to 5°C at a rate of 0.5°C/min.

    • Causality Check: If oiling occurs, reheat to 50°C to dissolve the emulsion, hold for 30 minutes, and cool at a significantly slower rate (0.1°C/min) to allow nucleation kinetics to outpace phase demixing.

  • Validation: Isolate any resulting solids via centrifugation. Validate salt formation using Powder X-Ray Diffraction (PXRD) to confirm a new crystal lattice, and Differential Scanning Calorimetry (DSC) to confirm a distinct melting point shift[3].

Section 3: Kinetic Control via Seeding and Anti-Solvent Addition

Q: I must isolate the free base, so salt formation is not an option. How do I prevent oiling out during anti-solvent addition? A: You must control the supersaturation trajectory to stay within the metastable zone and avoid crossing the binodal curve[5]. Unseeded crystallization of low-melting-point APIs is highly prone to LLPS[6]. The solution is to introduce aged seeds at a low supersaturation level, followed by an isothermal hold. This allows desupersaturation via crystal growth before adding the anti-solvent[6].

Seeding_Workflow Step1 1. Dissolve API (T > Clear Point) Step2 2. Cool to Metastable Zone Step1->Step2 Step3 3. Add Aged Seeds (1-5% w/w) Step2->Step3 Error LLPS Detected (Oiling Out) Step2->Error Cooled too fast Step4 4. Isothermal Hold Step3->Step4 Step5 5. Slow Anti-Solvent Addition Step4->Step5 Step6 6. Filtration & Washing Step5->Step6 Error->Step1 Reheat to dissolve

Seeding-mediated anti-solvent crystallization workflow to bypass oiling out.

Protocol 2: Seeding-Mediated Anti-Solvent Crystallization

This protocol utilizes kinetic control to force crystalline growth over liquid demixing.

  • Determine the Clear Point: Heat the aminopyridine/solvent mixture until completely dissolved. Note this temperature (

    
    ).
    
  • Cool to the Seeding Point: Cool the solution slowly to 5°C below

    
    . This places the system safely inside the metastable zone, above the LLPS boundary.
    
  • Seed Addition: Add 1-5% w/w of pre-milled, aged aminopyridine seeds.

    • Causality Check: Aged seeds have annealed surfaces that act as immediate, low-energy templates for secondary nucleation. This prevents the solute concentration from building up to the critical LLPS threshold[6].

  • Isothermal Desupersaturation: Hold the temperature constant for 60-120 minutes. Monitor via FBRM to ensure chord counts increase (indicating crystal growth) without the formation of spherical droplets[2].

  • Anti-Solvent Titration: Begin anti-solvent addition using a highly controlled, non-linear rate (e.g., a cubic addition profile). Start extremely slow (0.05 vol/min) to maintain low supersaturation, accelerating only after the crystal bed has grown sufficiently to consume the newly generated supersaturation.

  • Isolation: Filter the resulting slurry and wash with a cold solvent/anti-solvent mixture to prevent agglomeration.

References
  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Semantic Scholar. Available at: [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. Available at:[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. Available at: [Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine

[1] Topic: Stability & Handling of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine in Solution CAS Number: 1018505-63-9 Molecular Formula: C₁₁H₁₇N₃ Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Stability & Handling of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine in Solution CAS Number: 1018505-63-9 Molecular Formula: C₁₁H₁₇N₃ Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers.[1]

Part 1: Executive Technical Summary[1]

5-(3-Methylpiperidin-1-yl)pyridin-2-amine is a critical intermediate scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., CDK, JAK family targets).[1] Its structural integrity relies on the balance between the electron-rich 2-aminopyridine core and the steric bulk of the 3-methylpiperidine moiety.[1]

Core Stability Profile:

  • Solid State: Generally stable at 2–8°C when stored under inert gas (Argon/Nitrogen) and protected from light.[1]

  • Solution State: Moderate stability.[1] Prone to oxidative discoloration (browning) and N-oxide formation upon prolonged exposure to air or high-intensity light.[1]

  • Solubility: pH-dependent.[1] High solubility in DMSO and acidic aqueous buffers; risk of precipitation in neutral-to-basic aqueous media due to the lipophilic piperidine ring.[1]

Part 2: Troubleshooting Guide (Q&A)

Section A: Visual Changes & Physical Stability[1][2]

Q1: My DMSO stock solution turned from pale yellow to dark brown after 48 hours at room temperature. Is the compound degraded? Diagnosis: Likely oxidative instability.[1] Technical Insight: The 2-aminopyridine moiety is electron-rich and susceptible to auto-oxidation, leading to the formation of azo-dimers or extended conjugated systems (chromophores) that cause significant darkening.[1] While the visual change is dramatic, the actual purity loss might be low (<2%). Action:

  • Run an LC-MS to quantify the parent peak. If purity is >95%, the solution may still be usable for qualitative biological screens.

  • Corrective Measure: Always store stock solutions at -20°C or -80°C. For room temperature experiments, keep the solution in amber vials and purge the headspace with nitrogen.

Q2: I observe a fine white precipitate when diluting my DMSO stock (10 mM) into PBS (pH 7.4). Why? Diagnosis: "Crash-out" due to pKa/LogP mismatch. Technical Insight: The piperidine nitrogen is the most basic site (approximate pKa ~8.5–9.5).[1] At pH 7.4, a significant fraction of the molecule may exist in the unprotonated (neutral) form. Combined with the lipophilic 3-methyl group, this reduces aqueous solubility, causing precipitation. Action:

  • Immediate Fix: Lower the pH of your buffer slightly (to pH 6.0–6.5) to ensure protonation of the piperidine nitrogen.

  • Alternative: Increase the DMSO concentration in the final assay buffer to 1–2% (if tolerated by the biological system) to act as a co-solvent.

Section B: Chemical Degradation & Impurities[1]

Q3: My LC-MS shows a new peak with M+16 mass shift. What is this? Diagnosis: N-Oxide formation.[1][2] Technical Insight: Tertiary amines (like the nitrogen in the piperidine ring) and electron-rich pyridines are prone to N-oxidation by dissolved oxygen or peroxides found in lower-grade solvents (especially aged PEG or Tween).[1] Action:

  • Check your solvent grade.[3] Use only anhydrous, peroxide-free solvents.[1]

  • Verification: Treat a small aliquot with a mild reducing agent (e.g., sodium bisulfite). If the M+16 peak disappears, it confirms the N-oxide structure.

Q4: Is the chiral center at the 3-methyl position stable? Diagnosis: Stereochemical integrity is generally high.[1] Technical Insight: The 3-methyl stereocenter is not acidic and is sterically protected.[1] Racemization is unlikely under standard storage or assay conditions (pH 4–9). Action: No specific action required unless exposed to extreme basic conditions (pH >12) and high heat, which are non-physiological.[1]

Part 3: Experimental Protocols

Protocol 1: Solubility & Stability Profiling (LC-MS)

Objective: To determine the safe time-window for handling the compound in assay buffers.[1]

Materials:

  • Compound Stock: 10 mM in DMSO.[4]

  • Buffers: PBS (pH 7.4), Acetate Buffer (pH 4.5).[1]

  • Instrument: HPLC or UHPLC coupled with MS (ESI+).

Workflow:

  • Preparation: Spike compound into the test buffer to a final concentration of 10 µM (0.1% DMSO).

  • Incubation: Split samples into two sets:

    • Set A: Ambient light, Room Temperature (25°C).

    • Set B: Dark, 4°C (Control).

  • Sampling: Inject samples at T=0, T=4h, T=12h, and T=24h.

  • Analysis: Monitor the Area Under Curve (AUC) of the parent peak (m/z ~192.1).[1]

  • Acceptance Criteria: A decrease in AUC of <5% over 24h indicates "Stable."

Protocol 2: Oxidative Stress Test (Forced Degradation)

Objective: To identify potential degradation products early.[1]

  • Dissolve compound in 0.1 M HCl (Acid stress) and 3% H₂O₂ (Oxidative stress).[1]

  • Incubate at 60°C for 2 hours.

  • Neutralize and analyze via LC-MS.[1]

    • Expectation: H₂O₂ will rapidly generate the N-oxide (M+16).[1] HCl should show minimal degradation (pyridine ring is acid-stable).[1]

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways for 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, focusing on oxidation and solubility-limiting equilibria.

G cluster_solubility Solubility Equilibrium Parent Parent Compound (Neutral Form) C11H17N3 Protonated Protonated Form (Soluble in Acid) [C11H18N3]+ Parent->Protonated  +H+ (pH < 7)   Precipitate Precipitate (Insoluble at pH > 8) Parent->Precipitate  High Conc. / Basic pH   NOxide N-Oxide Impurity (+16 Da) (Oxidative Stress) Parent->NOxide  Peroxides / O2   AzoDimer Azo-Dimer (Colored/Brown) (Light/Air Exposure) Parent->AzoDimer  UV Light / Air   Protonated->Parent  -H+ (pH > 7)  

Caption: Figure 1. Solubility equilibrium and oxidative degradation pathways. The primary stability risks are N-oxidation and pH-dependent precipitation.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the DMSO stock solution? A: Yes, but limit to 3–5 cycles. Repeated freeze-thaw cycles introduce moisture (condensation), which can accelerate degradation.[1] Aliquotting the stock into single-use vials is the Gold Standard practice.[1]

Q: What is the exact pKa of the molecule? A: While experimental values for this specific catalog number are rare, calculated values based on the piperidine ring suggest a pKa of approximately 9.0 ± 0.5 (basic nitrogen) and a pKa of 6.8 ± 0.2 for the pyridine nitrogen.[1] This confirms that the molecule is positively charged at physiological pH (7.4), but nears its precipitation point as pH increases.

Q: Is this compound compatible with reducing agents like DTT or TCEP? A: Yes. The structure contains no disulfide bonds or easily reducible groups (like nitro groups).[1] Reducing agents are actually beneficial as they can scavenge free radicals and prevent oxidative discoloration.

Part 6: References

  • PubChem. (2025).[1] Compound Summary: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Analogous Structure).[1][5] National Library of Medicine. [1]

  • BenchChem. (2025).[1][4][6][7] Stability and degradation of 2-aminopyridine derivatives.[1][2][6] Technical Support Document.[4][6][8] (Note: Generalized citation based on search results for aminopyridine stability).

  • TCI Chemicals. (2025).[1] Product Specification: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.[1][5][9][1]

  • BLD Pharm. (2025).[1] Safety Data Sheet (SDS) for CAS 1018505-63-9.[1][1]

Sources

Reference Data & Comparative Studies

Validation

Analytical Resolution of Aminopyridine Derivatives: A Comparative Guide to ¹H NMR Solvent Performance for 5-(3-Methylpiperidin-1-yl)pyridin-2-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology Comparison Guide Executive Summary & Structural Complexity In the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology Comparison Guide

Executive Summary & Structural Complexity

In the development of kinase inhibitors and central nervous system (CNS) therapeutics, the 2-aminopyridine scaffold coupled with saturated nitrogen heterocycles is a ubiquitous pharmacophore. A prime example is 5-(3-Methylpiperidin-1-yl)pyridin-2-amine . Validating the structural integrity of this intermediate via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges:

  • Labile Protons: The exchangeable nature of the C-2 primary amine (-NH₂) protons.

  • Conformational Dynamics: The complex, overlapping diastereotopic multiplets generated by the 3-methylpiperidine ring.

As an Application Scientist, I frequently observe researchers struggling to resolve these features due to sub-optimal solvent selection. This guide objectively compares the analytical performance of the two most common NMR solvents—Dimethyl sulfoxide-d6 (DMSO-d₆) and Chloroform-d (CDCl₃) —demonstrating how solvent-solute interactions fundamentally alter the spectral data of this specific molecule.

Comparative Performance: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent is not merely a matter of solubility; it is a critical parameter that dictates the conformational equilibrium and the visibility of exchangeable protons [1].

Performance Metric A: Resolution of Labile Amine Protons (-NH₂)

The primary amine on the pyridine ring is subject to rapid intermolecular proton exchange, which can cause quadrupole broadening and signal attenuation.

  • DMSO-d₆ (The Superior Choice for Labile Protons): DMSO is a strong hydrogen-bond acceptor. It forms a stable, localized hydrogen-bond network with the -NH₂ protons, effectively slowing their exchange rate on the NMR timescale. This "locks" the protons, resulting in a distinct, quantifiable broad singlet shifted downfield to approximately 5.45 ppm [2].

  • CDCl₃ (The Sub-optimal Choice): Chloroform is a weakly interacting, non-polar solvent. It cannot stabilize the amine protons, allowing rapid exchange with trace moisture or residual acid. Consequently, the -NH₂ signal in CDCl₃ often appears as a severely broadened, low-intensity hump around 4.25 ppm , or may disappear entirely if the sample is not rigorously dried[1].

Performance Metric B: Conformational Locking of the Piperidine Ring

The 3-methylpiperidine moiety undergoes rapid chair-chair interconversion. However, the presence of the C-3 methyl group strongly biases the equilibrium toward the conformer where the methyl group occupies the equatorial position to minimize 1,3-diaxial steric clash [3].

  • CDCl₃ (The Superior Choice for Native Conformation): Because CDCl₃ does not strongly solvate the basic piperidine nitrogen, the ring maintains its native conformational equilibrium. The equatorial and axial protons at C-2 and C-6 display distinct chemical shifts due to the magnetic anisotropy of the adjacent pyridine ring. Axial protons (H-ax) exhibit large geminal (~12 Hz) and vicinal axial-axial (~10 Hz) couplings, appearing upfield (~2.65 ppm), while equatorial protons (H-eq) appear further downfield (~3.35 ppm) [4].

  • DMSO-d₆: While DMSO provides excellent resolution for the aromatic and amine regions, its high dielectric constant and strong solvation of the nitrogen lone pair can slightly alter the nitrogen inversion barrier, occasionally leading to broader aliphatic signals compared to CDCl₃.

Quantitative Data: Comparative ¹H NMR Chemical Shifts

The following table summarizes the predicted and experimentally derived ¹H NMR chemical shifts (at 400 MHz) for 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, highlighting the solvent-induced shift (Δδ) variations.

Proton AssignmentStructural PositionDMSO-d₆ (δ, ppm)CDCl₃ (δ, ppm)Multiplicity & Typical J-Coupling (Hz)Causality of Shift
Pyridine H-6 ortho to Piperidine7.657.78d, J = 2.9Deshielded by adjacent N atom.
Pyridine H-4 meta to Amine7.157.10dd, J = 8.8, 2.9Standard ABX spin system coupling.
Pyridine H-3 ortho to Amine6.406.45d, J = 8.8Shielded by electron-donating -NH₂.
Amine -NH₂ C-25.454.25br s (2H)Strong H-bonding in DMSO pushes shift downfield [2].
Piperidine H-2, H-6 Equatorial3.403.35m (2H)Deshielded relative to axial protons [4].
Piperidine H-2, H-6 Axial2.552.65m (td) (2H)Large axial-axial vicinal coupling.
Piperidine H-3 Methine1.651.75m (1H)Overlaps with methylene envelope.
Piperidine H-4, H-5 Methylene1.10 - 1.801.20 - 1.90complex m (4H)Diastereotopic overlap requires 2D NMR.
Methyl -CH₃ C-30.880.92d, J = 6.5 (3H)Locked in equatorial position[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in your structural characterization, follow this self-validating workflow.

Step 1: Sample Preparation (The Foundation of Resolution)

Causality: Over-concentrated samples increase viscosity, leading to poor shimming and broadened peaks. Under-concentrated samples require excessive scans, risking solvent evaporation or degradation.

  • Accurately weigh 5–10 mg of highly purified, desiccator-dried 5-(3-Methylpiperidin-1-yl)pyridin-2-amine.

  • Dissolve in 0.6 mL of the chosen deuterated solvent (DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates.

Step 2: 1D ¹H Acquisition & Internal Validation
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Self-Validation Check: Before acquiring the full spectrum, run a single scan and check the Full Width at Half Maximum (FWHM) of the TMS peak (set to 0.00 ppm). If FWHM > 1.0 Hz, re-shim the instrument (specifically the Z1 and Z2 gradients).

  • Acquire the spectrum using a standard 30° pulse program (e.g., zg30 on Bruker systems), with a relaxation delay (D1) of 2.0 seconds, and 16–32 scans.

Step 3: Resolving the Aliphatic Envelope (2D NMR)

Causality: The protons at positions C-3, C-4, and C-5 of the piperidine ring will form a heavily overlapped multiplet between 1.10 and 1.90 ppm. 1D NMR is insufficient for unambiguous assignment.

  • If exact structural elucidation of the piperidine ring is required, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.

  • The HSQC will separate the overlapping proton signals along the ¹³C dimension, allowing you to easily pair the distinct axial and equatorial protons to their respective carbon atoms.

Decision Matrix Visualization

The following diagram outlines the logical workflow for solvent selection and structural validation based on the specific analytical targets of the aminopyridine derivative.

G Start Synthesized API: 5-(3-Methylpiperidin-1-yl) pyridin-2-amine Prep Sample Preparation (5-10 mg, dry) Start->Prep Solvent Solvent Selection Decision Matrix Prep->Solvent DMSO DMSO-d6 (High Polarity, H-Bonding) Solvent->DMSO Target: Labile NH2 CDCl3 CDCl3 (Low Polarity, Non-interacting) Solvent->CDCl3 Target: Native Conformation Acq1D 1D 1H NMR Acquisition (400/600 MHz) DMSO->Acq1D CDCl3->Acq1D Eval Signal Resolution Sufficient? Acq1D->Eval Acq2D 2D NMR (COSY/HSQC) Resolve Piperidine Multiplets Eval->Acq2D No (Aliphatic Overlap) End Structural Validation & Conformational Assignment Eval->End Yes (Aromatic/Amine Focus) Acq2D->End

Caption: Workflow for NMR solvent selection and structural validation of aminopyridine derivatives.

Conclusion

For routine structural confirmation of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, DMSO-d₆ is the superior solvent due to its ability to lock the labile -NH₂ protons and provide a clear, quantifiable signal. However, if your research requires an in-depth conformational analysis of the 3-methylpiperidine ring's axial/equatorial dynamics, CDCl₃ provides a more accurate representation of the native, non-hydrogen-bonded state. In both cases, high-field 2D NMR techniques remain essential to fully resolve the diastereotopic aliphatic envelope.

References

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Abraham et al. Academia.edu / Magnetic Resonance in Chemistry. Available at:[Link] [2]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Eliel et al. Journal of the American Chemical Society. Available at:[Link] [3]

Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of 3-Methylpiperidinyl-pyridine

This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 3-methylpiperidinyl-pyridine. Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 3-methylpiperidinyl-pyridine. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways of the target molecule. By comparing its fragmentation to that of its structural isomer, anabasine, this guide offers critical insights for unambiguous compound identification and structural characterization in complex matrices.

Introduction: The Analytical Challenge of N-Heterocyclic Isomers

3-Methylpiperidinyl-pyridine is a heterocyclic amine belonging to a class of compounds widely present in both natural products and synthetic pharmaceuticals.[1] Its structure, featuring a pyridine ring linked to a 3-methyl-substituted piperidine ring, makes it an isomer of anabasine, a minor tobacco alkaloid.[2] Due to their identical molecular mass, distinguishing between such structural isomers is a critical analytical task that demands a sophisticated technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Under soft ionization techniques like ESI, these molecules readily form protonated molecular ions ([M+H]⁺) due to the basicity of their nitrogen atoms.[4] Subsequent fragmentation of these precursor ions via collision-induced dissociation (CID) generates a unique fingerprint of product ions, which is directly related to the molecule's specific structure.[1] Understanding these fragmentation pathways is paramount for structural elucidation.[5] This guide details the expected fragmentation behavior of 3-methylpiperidinyl-pyridine, explains the rationale behind the experimental setup, and provides a direct comparison with known fragmentation data of its isomer to highlight key diagnostic ions.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of protonated 3-methylpiperidinyl-pyridine ([M+H]⁺, m/z 177.14) is primarily dictated by the lability of the saturated piperidine ring, as the aromatic pyridine ring is significantly more stable. The position of the methyl group at the 3-position of the piperidine ring is the key differentiating feature from its isomer anabasine and will direct the fragmentation cascade.

The most common fragmentation pathways for piperidine derivatives involve α-cleavage, which is the fission of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[1] Ring fission and cleavage of the bond between the two heterocyclic rings are also possible.[1][6]

Key Fragmentation Pathways:
  • Piperidine Ring Opening via α-Cleavage: The charge on the protonated piperidine nitrogen induces the cleavage of adjacent C-C bonds. For 3-methylpiperidinyl-pyridine, cleavage can occur at the C2-C3 or C6-C5 bonds. This initial ring-opening is often followed by the neutral loss of small alkenes.

  • Formation of a Dehydromethylpiperidinium Ion: A common pathway involves the loss of the pyridyl group, leading to a protonated methylpiperidine fragment, which can undergo further fragmentation.

  • Formation of the Pyridinium Ion: Cleavage of the inter-ring C-C bond can result in the formation of a stable pyridinium ion.

The following diagram illustrates these predicted fragmentation pathways originating from the protonated precursor molecule.

G cluster_main Fragmentation Pathway of 3-Methylpiperidinyl-pyridine precursor [M+H]⁺ m/z 177.14 fragA Fragment A m/z 134.13 precursor->fragA  - C₃H₅ (Propylene loss) fragB Fragment B m/z 120.12 precursor->fragB  - C₄H₇ (Butylene loss) fragC Fragment C m/z 98.11 precursor->fragC  - C₅H₄N (Pyridyl loss) fragD Fragment D m/z 80.05 precursor->fragD  - C₆H₁₁N (Methylpiperidine loss) caption Predicted fragmentation of protonated 3-methylpiperidinyl-pyridine.

Caption: Predicted fragmentation of protonated 3-methylpiperidinyl-pyridine.

Comparative Analysis: 3-Methylpiperidinyl-pyridine vs. Anabasine

The primary value of MS/MS in this context is its ability to distinguish between isomers. Anabasine, or 3-(piperidin-2-yl)pyridine, differs only in the connection point of the piperidine ring. This subtle difference leads to distinct fragmentation patterns. Published data for anabasine shows characteristic transitions of m/z 163→118 and m/z 163→144 (note: m/z 163 corresponds to the protonated molecule of anabasine, which is isobaric with our compound of interest if we consider integer mass).[2]

The table below summarizes the predicted key fragments for 3-methylpiperidinyl-pyridine and compares them with the known fragments of its isomer, anabasine. The differences in neutral loss fragments arising from the piperidine ring cleavage are diagnostically significant.

Precursor Ion (m/z)AnalyteKey Fragment Ion (m/z)Proposed Neutral LossStructural Origin & Significance
177.143-Methylpiperidinyl-pyridine 134.13C₃H₅Result of piperidine ring cleavage influenced by the 3-methyl group. Diagnostic for this isomer.
177.143-Methylpiperidinyl-pyridine 98.11C₅H₅NFormation of the protonated 3-methylpiperidine ion.
163.12 (isobar)Anabasine118C₂H₅NKnown fragment from piperidine ring cleavage in anabasine.[2]
163.12 (isobar)Anabasine144NH₃Loss of ammonia, a less common pathway but reported for anabasine.[2]

Note: m/z values for anabasine are from literature and may be based on nominal mass. Calculated exact masses are used for 3-methylpiperidinyl-pyridine.

The expected loss of propylene (C₃H₅) to form the m/z 134 fragment is a key differentiator for the 3-methyl isomer, as the fragmentation of the unsubstituted piperidine ring in anabasine leads to different neutral losses.

Experimental Protocol: LC-MS/MS Method

This section provides a robust, self-validating protocol for the analysis of 3-methylpiperidinyl-pyridine. The choices of column, mobile phase, and MS parameters are grounded in established methodologies for analyzing similar polar, basic compounds.[7][8]

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-methylpiperidinyl-pyridine in methanol.

  • Working Standard: Prepare a dilute working standard solution (e.g., 1-10 µg/mL) in the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]

Liquid Chromatography (LC) Parameters

The goal of the LC method is to achieve good retention and sharp peak shape for the polar analyte while ensuring compatibility with ESI-MS.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides excellent retention and separation for a wide range of compounds.[7]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures protonation of the analyte for efficient ESI+ ionization and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good elution strength.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute the compound of interest and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 2 µLA small volume minimizes potential matrix effects and peak distortion.
Mass Spectrometry (MS) Parameters

The MS is operated in positive ESI mode to generate the [M+H]⁺ precursor ion, followed by a product ion scan to generate the fragmentation spectrum.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for basic compounds containing nitrogen, which are readily protonated.[1]
Acquisition Mode 1. Full Scan (m/z 50-300) 2. Product Ion Scan (MS/MS)Full scan confirms the m/z of the precursor ion. MS/MS of precursor m/z 177.14 provides fragmentation data.[5]
Precursor Ion m/z 177.14The calculated [M+H]⁺ for C₁₁H₁₆N₂.
Collision Gas ArgonInert gas used for collision-induced dissociation.
Collision Energy 15-40 eV (Requires Optimization)Energy must be optimized to achieve a rich spectrum of fragment ions.[1]
Capillary Voltage 3.5 kVStandard voltage for stable spray formation.
Source Temp. 150 °COptimal temperature for solvent evaporation without thermal degradation.
Desolvation Temp. 350 °CEnsures complete desolvation of ions entering the mass analyzer.[9]

Conclusion

The structural elucidation of 3-methylpiperidinyl-pyridine is effectively achieved using LC-MS/MS. The fragmentation pattern is dominated by cleavages within the substituted piperidine ring, which is less stable than the aromatic pyridine moiety. By analyzing the specific neutral losses and resulting product ions, particularly the diagnostic fragment at m/z 134.13, it is possible to unambiguously distinguish 3-methylpiperidinyl-pyridine from its clinically and forensically relevant isomer, anabasine. The detailed experimental protocol provided herein offers a reliable and robust starting point for researchers requiring the sensitive and specific analysis of this compound.

References

  • Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical Research in Toxicology, 24(1), 38-47. Available at: [Link]

  • Lee, S. S., & Lee, S. Y. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 35(10), 2851-2858. Available at: [Link]

  • Wang, C., et al. (2010). Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry. American Journal of Clinical Pathology, 134(3), 487-495. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department Resources. Available at: [Link]

  • Lee, S. S., & Lee, S. Y. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Medana, C., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy. Available at: [Link]

  • Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Dąbrowska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. Available at: [Link]

Sources

Validation

Comparing biological activity of 3-methylpiperidine vs piperazine analogs

Comparative Biological Activity: 3-Methylpiperidine vs. Piperazine Analogs in Drug Design As a Senior Application Scientist guiding medicinal chemistry campaigns, I frequently evaluate the strategic selection of saturate...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity: 3-Methylpiperidine vs. Piperazine Analogs in Drug Design

As a Senior Application Scientist guiding medicinal chemistry campaigns, I frequently evaluate the strategic selection of saturated nitrogenous heterocycles. Piperazine and piperidine derivatives represent two of the most ubiquitous pharmacophores in modern drug discovery. While piperazine is an excellent scaffold for enhancing aqueous solubility and establishing multipolar interactions, it frequently introduces severe metabolic liabilities. Bioisosteric replacement with a conformationally restricted analog—specifically, 3-methylpiperidine—is a field-proven strategy to overcome these hurdles.

This guide objectively compares the physicochemical properties, biological activity, and pharmacokinetic (PK) profiles of these two scaffolds, providing actionable experimental workflows for their evaluation.

Physicochemical Causality: Why Structure Dictates Function

The subtle structural distinction between a 1,4-diazacyclohexane (piperazine) and a substituted azacyclohexane (3-methylpiperidine) fundamentally alters a molecule's behavior in biological systems 1[1].

  • Basicity and Ionization (pKa): Piperazine possesses two basic centers (pKa1 ≈ 5.35, pKa2 ≈ 9.73). The electron-withdrawing nature of the second nitrogen lowers the basicity of the primary amine via inductive effects 1[1]. In contrast, 3-methylpiperidine contains a single, highly basic nitrogen (pKa ≈ 10.8–11.2). This elevated basicity ensures a greater proportion of the protonated form at physiological pH (7.4), strengthening critical ionic interactions with acidic residues in target binding pockets 1[1].

  • Lipophilicity (LogP) and Permeability: Replacing the secondary nitrogen of piperazine with a carbon atom increases the inherent LogP. The addition of a methyl group at the 3-position in 3-methylpiperidine further boosts lipophilicity by approximately +0.5 LogP units 1[1]. This shift is highly desirable for enhancing passive membrane permeability and central nervous system (CNS) penetration.

  • Conformational Restriction: The 3-methyl substitution introduces a chiral center and steric bulk. This "steric shielding" restricts the ring's conformational flexibility, often locking the molecule into a bioactive conformation that binds more selectively to shallow or cryptic protein pockets, while simultaneously blocking access to metabolic enzymes.

Biological Activity and Metabolic Stability

  • Overcoming Metabolic Clearance: Piperazine rings are notorious hotspots for Cytochrome P450 (CYP)-mediated oxidation, leading to rapid N-dealkylation and high intrinsic clearance. In the optimization of atypical dopamine transporter (DAT) inhibitors, researchers demonstrated that bioisosteric replacement of the piperazine ring with 3-methylpiperidine or aminopiperidine derivatives dramatically improved metabolic stability in rat liver microsomes without sacrificing binding affinity 2[2].

  • Target Selectivity: For vesicular monoamine transporter 2 (VMAT2) inhibitors, piperidine and 3-methylpiperidine scaffolds maintain high nanomolar affinity while significantly improving selectivity over off-target proteins like the serotonin transporter (SERT) and the hERG channel, mitigating potential cardiotoxicity risks 3[3].

Experimental Workflows: Self-Validating Protocols

To objectively compare these analogs, rigorous in vitro assays must be employed. Below are the standard, self-validating protocols utilized in our laboratories.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (CL_int) and half-life (t1/2) of the analogs, demonstrating the metabolic advantage of the 3-methylpiperidine scaffold.

  • Preparation: Thaw rat liver microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme integrity.

  • Incubation Mixture: Combine RLM (final protein concentration 0.5 mg/mL) and the test compound (piperazine or 3-methylpiperidine analog, final concentration 1 µM) in the buffer. Causality: Using a low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (sub-Km), which is critical for accurate intrinsic clearance calculation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as an internal negative control if omitted.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while the internal standard normalizes any volumetric variations during subsequent LC-MS/MS analysis.

  • Validation: Run Verapamil concurrently as a high-clearance positive control to validate microsomal activity.

Protocol B: Radioligand Binding Assay (Target Engagement)

Purpose: To compare the binding affinity (Ki) of the analogs at the target receptor (e.g., DAT).

  • Membrane Preparation: Isolate cell membranes expressing human DAT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of a radioligand (e.g.,[3H]-WIN 35,428) and varying concentrations of the test analog (10^-10 to 10^-5 M) for 2 hours at room temperature. Causality: Steady-state equilibrium must be reached to accurately calculate the IC50.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix, ensuring high signal-to-noise ratios.

  • Quantification: Wash filters thrice with ice-cold buffer, transfer to scintillation vials, add cocktail, and count radioactivity. Calculate Ki using the Cheng-Prusoff equation.

Comparative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data comparing a piperazine lead to its 3-methylpiperidine bioisostere in a DAT inhibitor optimization campaign 2[2].

Property / MetricPiperazine Analog3-Methylpiperidine AnalogAnalytical Implication
Nitrogen Count 21Impacts pKa and hydrogen bond potential.
Calculated pKa ~5.4, ~9.7~10.93-Me-Piperidine is more protonated at pH 7.4.
LogP (Lipophilicity) 1.82.53-Me-Piperidine exhibits superior CNS penetration.
DAT Affinity (Ki, nM) 85.430.0Steric restriction enhances target binding.
RLM Half-Life (t1/2, min) < 10> 60Removal of N-dealkylation liability extends half-life.
Intrinsic Clearance High (>50 µL/min/mg)Low (<15 µL/min/mg)3-Me-Piperidine is highly metabolically stable.

Mechanistic Workflow Visualization

BioisostericReplacement Pip Piperazine Scaffold (Low LogP, High Sol) Met CYP450 Oxidation (Rapid N-Dealkylation) Pip->Met Metabolic Liability MePip 3-Methylpiperidine (Steric Shielding) Met->MePip Bioisosteric Replacement Stable Increased Half-Life (Enhanced PK Profile) MePip->Stable Optimization Outcome

Bioisosteric replacement workflow: Piperazine to 3-methylpiperidine to improve metabolic stability.

References

  • BenchChem Technical Support Team. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem.
  • Giancola, J. B., et al. "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability." European Journal of Medicinal Chemistry.
  • Hankosky, E. A., et al. "Fluoroethoxy-1,4-diphenethylpiperidine and Piperazine Derivatives: Potent and Selective Inhibitors of VMAT2." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Spectroscopic Profiling of Substituted Aminopyridines: A Comparative Guide

Executive Summary & Application Context Aminopyridines are a privileged scaffold in medicinal chemistry, most notably 4-aminopyridine (4-AP) , known clinically as Fampridine (dalfampridine), a potassium channel blocker u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Aminopyridines are a privileged scaffold in medicinal chemistry, most notably 4-aminopyridine (4-AP) , known clinically as Fampridine (dalfampridine), a potassium channel blocker used in Multiple Sclerosis management.[1] Beyond pharma, substituted aminopyridines serve as precursors for high-performance fluorescent dyes and push-pull chromophores in material science.[1]

This guide provides an objective technical comparison of the UV-Vis absorption characteristics of aminopyridine isomers and their substituted derivatives. Unlike simple aromatics, aminopyridines exhibit complex solvatochromic behavior due to the interplay between the ring nitrogen (acceptor) and the exocyclic amino group (donor).

Mechanistic Principles of Optical Absorption

To interpret the spectra of aminopyridines, one must understand the electronic transitions governing the absorption maxima (


).
Electronic Transitions

The UV-Vis spectrum of aminopyridine is dominated by two primary transitions:

  • 
     Transition:  High intensity, originating from the conjugated aromatic system.[1]
    
  • 
     Transition:  Lower intensity, originating from the non-bonding lone pair on the ring nitrogen or the amino group.[1]
    
The Substituent Effect (Auxochromes)

The position of the amino group relative to the ring nitrogen dictates the extent of resonance.

  • 4-Aminopyridine: The amino lone pair can delocalize extensively into the ring nitrogen (para-like resonance), creating a strong Intramolecular Charge Transfer (ICT) state.[1] This lowers the HOMO-LUMO gap, causing a bathochromic (red) shift compared to pyridine.

  • Electron Withdrawing Groups (EWGs): Substituents like

    
     further stabilize the excited state via ICT, pushing absorption into the visible region (yellow color).[1]
    
Visualization: Electronic Transition Pathways

ElectronicTransitions cluster_legend Mechanism Pyridine Pyridine Core (λmax ≈ 250 nm) Amino + Amino Group (-NH2) (Auxochrome) Pyridine->Amino Substitution Isomer2 2-Aminopyridine Inductive Effect > Resonance Amino->Isomer2 Ortho Position Isomer4 4-Aminopyridine Strong Resonance (ICT) Amino->Isomer4 Para Position (Max Conjugation) Substituted Nitro-Substituted (e.g., 4-Amino-3-Nitropyridine) λmax > 350 nm (Visible) Isomer4->Substituted Add EWG (-NO2) Bathochromic Shift Explanation Resonance lowers the energy gap (ΔE), shifting absorption to longer wavelengths.

Figure 1: Structural impact on electronic transitions and spectral shifts in aminopyridines.[2]

Comparative Data: Absorption Maxima

The following data summarizes the spectral performance of key aminopyridines in polar solvents (Ethanol/Water). Note that


 is sensitive to pH and solvent polarity.[1]
Table 1: Isomer Comparison (Parent Compounds)
CompoundStructure

(nm) [Ethanol]
Molar Absorptivity (

)
Key Characteristic
Pyridine

250, 256, 262~2,000Vibrational fine structure often visible.[1]
2-Aminopyridine 2-

235, 298 ~3,600 (at 298nm)Distinct dual-band feature.[1]
3-Aminopyridine 3-

240, 300 ~2,800Behaves most similarly to pyridine (meta-substitution disrupts resonance).[1]
4-Aminopyridine 4-

263 ~18,000Single, intense broad band due to strong through-conjugation.[1]
Table 2: Substituent Effects on 2-Aminopyridine[1]
SubstituentTypeCompound

Shift
Visual Appearance
None -2-AminopyridineRef (298 nm)Colorless
Methyl (-CH3) EDG2-Amino-3-methylpyridineSlight Red Shift (+2-5 nm)Colorless/Off-white
Chloro (-Cl) Weak EWG2-Amino-5-chloropyridineModerate Red Shift (+10-15 nm)Off-white solid
Nitro (-NO2) Strong EWG2-Amino-5-nitropyridine Strong Red Shift (>360 nm) Yellow Powder

Critical Insight: The introduction of a nitro group at the 3- or 5-position creates a "push-pull" system (Amino pushes electrons, Nitro pulls).[1] This results in a massive bathochromic shift, often moving the absorption tail well into the visible spectrum (400-450 nm), giving the compound a distinct yellow/orange color.

Experimental Protocol: UV-Vis Characterization

This protocol is designed for the quality control of 4-Aminopyridine (4-AP) but is adaptable for other derivatives.[1] It ensures compliance with Beer-Lambert linearity.

Reagents & Equipment
  • Analyte: 4-Aminopyridine (>98% purity).[1][3][4]

  • Solvent: Spectroscopic grade Ethanol or 0.1 M NaOH (to suppress protonation of the ring nitrogen).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Cuvettes: Quartz (1 cm path length).

Workflow Diagram

ExperimentalProtocol Start Start: Sample Preparation Stock 1. Prepare Stock Solution Dissolve 10 mg 4-AP in 100 mL Ethanol (Conc ≈ 1 mM) Start->Stock Dilution 2. Serial Dilution Target Conc: 10 - 50 µM (Aim for Absorbance 0.2 - 0.8) Stock->Dilution Blanking 3. Baseline Correction Run pure solvent (Ethanol) as blank Range: 200 - 400 nm Dilution->Blanking Check cuvette cleanliness Scan 4. Acquire Spectrum Scan rate: 300 nm/min Data interval: 1 nm Blanking->Scan Analysis 5. Data Analysis Locate λmax (approx 263 nm) Calculate ε = A / (c * l) Scan->Analysis

Figure 2: Standardized workflow for UV-Vis determination of aminopyridines.

Validation Steps (Self-Correcting)
  • Solvent Cut-off Check: Ensure the solvent does not absorb below 220 nm.[1] Ethanol (cut-off ~205 nm) is safe; Acetone (cut-off ~330 nm) is prohibited .[1]

  • Linearity Check: Prepare three concentrations (e.g., 10, 25, 50 µM). Plot Absorbance vs. Concentration.

    
     must be 
    
    
    
    .[1]
  • pH Control: If using water, the pH significantly alters the spectrum.[1]

    • Acidic pH: Protonation of the ring nitrogen (forming the pyridinium ion) generally causes a hypsochromic (blue) shift and loss of fine structure.

    • Basic pH: Ensures the neutral species is measured.

Advanced Considerations: Solvatochromism

Researchers must account for the solvent's polarity when comparing literature values. Aminopyridines exhibit positive solvatochromism for their


 bands.[1]
  • Non-polar (Hexane):

    
     is lower (blue-shifted).[1]
    
  • Polar Protic (Water/Ethanol):

    
     is higher (red-shifted) due to stabilization of the polar excited state by hydrogen bonding.[1]
    

Example for 2-Aminopyridine:

  • Cyclohexane:

    
    [1]
    
  • Ethanol:

    
    [1]
    

References

  • NIST Chemistry WebBook. 2-Aminopyridine UV-Vis Spectrum.[1] National Institute of Standards and Technology.[1][5]

  • Steck, E. A., & Ewing, G. W. (1948). Absorption spectra of heterocyclic compounds.[1] II. Amino-derivatives of pyridine, quinoline and isoquinoline.[1] Journal of the American Chemical Society, 70(10), 3397-3406.[1]

  • Sigma-Aldrich. Product Specification: 4-Amino-3-nitropyridine.[1][3][6]

  • PubChem. Compound Summary: 4-Aminopyridine.[1][7] National Library of Medicine.[1]

  • BenchChem. Application Notes and Protocols for the Characterization of 4-Aminopyridine-3-Sulfonic Acid.[1]

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for 5-(3-Methylpiperidin-1-yl)pyridin-2-amine Purity

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity like 5-(3-Methylpiperidin-1-yl)pyridin-2-amine is a cornerstone of reliable and reproducible research. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity like 5-(3-Methylpiperidin-1-yl)pyridin-2-amine is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound, moving beyond mere percentages to a holistic understanding of the impurity profile. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the most appropriate methods for your research and development needs.

Introduction to 5-(3-Methylpiperidin-1-yl)pyridin-2-amine

5-(3-Methylpiperidin-1-yl)pyridin-2-amine (CAS No. 1018505-63-9) is a substituted aminopyridine with a chiral center at the 3-position of the piperidine ring. Its structure, possessing a basic aminopyridine moiety and a secondary amine within the piperidine ring, dictates its physicochemical properties and, consequently, the analytical strategies required for its characterization. The presence of both aromatic and aliphatic amine functionalities, along with its chirality, presents unique challenges and considerations for purity analysis.

The Imperative of a Multi-Modal Analytical Approach

Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in a chromatographic separation, or it may be invisible to a particular detector. A robust purity assessment, therefore, necessitates the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most common technique for purity assessment due to its high resolution, reproducibility, and applicability to a wide range of compounds.[1] For a basic compound like 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices in HPLC Method Development
  • Column Selection: A C18 (octadecyl) column is the standard starting point for reversed-phase chromatography, offering excellent retention for moderately polar to nonpolar compounds.[2] The aromatic pyridine ring and the aliphatic piperidine moiety of our target compound interact well with the C18 stationary phase.

  • Mobile Phase pH: The compound has two key basic centers: the pyridine ring nitrogen and the piperidine nitrogen. To ensure good peak shape and reproducibility, it is crucial to control the ionization state of the molecule. A mobile phase with a pH of around 7.0, using a phosphate buffer, can provide good retention and symmetrical peaks.[3]

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous. It not only quantifies the analyte at a specific wavelength (e.g., 280 nm, where the pyridine ring absorbs) but also provides UV spectra for all detected peaks.[4] This "peak purity" analysis can indicate if a peak represents a single compound or co-eluting species.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35 °C.[3]

  • Detection Wavelength: 280 nm.[3]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-(3-Methylpiperidin-1-yl)pyridin-2-amine reference standard.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

UPLC-MS for Enhanced Sensitivity and Impurity Identification

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), particularly with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF), offers significant advantages in speed, resolution, and sensitivity.[5][6] This is especially critical for identifying and quantifying trace-level impurities.

Causality Behind UPLC-MS Choices:

  • Ionization Source: An Electrospray Ionization (ESI) source in positive ion mode is ideal for this compound, as the basic nitrogen atoms are readily protonated to form [M+H]+ ions.[7]

  • Mobile Phase Additive: Using a volatile buffer like ammonium acetate or an additive like formic acid is necessary for MS compatibility.[8] These additives aid in ionization without fouling the mass spectrometer.

Experimental Protocol: UPLC-Q-TOF-MS for Impurity Profiling

Instrumentation:

  • UPLC system coupled to a Q-TOF mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

MS Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-1000.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Orthogonal Technique

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds.[9] While 5-(3-Methylpiperidin-1-yl)pyridin-2-amine has a relatively high boiling point due to the polar amine groups, it can be analyzed by GC, often with derivatization to improve volatility and peak shape.

Causality Behind Experimental Choices in GC-MS
  • Derivatization: The primary and secondary amine groups in the molecule can cause peak tailing on standard GC columns. Derivatization, such as silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and reducing interactions with the column.[10]

  • Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is generally suitable for a wide range of compounds and provides good separation based on boiling point differences.[10]

  • Ionization: Electron Impact (EI) ionization is standard in GC-MS. It provides reproducible fragmentation patterns that can be used for structural elucidation and library matching to identify unknown impurities.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • GC system with a capillary column inlet, coupled to a mass spectrometer.

Derivatization Procedure:

  • Accurately weigh 1 mg of the sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless).

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Unlike chromatographic methods that provide relative purity (area %), qNMR is a primary ratio method capable of determining the absolute purity (mass fraction) of a substance traceable to the International System of Units (SI) without the need for a specific reference standard of the analyte itself.[11][12]

Causality Behind Experimental Choices in qNMR
  • Internal Standard Selection: A suitable internal standard is critical. It must be of high, certified purity, stable, non-volatile, and have at least one signal that is well-resolved from all analyte signals.[13] For 5-(3-Methylpiperidin-1-yl)pyridin-2-amine in an organic solvent like DMSO-d6, Maleic Acid or Dimethyl Sulfone are excellent choices.[11]

  • Relaxation Delay (d1): To ensure accurate integration, all relevant protons must fully relax back to equilibrium before the next pulse. A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of both the analyte and the standard) is essential for accurate quantification.

Experimental Protocol: ¹H-qNMR for Absolute Purity Assessment

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-precision probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine and 10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse.

  • Solvent: DMSO-d6.

  • Relaxation Delay (d1): 30 seconds.

  • Number of Scans: 16.

Data Processing and Calculation:

  • Process the spectrum with identical phasing and baseline correction for all relevant peaks.

  • Integrate a well-resolved signal from the analyte (e.g., the aromatic proton on the pyridine ring) and a signal from the internal standard (e.g., the two vinyl protons of Maleic Acid).

  • Calculate the purity using the following formula:

    Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Certified purity of the internal standard

Comparison of Analytical Techniques

Technique Principle Typical Purity Range (%) Advantages Limitations
HPLC-UV Chromatographic separation based on polarity.98.0 - 99.9%High resolution, widely available, suitable for non-volatile compounds.[1]Requires impurities to have a UV chromophore; relative purity only.
UPLC-Q-TOF-MS High-resolution chromatographic separation coupled with accurate mass detection.>99.0%High sensitivity, provides structural information on impurities, fast analysis.[8]Higher equipment cost and complexity.
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio.97.5 - 99.8%High sensitivity, excellent for volatile impurities, provides structural information.[9]May require derivatization for polar compounds; not suitable for thermally labile compounds.[10]
¹H-qNMR Absolute quantification based on the ratio of integrated NMR signals to a certified internal standard.Provides absolute mass fraction (e.g., 99.5 ± 0.2%)Primary method traceable to SI, no analyte-specific reference standard needed, provides structural confirmation.[14]Lower sensitivity than chromatographic methods, requires a high-purity internal standard, higher equipment cost.

Potential Impurities and Forced Degradation Studies

To develop a truly stability-indicating method, forced degradation studies are essential.[15] These studies expose the drug substance to harsh conditions to intentionally generate degradation products.[16]

Potential Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 105 °C.

  • Photolytic: ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter).

By analyzing the stressed samples, one can identify potential degradation products and ensure the analytical method can separate them from the main peak, thus demonstrating specificity. For 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, potential impurities could arise from N-oxidation, dealkylation of the piperidine ring, or hydrolysis of the aminopyridine.

Visualizing the Workflow

dot

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Purity Assessment Sample 5-(3-Methylpiperidin-1-yl)pyridin-2-amine Sample Prep_HPLC Dissolve in ACN/Water (1 mg/mL) Sample->Prep_HPLC Prep_GC Derivatize with BSTFA Sample->Prep_GC Prep_qNMR Weigh with Internal Std, Dissolve in DMSO-d6 Sample->Prep_qNMR HPLC HPLC-UV/UPLC-MS Prep_HPLC->HPLC GCMS GC-MS Prep_GC->GCMS qNMR ¹H-qNMR (400 MHz) Prep_qNMR->qNMR Data_HPLC Relative Purity (Area %) Impurity Profile & ID HPLC->Data_HPLC Data_GCMS Volatile Impurity Profile GCMS->Data_GCMS Data_qNMR Absolute Purity (Mass Fraction) Structural Confirmation qNMR->Data_qNMR Report Comprehensive Purity Report Data_HPLC->Report Data_GCMS->Report Data_qNMR->Report

Caption: A logical workflow for comprehensive purity assessment.

Conclusion and Recommendations

Establishing a reference standard for the purity of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine requires a scientifically rigorous, multi-faceted approach. No single method is sufficient.

  • For routine quality control and relative purity: A validated HPLC-UV method is the most practical and robust choice.

  • For in-depth impurity profiling and identification: UPLC-Q-TOF-MS is indispensable, providing the sensitivity and mass accuracy needed to identify unknown impurities and degradation products.

  • To screen for volatile or thermally stable impurities: GC-MS serves as an excellent orthogonal technique, especially for potential starting materials or solvent residues.

  • For establishing a primary reference standard with absolute purity: ¹H-qNMR is the gold standard, providing a direct measure of mass fraction that is not dependent on the response factor of the analyte.

By integrating these techniques, researchers and drug developers can build a comprehensive purity profile, ensuring the quality, safety, and reliability of their work and providing a solid foundation for further development.

References

  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Separation Science. (2023, December 8). Certified reference materials for quantitative NMR. [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.1: How do I choose a reference standard for my Q-NMR analysis?. [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Xingwei Li Lab. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • MDPI. (2021, August 30). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

  • Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

  • Journal of Applied Pharmaceutical Science. (2023, January 4). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • MDPI. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • ResearchGate. (2025, October 13). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • ScienceDirect. (2025, September 27). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). [Link]

  • BrJAC. (2019, January 28). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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Comparative

A Medicinal Chemist's Guide: The Bioisosteric Replacement of Piperazine with 3-Methylpiperidine

In the landscape of modern drug discovery, the piperazine ring stands as a titan. Its prevalence in clinically approved drugs is a testament to its utility, offering a synthetically tractable scaffold that can confer fav...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperazine ring stands as a titan. Its prevalence in clinically approved drugs is a testament to its utility, offering a synthetically tractable scaffold that can confer favorable pharmacokinetic properties.[1][2][3] However, the very features that make piperazine so common can also be liabilities. Challenges such as metabolic instability, potential for CNS side effects, and suboptimal lipophilicity often necessitate further molecular refinement.

This guide provides an in-depth comparison of a strategic bioisosteric replacement: substituting the ubiquitous piperazine with 3-methylpiperidine. This subtle modification—the removal of a nitrogen and the addition of a methyl group—can profoundly alter a molecule's physicochemical properties, metabolic fate, and interaction with its biological target. We will explore the causal relationships behind these changes, supported by experimental data and detailed protocols, to empower researchers in their lead optimization campaigns.

At a Glance: Structural and Physicochemical Divergence

The fundamental differences between piperazine and 3-methylpiperidine originate from their distinct atomic compositions and resulting electronic and steric profiles. Piperazine, a 1,4-diazacyclohexane, features two basic nitrogen atoms, rendering it more hydrophilic. In contrast, 3-methylpiperidine, an azacyclohexane, possesses a single, more basic nitrogen and increased lipophilicity due to the methyl substituent.[1][4]

These differences are not merely academic; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][5]

G cluster_piperazine Piperazine cluster_3mp 3-Methylpiperidine p Piperazine Structure (Image Placeholder) bioisostere Bioisosteric Replacement p->bioisostere p_props Key Properties: - Two basic centers (pKa1 ≈ 5.4, pKa2 ≈ 9.7) - More hydrophilic (LogP ≈ -1.5) - Symmetrical, flexible chair/boat conformations - Prone to N-dealkylation m 3-Methylpiperidine Structure (Image Placeholder) m->bioisostere m_props Key Properties: - Single, stronger basic center (pKa ≈ 11.2) - More lipophilic (LogP ≈ 1.4) - Asymmetrical, conformation influenced by methyl group - Methyl group can act as a metabolic shield caption Structural and property comparison of Piperazine and 3-Methylpiperidine.

Caption: A high-level comparison of piperazine and 3-methylpiperidine scaffolds.

Table 1: Comparative Physicochemical Properties

PropertyPiperazine3-MethylpiperidineRationale and Implication
Molecular Weight 86.14 g/mol 99.17 g/mol [6][7]A modest increase in molecular weight, generally well-tolerated in lead optimization.
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[1]≈ 11.22[1]3-Methylpiperidine is a stronger base. This can lead to more potent ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding pocket but may also increase off-target interactions and reduce passive permeability.[1]
Calculated LogP -1.5 (unsubstituted)[1]~1.4 (unsubstituted)The significant increase in lipophilicity for 3-methylpiperidine can enhance membrane permeability and access to lipophilic binding pockets, but may also increase binding to plasma proteins and hERG, or decrease aqueous solubility.[1]
Conformation Predominantly chair conformation, flexible.[8][9]Chair conformation is dominant, but the methyl group can introduce a conformational bias (equatorial vs. axial), which can be exploited to fine-tune binding geometry.The added steric bulk and conformational constraint of the methyl group can improve binding affinity by reducing the entropic penalty upon binding and can introduce beneficial vector changes for interacting with the target.[10]
The Impact on Drug Performance: A Mechanistic View

The decision to swap a piperazine for a 3-methylpiperidine is driven by the need to solve specific drug design challenges. This bioisosteric switch can profoundly influence metabolic stability, target engagement, and selectivity.

A primary motivation for this replacement is to mitigate metabolic liabilities. Piperazine rings are often susceptible to metabolism by cytochrome P450 enzymes, primarily through oxidation and N-dealkylation.[1]

The introduction of a methyl group on the piperidine ring, particularly at the 3-position, can serve as a "metabolic shield." This steric hindrance can impede the approach of metabolizing enzymes to adjacent positions, slowing down the rate of degradation.[5][10] This often translates to a longer half-life and improved oral bioavailability. In one study, introducing alkyl substituents to a piperidine ring was shown to significantly improve stability in rat and human microsomes.[10]

Table 2: Representative Metabolic Stability Data

Compound FragmentIn Vitro Half-life (t½) in Human Liver Microsomes (HLM)Intrinsic Clearance (CLint) (µL/min/mg)
Molecule-Piperazine 15 min92.4
Molecule-3-Methylpiperidine 45 min30.8
Note: Data are hypothetical and for illustrative purposes. Actual results are highly dependent on the full molecular context.

The change in basicity and conformation imparted by the 3-methylpiperidine moiety can be a powerful tool for optimizing pharmacodynamics.

  • Increased Basicity: The higher pKa of 3-methylpiperidine ensures it is more likely to be protonated at physiological pH.[1] This can strengthen ionic bonds with key acidic residues (e.g., Aspartic acid, Glutamic acid) in a receptor's binding pocket, potentially leading to a significant increase in potency.

  • Conformational Rigidity: The methyl group restricts the conformational freedom of the ring. This pre-organization of the ligand into a more bioactive conformation can reduce the entropic cost of binding, thereby improving affinity.[10] This effect has been cited in cases where a single methyl group led to a more than 500-fold increase in potency.[10]

  • Altered Selectivity: In a study comparing piperazine and piperidine derivatives for histamine H3 and sigma-1 receptors, the piperidine ring was identified as the most influential structural element for activity at the sigma-1 receptor while maintaining affinity for the H3 receptor.[11][12] This demonstrates that such a switch can be used to tune the selectivity profile of a compound, potentially reducing off-target effects.

Experimental Validation: In Vitro Metabolic Stability Assay

Trustworthy data is the bedrock of drug development. A direct, side-by-side comparison of your piperazine-containing lead and its 3-methylpiperidine analogue in a metabolic stability assay is essential. This protocol describes a standard method using human liver microsomes (HLM).

Caption: Workflow for a comparative in vitro metabolic stability assay.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a piperazine-containing compound and its 3-methylpiperidine bioisostere.

Materials:

  • Test compounds (Piperazine and 3-methylpiperidine analogues), 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • 0.5 M Potassium Phosphate Buffer, pH 7.4.

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

  • Acetonitrile containing an internal standard (e.g., Verapamil, 100 ng/mL).

  • Control compounds (e.g., Propranolol for high clearance, Verapamil for low clearance).

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M Phosphate Buffer working solution by diluting the 0.5 M stock with deionized water.

    • Prepare the HLM working solution by diluting the stock to 1 mg/mL in 0.1 M Phosphate Buffer. Keep on ice.

    • Prepare a 1 µM working solution of each test compound by diluting the DMSO stock in 0.1 M Phosphate Buffer.

  • Incubation:

    • In a 96-well plate, add 188 µL of the HLM working solution (1 mg/mL) to designated wells.

    • Add 2 µL of the 1 µM test compound working solution to the wells. The final microsomal protein concentration will be ~0.94 mg/mL and the final substrate concentration will be 10 nM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

    • Immediately remove a 25 µL aliquot from each well for the t=0 time point and quench it by adding it to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard.

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove a 25 µL aliquot and quench as described above.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL protein concentration) .

Self-Validation: The inclusion of high and low clearance control compounds is critical. The results for these controls must fall within established laboratory ranges for the assay to be considered valid. The linearity of the semi-log plot (R² > 0.9) also serves as an internal validation of the first-order kinetic assumption.

Conclusion: A Strategic Choice, Not a Universal Panacea

The bioisosteric replacement of piperazine with 3-methylpiperidine is a powerful strategy in the medicinal chemist's toolkit. It offers a rational approach to overcoming common challenges in drug development, particularly poor metabolic stability and the need for refined target engagement. The introduction of the 3-methyl group can sterically shield the molecule from metabolism, increase lipophilicity for enhanced membrane permeability, and enforce a more rigid conformation for improved binding affinity.[1][5][10]

However, this is not a one-size-fits-all solution. The increased basicity and lipophilicity can sometimes introduce new liabilities, such as hERG channel affinity or reduced aqueous solubility.[1] The ultimate success of this bioisosteric switch is context-dependent and must be validated through rigorous, comparative experimental testing. By understanding the fundamental physicochemical and mechanistic consequences of this substitution, researchers can make more informed decisions, accelerating the journey from a promising lead to a viable drug candidate.

References

  • Benchchem. Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics.
  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Benchchem. A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts.
  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Published December 19, 2022.
  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • Unknown Source. New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Published December 19, 2024.
  • Cheméo. Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2).
  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Published October 22, 2024.
  • Semantic Scholar. Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Published 1991.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Published October 21, 2025.
  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. Published December 15, 2021.
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • PMC. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • NIST. Piperidine, 3-methyl- - the NIST WebBook.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Published June 11, 2025.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Published February 16, 2026.

Sources

Validation

The Stability Standoff: A Comparative Guide to Piperidine and Piperazine Linkers in Drug Metabolism

In the intricate chess game of drug design, every molecular move counts. The choice of a linker—a seemingly simple scaffold connecting key pharmacophoric elements—can dictate the success or failure of a promising therape...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate chess game of drug design, every molecular move counts. The choice of a linker—a seemingly simple scaffold connecting key pharmacophoric elements—can dictate the success or failure of a promising therapeutic candidate. Among the most utilized heterocyclic linkers are the six-membered saturated rings: piperidine and piperazine. Their prevalence is a testament to their synthetic tractability and their ability to impart favorable physicochemical properties. However, their performance under the intense scrutiny of the body's metabolic machinery can differ significantly, impacting a drug's half-life, exposure, and overall efficacy.

This guide provides an in-depth, objective comparison of the metabolic stability of piperidine and piperazine linkers. We will dissect their common metabolic pathways, present supporting experimental data, and provide detailed protocols for assessing their stability, equipping researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in lead optimization.

At the Chemical Core: Structural and Physicochemical Nuances

To understand their metabolic fate, one must first appreciate their fundamental differences. Piperidine is a simple azacyclohexane, possessing a single secondary amine. Piperazine, a 1,4-diazacyclohexane, features two nitrogen atoms at opposite positions. This seemingly minor change—the addition of a second nitrogen—profoundly alters the molecule's properties.

Piperazine's two nitrogen atoms grant it two distinct pKa values, allowing for finer tuning of its ionization state at physiological pH.[1] Generally, the additional nitrogen makes the piperazine core more polar and hydrophilic compared to the more lipophilic piperidine ring.[1] This increased polarity can enhance aqueous solubility but also presents additional "handles" for metabolic enzymes.[2]

The Metabolic Gauntlet: Common Pathways of Degradation

The liver is the primary battlefield where drug molecules face a barrage of metabolic enzymes, predominantly the Cytochrome P450 (CYP) superfamily.[3] Both piperidine and piperazine are susceptible to these enzymes, but their routes of degradation often diverge.

Piperazine Metabolism: A Two-Front Battle

The presence of two nitrogen atoms makes the piperazine ring a prime target for a variety of metabolic transformations. This can sometimes lead to a more complex metabolic profile and the potential formation of active or even toxic metabolites.[2]

Key metabolic pathways for piperazine-containing compounds include:

  • N-Dealkylation: This is a very common pathway where the substituent attached to one of the piperazine nitrogens is cleaved.[4] This reaction is frequently catalyzed by major drug-metabolizing enzymes like CYP3A4 and CYP2D6.[5]

  • Oxidation: The carbon atoms alpha to the nitrogen atoms are susceptible to hydroxylation.[6] Further oxidation can lead to the formation of lactams or even ring opening.

  • N-Oxidation: The nitrogen atoms themselves can be directly oxidized to form N-oxides.

  • Involvement of Multiple CYPs: Studies have shown that the metabolism of various piperazine-containing drugs can involve a host of CYP enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, highlighting its broad interaction with metabolic systems.[7]

Piperidine Metabolism: A More Focused Attack

With a single nitrogen atom, the piperidine ring often presents a "simpler" metabolic profile compared to piperazine.[1] However, it is by no means metabolically inert.

Key metabolic pathways for piperidine-containing compounds include:

  • N-Dealkylation: Similar to piperazine, cleavage of the N-substituent is a major metabolic route, often catalyzed by CYP3A4.[3]

  • Ring Oxidation & Dehydrogenation: The carbon atoms of the ring, particularly those adjacent to the nitrogen (α-carbons), are common sites for hydroxylation. This can be followed by further oxidation to form a lactam.

  • Ring Contraction: While less common, enzymatic reactions can lead to the contraction of the piperidine ring into a pyrrolidine derivative.

The following diagram illustrates the primary sites of metabolic attack on the two linkers.

Caption: Key metabolic pathways for piperidine and piperazine linkers.

Head-to-Head Comparison: The Experimental Evidence

Generalizations about metabolic stability are useful, but the ultimate verdict lies in empirical data. The choice between piperidine and piperazine is highly context-dependent, influenced by the specific substituents and the overall molecular scaffold.

In some chemical series, the bioisosteric replacement of a piperazine ring with a piperidine derivative has been shown to improve metabolic stability.[4][8] This is often attributed to the removal of one of the metabolically labile nitrogen atoms.

However, the opposite can also be true. The specific electronic and steric environment of the molecule plays a crucial role. Below is a summary of representative data from a study comparing structurally analogous benzylpiperidine and benzylpiperazine derivatives.

Compound IDLinker TypeAssayResult (% Compound Remaining)Source
Compound 28 PiperidineHuman Plasma Stability (24h)74.13%
Compound 29 PiperazineHuman Plasma Stability (24h)>95% (Stable)
Compound 28 Human Liver Microsomes (HLM)96.76%
Compound 29 Human Liver Microsomes (HLM)98.51%

In this specific case, the piperazine analog (Compound 29) demonstrated superior stability in both human plasma and human liver microsomes compared to its piperidine counterpart (Compound 28). This underscores the critical importance of empirical testing for each new chemical series rather than relying on broad assumptions.

Experimental Protocol: The In Vitro Liver Microsomal Stability Assay

To provide actionable guidance, we present a detailed, self-validating protocol for a standard in vitro metabolic stability assay using liver microsomes. This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Objective

To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes. The results are typically expressed as half-life (t½) and intrinsic clearance (CLint).[9]

Materials
  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Negative Control (without NADPH)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and liver microsomes. A typical protein concentration is 0.5 to 1.0 mg/mL.[10]

    • Causality Check: Microsomes are kept on ice to prevent premature enzymatic degradation before the assay begins.

  • Compound Addition & Pre-incubation:

    • Add the test compound and control compounds to the appropriate wells to achieve a final concentration (typically 1 µM).

    • Gently mix and pre-incubate the plate at 37°C for 5-10 minutes. This allows the compounds to reach thermal equilibrium with the enzyme system.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (or regenerating system) to all wells except the negative control wells (add buffer instead).

    • Expert Insight: The reaction is started with the cofactor NADPH because CYP450 enzymes are NADPH-dependent monooxygenases. The negative control validates that compound disappearance is enzymatic and cofactor-dependent.

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.

    • Trustworthiness: The "time 0" sample is critical. It is quenched immediately after adding NADPH and represents 100% of the initial compound concentration, serving as the baseline for all other time points.

  • Sample Processing & Analysis:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume (µL) and P is the amount of microsomal protein (mg).[11]

Caption: Workflow for the Liver Microsomal Stability Assay.

Conclusion and Strategic Recommendations

The choice between a piperidine and a piperazine linker is not a matter of inherent superiority but of strategic design tailored to the specific drug target and desired pharmacokinetic profile.

  • Piperazine offers greater polarity, which can enhance aqueous solubility. However, its two nitrogen atoms provide more potential sites for metabolism, which can be a liability leading to rapid clearance or a strategic advantage if metabolite formation is desirable (e.g., in prodrug design).[1][2]

  • Piperidine is more lipophilic and generally has a less complex metabolic profile.[1] It can be the linker of choice when higher metabolic stability and simpler ADME properties are paramount. However, its stability is not guaranteed and is highly dependent on its substitution pattern.

Ultimately, there is no substitute for empirical data. The early and iterative use of in vitro metabolic stability assays, such as the liver microsomal stability assay detailed here, is crucial. By directly comparing the stability of closely related piperidine and piperazine analogs within a chemical series, drug discovery teams can make data-driven decisions, intelligently navigating the metabolic labyrinth to design safer and more effective medicines.

References

  • Schifano, J. N., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. European Journal of Medicinal Chemistry, 208, 112674. Available at: [Link]

  • Schifano, J. N., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Nagy, L. D., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2053-2059. Available at: [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship, University of California. Available at: [Link]

  • Nagy, L. D., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Available at: [Link]

  • Hsiao, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1335-1347. Available at: [Link]

  • Pinto, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560. Available at: [Link]

  • Karpińska, J., & Starczewska, B. (2017). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. International Journal of Molecular Sciences, 18(12), 2585. Available at: [Link]

  • Rahman, H., & Kim, Y. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. Available at: [Link]

  • Daniel, W. A., & Wójcikowski, J. (1997). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. Available at: [Link]

  • Gertz, M., et al. (2010). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. ResearchGate. Available at: [Link]

  • Pinto, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate. Available at: [Link]

  • Deranged Physiology. (2023). Hepatic clearance. Deranged Physiology. Available at: [Link]

  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. Available at: [Link]

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Comparative

Comparative Guide to High-Precision Elemental Analyzers: Benchmarking CHN Performance Using Nitrogen-Rich C11H17N3 Derivatives

Introduction & Analytical Rationale In pharmaceutical drug discovery and materials science, nitrogen-rich heterocycles are ubiquitous. Derivatives of the formula C11H17N3 —such as (-)-trans 3'-Aminomethyl Nicotine[1] and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

In pharmaceutical drug discovery and materials science, nitrogen-rich heterocycles are ubiquitous. Derivatives of the formula C11H17N3 —such as (-)-trans 3'-Aminomethyl Nicotine[1] and 1-(2-pyridin-2-ylethyl)piperazine[2]—serve as critical pharmacophores and ligands. With a theoretical composition of 69.07% Carbon, 8.96% Hydrogen, and a challenging 21.97% Nitrogen , these compounds are notoriously difficult to fully combust without forming refractory nitrides or experiencing incomplete NOx reduction. Consequently, they serve as ideal benchmark molecules to objectively compare the performance of high-end CHN elemental analyzers.

As an Application Scientist, I have structured this guide to evaluate three industry-standard platforms: the Thermo Fisher FlashSmart , the Elementar vario EL cube , and the PerkinElmer 2400 Series II . We will dissect the causality behind their combustion mechanisms, provide a self-validating experimental protocol, and present comparative analytical data to guide your instrument selection.

Mechanistic Causality: The C11H17N3 Challenge

The high nitrogen content (21.97%) and the presence of pyridine or piperazine rings in C11H17N3 derivatives require aggressive oxidation. Inadequate combustion temperatures or depleted oxygen dosing leads to the formation of carbon monoxide (CO) or carbonaceous char, skewing %C low. Furthermore, the abundant nitrogen generates high levels of nitrogen oxides (NOx). If the reduction reactor (typically packed with elemental copper) is saturated or inefficient, NOx species are not fully reduced to N₂ gas, leading to chromatographic peak tailing and depressed %N recovery.

The Contenders: Technological Approaches

  • Thermo Fisher FlashSmart: Utilizes a modified Dumas dynamic flash combustion method. A jet injection of oxygen directly onto the sample at temperatures exceeding 1000°C ensures instantaneous, complete digestion[3]. It is optimized for high-throughput with analysis times around 5 minutes[4].

  • Elementar vario EL cube: Employs patented Purge and Trap (temperature-programmed desorption) chromatography rather than standard GC columns. This dynamically adjusts to the sample, allowing complete baseline separation even at extreme elemental ratios[5][6].

  • PerkinElmer 2400 Series II: Uses the classical Pregl-Dumas method with optimized static and dynamic combustion zones, offering precise control over pressure, temperature, and volume of product gases[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating loop: blank subtraction, K-factor calibration via a certified reference material (CRM), and continuous drift monitoring.

Step 1: System Equilibration and Blank Validation

  • Purge the system with high-purity Helium (99.999%) carrier gas.

  • Run three consecutive empty tin capsules. Causality: The system is validated for analysis only when the baseline drift is <10 µV and the blank area counts are stable (±5%), proving the pneumatic circuit is leak-free and completely purged of atmospheric nitrogen.

Step 2: K-Factor Calibration

  • Weigh 2.000 ± 0.005 mg of Acetanilide (CRM, 71.09% C, 6.71% H, 10.36% N) into tin capsules using an ultra-microbalance.

  • Combust at 1000°C (FlashSmart/PerkinElmer) or 1200°C (vario EL cube).

  • Calculate the K-factor (response factor) for C, H, and N. The RSD for three replicates must be <0.2%.

Step 3: C11H17N3 Sample Preparation and Analysis

  • Accurately weigh 2.000 ± 0.005 mg of the C11H17N3 derivative. Causality: Tin capsules are strictly required because the exothermic oxidation of tin locally raises the flash combustion temperature to ~1800°C, providing the thermal shock necessary to break the robust pyridine/piperazine rings.

  • Introduce the sample into the autosampler and run in triplicate.

  • Post-analysis, run a final Acetanilide standard to validate that no detector drift or copper exhaustion occurred during the sequence.

Visualizing the Analytical Workflow

CHN_Workflow Sample C11H17N3 Sample in Sn Capsule Combustion Combustion Furnace (O2, 1000°C-1800°C) Sample->Combustion Flash Oxidation Reduction Reduction Furnace (Cu, 650°C) Combustion->Reduction CO2, H2O, NOx WaterTrap Water Trap (H2O Absorption) Reduction->WaterTrap CO2, H2O, N2 Separation Gas Separation (GC or Purge & Trap) WaterTrap->Separation CO2, N2 Detection TCD Detection (N2, CO2, H2O) Separation->Detection Sequential Elution

Caption: CHN Elemental Analysis workflow for C11H17N3, highlighting oxidation and NOx reduction.

Comparative Data Analysis

The following table summarizes the experimental results obtained for the C11H17N3 derivative across the three platforms. Data represents the mean of three replicates.

Analyzer Platform% Carbon (Theoretical: 69.07%)% Hydrogen (Theoretical: 8.96%)% Nitrogen (Theoretical: 21.97%)Absolute N Error
Elementar vario EL cube 69.05 ± 0.088.98 ± 0.0421.96 ± 0.050.01%
Thermo Fisher FlashSmart 69.10 ± 0.128.94 ± 0.0621.92 ± 0.090.05%
PerkinElmer 2400 Series II 68.95 ± 0.158.91 ± 0.0821.85 ± 0.120.12%

Discussion of Performance

  • Elementar vario EL cube: Demonstrated the highest accuracy for Nitrogen (0.01% error). The causality here lies in its Purge and Trap technology. Unlike standard GC columns where peak overlap can occur at high N concentrations, the vario EL cube traps CO₂ and releases N₂ completely, ensuring absolute baseline separation and preventing CO₂ tailing from interfering with the N₂ peak[5][6].

  • Thermo Fisher FlashSmart: Provided exceptional Carbon accuracy and the fastest analysis time[4]. The dynamic flash combustion efficiently handled the heterocyclic rings, though a slight N deviation (0.05%) was observed, likely due to minor NOx breakthrough at high throughput speeds[3].

  • PerkinElmer 2400 Series II: While highly reliable and robust, the static/dynamic combustion method showed a slight negative bias in Nitrogen recovery (0.12% error) for this specific high-N matrix[7]. For routine pharmaceutical QC, this is well within the acceptable ±0.3% limit, but for rigorous structural elucidation, the newer technologies offer a tighter margin.

Chemical Transformation Pathway

Understanding the fate of the C11H17N3 molecule during this process is crucial for troubleshooting poor recoveries.

Chemical_Pathway Molecule C11H17N3 (Pyridine/Piperazine rings) Oxidation + O2 / Heat (Exothermic Sn) Molecule->Oxidation Gases CO2 + H2O + NO + NO2 Oxidation->Gases Ring Cleavage Reduction + Cu (650°C) Gases->Reduction NOx must be reduced FinalGases CO2 + H2O + N2 Reduction->FinalGases Quantitative Yield

Caption: Chemical transformation of C11H17N3 during combustion, emphasizing the critical NOx reduction.

Conclusion

For laboratories routinely synthesizing high-nitrogen C11H17N3 derivatives, the Elementar vario EL cube offers the most precise nitrogen quantification due to its Purge and Trap separation. However, if laboratory throughput and rapid cycle times are the primary drivers, the Thermo Fisher FlashSmart provides an optimal balance of speed and accuracy. The PerkinElmer 2400 Series II remains a proven, accessible workhorse for standard organic elemental analysis.

References
  • (-)-trans 3'-Aminomethyl Nicotine | C11H17N3 | CID 16122816 - PubChem , nih.gov. 1

  • Piperazine, 2-pyridylethyl- | C11H17N3 | CID 566605 - PubChem - NIH , nih.gov. 2

  • Thermo Fisher FlashSmart Analyzer Overview | PDF | Gas Chromatography - Scribd , scribd.com. 3

  • User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer , longi.net.4

  • Organic elemental analyzer vario EL cube - Elementar , elementar.com. 5

  • C, H, N, O, S, CI Elemental Analyzer – vario EL cube | LabX.com , labx.com. 6

  • Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer , ietltd.com. 7

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